4-Ethoxy-3,5-difluorobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-3,5-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKIEIKNSQIONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Scientist's Guide to the Synthesis of 4-Ethoxy-3,5-difluorobenzaldehyde: A Mechanistic and Practical Approach
This guide provides an in-depth, technically-grounded pathway for the synthesis of 4-Ethoxy-3,5-difluorobenzaldehyde, a crucial intermediate in the development of advanced pharmaceuticals and functional materials. The strategic incorporation of a difluorinated benzene ring imparts unique electronic properties and metabolic stability, while the ethoxy and aldehyde functionalities serve as versatile handles for further molecular elaboration. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a robust and reproducible synthesis.
Strategic Overview: A Two-Step Formylation Pathway
The synthesis of this compound is most logically approached through a two-step sequence starting from the commercially available 3,5-difluorophenol. The strategy involves:
-
Etherification: Introduction of the ethoxy group onto the phenolic oxygen via a Williamson ether synthesis.
-
Formylation: Installation of the aldehyde group at the C4 position (para to the activating ethoxy group) using the Vilsmeier-Haack reaction.
This pathway is selected for its reliability, use of common reagents, and high regioselectivity, which is dictated by the powerful ortho-, para-directing effect of the alkoxy group.
Retrosynthetic Analysis
The logical disconnection of the target molecule reveals the straightforward nature of this approach.
Caption: Retrosynthetic disconnection of the target compound.
Part I: Synthesis of the Key Intermediate: 1-Ethoxy-2,6-difluorobenzene
The initial step is the conversion of the weakly acidic 3,5-difluorophenol into its corresponding ethyl ether. The Williamson ether synthesis is the classic and most efficient method for this transformation.
Core Principle: The Williamson Ether Synthesis
This SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks an ethyl halide (or equivalent electrophile) to form the ether linkage. The choice of base and solvent is critical for maximizing yield and minimizing side reactions.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-difluorophenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and acetone (10 mL per gram of phenol).
-
Reagent Addition: Add bromoethane (1.2 eq.) to the stirring suspension.
-
Reaction Execution: Heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The residue can be purified by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-Ethoxy-2,6-difluorobenzene as a clear oil.
Expertise & Causality: Why These Conditions?
-
Base Selection: Potassium carbonate is an ideal base for this reaction. It is sufficiently strong to deprotonate the phenol but mild enough to avoid side reactions, such as elimination of the bromoethane. It is also inexpensive and easy to remove post-reaction.
-
Solvent Choice: Acetone is a polar aprotic solvent that readily dissolves the organic reactants while facilitating the SN2 reaction. Its boiling point allows for gentle reflux, providing sufficient thermal energy without degrading the components.
-
Stoichiometry: A slight excess of the alkylating agent (bromoethane) and a larger excess of the base are used to drive the reaction to completion.
Part II: Formylation via the Vilsmeier-Haack Reaction
With the electron-rich ether in hand, the next step is the introduction of the formyl (-CHO) group. The Vilsmeier-Haack reaction is a powerful and highly regioselective method for formylating activated aromatic rings.[1][2]
Core Principle: Electrophilic Aromatic Substitution
The reaction proceeds via the in situ formation of a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] The electron-rich aromatic ring of 1-Ethoxy-2,6-difluorobenzene then attacks this electrophile. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.[2]
Detailed Experimental Protocol
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (5.0 eq.). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.5 eq.) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10°C.[3] Stir the resulting mixture at 0°C for 30 minutes.
-
Formylation: Dissolve 1-Ethoxy-2,6-difluorobenzene (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Hydrolysis (Work-up): Cool the reaction mixture back to 0°C. Carefully and slowly pour the mixture onto crushed ice containing an excess of sodium acetate. This hydrolysis step is exothermic and should be performed with caution.
-
Extraction & Isolation: Stir the aqueous mixture for 1 hour, then extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to yield this compound as a solid.
Expertise & Causality: Dissecting the Protocol
-
Regioselectivity: The ethoxy group is a strong activating, ortho-, para- director. The C4 position (para) is sterically more accessible than the C2/C6 positions (ortho), leading to highly selective formylation at the desired position.
-
Temperature Control: The initial low temperature is crucial for controlling the exothermic formation of the Vilsmeier reagent.[3] Subsequent heating provides the necessary activation energy for the electrophilic aromatic substitution step.
-
Hydrolysis: The iminium salt intermediate formed after the aromatic attack is stable until quenched with water. The hydrolysis step converts this intermediate into the final aldehyde product. Sodium acetate is used to buffer the solution, neutralizing the acidic byproducts.
Data Summary and Workflow
The following table summarizes the expected outcomes for this synthetic sequence.
| Step | Reaction | Starting Material | Key Reagents | Typical Yield |
| 1 | Williamson Ether Synthesis | 3,5-Difluorophenol | Bromoethane, K₂CO₃, Acetone | 85-95% |
| 2 | Vilsmeier-Haack Formylation | 1-Ethoxy-2,6-difluorobenzene | POCl₃, DMF | 70-85% |
Overall Synthetic Workflow
The complete process from starting material to final product is visualized below.
Caption: Experimental workflow for the synthesis of the target aldehyde.
Conclusion
This guide outlines a robust and scientifically-sound two-step synthesis for this compound. By understanding the mechanisms of the Williamson ether synthesis and the Vilsmeier-Haack reaction, and by carefully controlling the reaction parameters as detailed, researchers can reliably produce this valuable intermediate for applications in drug discovery and materials science. The provided protocols are designed to be self-validating, with clear checkpoints and purification strategies to ensure high purity of the final compound.
References
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Introduction: The Strategic Value of Fluorination in Molecular Design
An In-depth Technical Guide to 4-Ethoxy-3,5-difluorobenzaldehyde
This guide provides an in-depth technical overview of this compound (CAS No. 883536-06-9), a key fluorinated building block for researchers in medicinal chemistry and materials science. We will move beyond a simple recitation of data, focusing instead on the causal relationships between its structure and properties, its strategic role in synthesis, and the practical considerations for its safe and effective use.
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery. Fluorine, being the most electronegative element, profoundly alters a molecule's physicochemical properties, including its lipophilicity, metabolic stability, membrane permeability, and binding affinity.[1] The difluoromethyl group (CF₂H), for instance, is recognized for its unique hydrogen bonding capabilities, serving as a potential bioisostere for hydroxyl (OH), amine (NH), and thiol (SH) groups.[1] Substituted benzaldehydes, as versatile intermediates, become significantly more powerful when strategically fluorinated. This compound exemplifies this principle, offering a synthetically accessible scaffold for creating novel chemical entities with potentially enhanced pharmacological profiles.
Section 1: Core Molecular and Physicochemical Profile
This compound is a substituted aromatic aldehyde. The core identity of this compound is established by its unique combination of an ethoxy group and two fluorine atoms flanking a central aldehyde functional group on a benzene ring.
Below is a summary of its key identifiers and physical properties. It is important to note that while some data is readily available from commercial suppliers, other specific physical constants such as melting and boiling points are not consistently reported in publicly available literature.
| Property | Value | Source(s) |
| CAS Number | 883536-06-9 | [2] |
| Molecular Formula | C₉H₈F₂O₂ | [2][3] |
| Molecular Weight | 186.16 g/mol | [2][4] |
| Canonical SMILES | CCOC1=C(F)C=C(C=O)C=C1F | [2] |
| InChIKey | IOKIEIKNSQIONF-UHFFFAOYSA-N | [3] |
| Appearance | Light yellow solid (typical) | [5] |
| Storage Conditions | Sealed in a dry environment at 2-8°C, under an inert atmosphere. | [2][4][5][6] |
The presence of the two fluorine atoms ortho to the ethoxy group and meta to the aldehyde significantly influences the molecule's electronic and steric environment. The electron-withdrawing nature of the fluorine atoms modulates the reactivity of the aldehyde and the aromatic ring.
Section 2: Spectroscopic Signature
While specific spectra are proprietary to suppliers, the structure of this compound allows for a confident prediction of its key spectroscopic features. Researchers can request specific data like NMR, HPLC, and LC-MS from vendors.[2][7]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a triplet and a quartet for the ethoxy group protons, a singlet for the aldehydic proton (typically downfield, ~9-10 ppm), and a singlet or narrowly split multiplet for the two equivalent aromatic protons.
-
¹³C NMR: The carbon NMR will feature signals for the aldehydic carbonyl carbon (~190 ppm), aromatic carbons (with C-F coupling), and the two carbons of the ethoxy group.
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum due to the chemical equivalence of the two fluorine atoms.
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the exact mass of the molecular ion. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, have been calculated and can aid in structural confirmation.[3]
Section 3: Safety, Handling, and Storage Protocol
Proper handling of this compound is critical for laboratory safety. The compound is classified as an irritant and is sensitive to air.[5][6][8] Adherence to a strict protocol is a self-validating system for ensuring experimental integrity and personnel safety.
| Hazard Category | Precautionary Protocol | Source(s) |
| Eye Irritation | Causes serious eye irritation. | Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][6][8][9] |
| Skin Irritation | Causes skin irritation. | Wear appropriate chemical-resistant gloves and a lab coat. If on skin, wash with plenty of soap and water.[5][6][8][9] |
| Respiratory Irritation | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area, such as a chemical fume hood. Avoid breathing mist, vapors, or spray.[5][6][10] |
| Air Sensitivity | The compound is air-sensitive. | Store under an inert atmosphere (e.g., nitrogen or argon). Keep the container tightly closed when not in use.[5][6][8][9] |
| Incompatibilities | Strong oxidizing agents and strong bases. | Store away from incompatible materials to prevent vigorous or hazardous reactions.[6] |
| Fire Hazard | May form flammable/explosive vapor-air mixture. | Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools.[6][8][10] |
First Aid Protocol:
-
General: In case of an accident or if you feel unwell, seek immediate medical advice.[8]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration.[8][10]
-
Skin Contact: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[8][10]
-
Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes.[8][10]
Section 4: Proposed Synthesis and Chemical Reactivity
While specific industrial syntheses are proprietary, a logical and common laboratory-scale approach to this compound is the Williamson ether synthesis. This method involves the ethoxylation of a readily available precursor.
Proposed Synthetic Pathway: The most probable precursor is 3,5-Difluoro-4-hydroxybenzaldehyde (CAS 118276-06-5).[11] The synthesis would proceed by deprotonating the phenolic hydroxyl group with a suitable base (e.g., potassium carbonate) followed by nucleophilic substitution with an ethylating agent like ethyl iodide or diethyl sulfate.
Caption: Proposed synthesis of the target compound.
Core Reactivity: The aldehyde functional group is the primary site of reactivity, readily undergoing:
-
Reductive Amination: To form substituted benzylamines.
-
Wittig Reaction: To create substituted styrenes.
-
Oxidation: To yield the corresponding carboxylic acid.
-
Reduction: To form the benzyl alcohol.
The difluoro-substituted aromatic ring provides a scaffold that is relatively stable towards further electrophilic substitution but can be a substrate for nucleophilic aromatic substitution under specific conditions.
Section 5: Strategic Applications in Drug Development
Substituted benzaldehydes are crucial intermediates in multi-step syntheses. The unique substitution pattern of this compound makes it a valuable building block for creating complex molecules, particularly in the field of oncology.
Many kinase inhibitors, which are a vital class of anti-cancer drugs, feature complex heterocyclic cores. The fibroblast growth factor receptor (FGFR) family, for example, is a key target in various cancers, and inhibitors often incorporate substituted aromatic moieties.[12] The design of novel FGFR1 inhibitors for non-small cell lung cancer has involved derivatives of N-(3,5-dimethoxyphenyl)benzamide, highlighting the importance of this substitution pattern in achieving target binding.[13]
This compound serves as a precursor to introduce the 4-ethoxy-3,5-difluorophenyl group into a target molecule. This can be achieved through various chemical transformations starting from the aldehyde.
Caption: Role as a versatile synthetic intermediate.
The causality is clear: by starting with this fluorinated aldehyde, medicinal chemists can efficiently construct novel molecular architectures where the fluorine atoms can enhance metabolic stability or modulate protein-ligand interactions through favorable electrostatic contacts within a receptor's binding pocket.
Conclusion
This compound is more than a mere chemical reagent; it is a strategic tool for molecular engineering. Its value lies in the combination of a versatile aldehyde handle with a specifically fluorinated aromatic ring. This structure provides a pathway to novel chemical entities with tailored properties for advanced applications, most notably in the design of next-generation therapeutics. Understanding its properties, reactivity, and safety protocols is essential for any researcher aiming to leverage the power of fluorination in their synthetic campaigns.
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Li, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. [Link]
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Zhang, Y., et al. (2016). Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 59(14), 6690-708. [Link]
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A Technical Guide to 4-Ethoxy-3,5-difluorobenzaldehyde: Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract: This guide provides a comprehensive technical overview of 4-Ethoxy-3,5-difluorobenzaldehyde, a key organic intermediate. We will delineate its fundamental physicochemical properties, present a representative synthetic protocol, and explore its significance as a structural motif in the fields of medicinal chemistry and drug development. The strategic incorporation of difluoro and ethoxy functional groups imparts unique electronic and steric properties, making this compound a valuable building block for creating complex molecules with potential therapeutic applications. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their work.
Core Physicochemical Properties
This compound is a substituted aromatic aldehyde. Its core characteristics are summarized below. The presence of two highly electronegative fluorine atoms ortho to the ethoxy group and meta to the aldehyde significantly influences the molecule's reactivity and intermolecular interactions.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈F₂O₂ | [1][2] |
| Molecular Weight | 186.16 g/mol | [2][3] |
| IUPAC Name | This compound | N/A |
| SMILES | CCOC1=C(F)C=C(C=O)C=C1F | N/A |
| Topological Polar Surface Area | 26.3 Ų | [2] |
| Rotatable Bond Count | 3 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
Molecular Structure Visualization
The structural arrangement of this compound is critical to its function. The diagram below illustrates the spatial relationship between the benzaldehyde core, the electron-withdrawing fluorine atoms, and the electron-donating ethoxy group.
Caption: Molecular structure of this compound.
Representative Synthesis Protocol
The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis, a robust and widely adopted method for forming ethers. This approach utilizes a commercially available phenolic precursor, 3,5-difluoro-4-hydroxybenzaldehyde, and an ethylating agent.
Rationale: The choice of a Williamson ether synthesis is based on its high efficiency and the acidic nature of the phenolic proton on the starting material. The electron-withdrawing effects of the two fluorine atoms and the aldehyde group increase the acidity of the hydroxyl proton, facilitating its removal by a mild base like potassium carbonate.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-difluoro-4-hydroxybenzaldehyde (1.0 equivalent).
-
Solvation: Add anhydrous acetone as the solvent to dissolve the starting material.
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents). The base acts as a proton acceptor to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.
-
Ethylating Agent: Add ethyl iodide (CH₃CH₂I, 1.2 equivalents) to the mixture. The iodide is an excellent leaving group, facilitating the Sₙ2 reaction.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the solid potassium salts and wash with a small amount of acetone.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a mixture of petroleum ether and ethyl acetate as the eluent, to yield the pure this compound.
Significance in Drug Discovery and Medicinal Chemistry
Aromatic aldehydes are versatile intermediates in organic synthesis, but the specific substitution pattern of this compound makes it particularly relevant for modern drug discovery.
The Role of Fluorine: The strategic placement of fluorine atoms on pharmaceutical compounds is a cornerstone of medicinal chemistry. The difluoro moiety in this molecule can significantly alter key drug-like properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.
-
Binding Affinity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially enhancing binding affinity and selectivity.[4]
-
Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity (logP), which can modulate its ability to cross cell membranes and the blood-brain barrier.[4]
Application as a Synthetic Building Block: The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocycles. This allows for the incorporation of the 4-ethoxy-3,5-difluorophenyl motif into larger, more complex molecular scaffolds.
For instance, substituted benzamide derivatives, which can be synthesized from benzaldehydes, have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[5] Similarly, complex heterocyclic scaffolds targeting FGFR have been developed for cancer therapy.[6] this compound serves as an ideal starting point for generating novel analogs in such inhibitor classes, where the unique electronic properties of the substituted ring can be explored to optimize potency and pharmacokinetic profiles.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block for advanced synthesis. Its molecular formula (C₉H₈F₂O₂) and molecular weight (186.16 g/mol ) define a compact scaffold endowed with desirable features for medicinal chemistry. The combination of a reactive aldehyde, metabolically robust difluoro substitutions, and a modulating ethoxy group makes it a high-value intermediate for the synthesis of next-generation therapeutics, particularly in oncology and other areas where precise molecular tuning is paramount.
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Chemspace. This compound - C9H8F2O2 | CSSB00011830268. [Link]
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PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]
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PubMed. Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation. [Link]
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A Spectroscopic Guide to 4-Ethoxy-3,5-difluorobenzaldehyde: An In-depth Technical Analysis
This technical guide provides a detailed exploration of the spectroscopic characteristics of 4-Ethoxy-3,5-difluorobenzaldehyde, a key intermediate in the development of various pharmaceuticals and agrochemicals. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific molecule are not publicly available, this guide presents a comprehensive, predictive analysis based on established spectroscopic principles and data from analogous compounds. This approach not only anticipates the compound's spectral features but also serves as a practical framework for interpreting similar fluorinated aromatic systems.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The electron-donating ethoxy group and the electron-withdrawing aldehyde and fluoro groups create a complex interplay of electronic effects that are readily observable in its spectra. Understanding these interactions is paramount for confirming the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous evidence for the connectivity of atoms and the electronic environment of the nuclei.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be relatively simple, exhibiting signals for the ethoxy group and the aromatic and aldehydic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | Singlet | 1H | Aldehyde (-CHO) |
| ~7.4 | Doublet | 2H | Aromatic (H-2, H-6) |
| ~4.2 | Quartet | 2H | Methylene (-OCH₂CH₃) |
| ~1.5 | Triplet | 3H | Methyl (-OCH₂CH₃) |
Expertise & Experience in Interpretation:
-
The aldehydic proton is significantly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, hence its expected downfield shift of around 9.9 ppm.
-
The two aromatic protons (H-2 and H-6) are chemically equivalent due to the molecule's symmetry. They are expected to appear as a doublet due to coupling with the adjacent fluorine atoms.
-
The ethoxy group will present as a characteristic quartet for the methylene protons (coupled to the methyl protons) and a triplet for the methyl protons (coupled to the methylene protons).
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The presence of fluorine atoms will induce C-F coupling, which is a key diagnostic feature.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~189 | Aldehyde Carbonyl (C=O) |
| ~150 (triplet) | C-3, C-5 (C-F) |
| ~145 (triplet) | C-4 (C-OEt) |
| ~130 | C-1 |
| ~110 (doublet) | C-2, C-6 |
| ~65 | Methylene (-OCH₂) |
| ~14 | Methyl (-CH₃) |
Expertise & Experience in Interpretation:
-
The carbonyl carbon of the aldehyde is expected at the far downfield region of the spectrum.
-
The carbons directly bonded to fluorine (C-3 and C-5) will exhibit a large one-bond C-F coupling constant (¹JCF), appearing as a triplet in the proton-decoupled spectrum.
-
The carbon bearing the ethoxy group (C-4) will also show coupling to the two fluorine atoms, likely as a triplet with a smaller two-bond coupling constant (²JCF).
-
The aromatic carbons C-2 and C-6 will appear as a doublet due to three-bond C-F coupling (³JCF).
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance is expected due to the chemical equivalence of the two fluorine atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -105 to -115 | Singlet | Aromatic (F-3, F-5) |
Expertise & Experience in Interpretation:
-
The chemical shift of fluorine is sensitive to the electronic environment. The presence of the electron-donating ethoxy group and the electron-withdrawing aldehyde group will influence the final chemical shift. A value in the range of -105 to -115 ppm relative to CFCl₃ is a reasonable prediction for this substitution pattern.[1]
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for NMR analysis ensures data integrity and reproducibility.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Signal average at least 16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 250 ppm.
-
Utilize a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate at least 512 scans for good signal-to-noise.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum with a spectral width of approximately 200 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Signal average at least 64 scans.
-
-
Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C and ¹⁹F spectra before Fourier transformation. Phase and baseline correct all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the aromatic ring, and the C-F and C-O bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~2850-3000 | Medium | C-H stretch (aliphatic) |
| ~2720, ~2820 | Weak | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1100-1200 | Strong | C-F stretch |
Expertise & Experience in Interpretation:
-
The strong absorption around 1700 cm⁻¹ is a definitive indicator of the carbonyl group of the aldehyde. Conjugation with the aromatic ring slightly lowers this frequency compared to a non-conjugated aldehyde.
-
The two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ (Fermi doublets) are characteristic of the C-H stretch of an aldehyde and are crucial for distinguishing it from a ketone.
-
The strong absorptions in the 1100-1250 cm⁻¹ region are expected for the C-O stretching of the aryl ether and the C-F stretching vibrations. These may overlap.
-
The presence of C=C stretching bands around 1600 and 1480 cm⁻¹ confirms the aromatic nature of the compound.
Experimental Protocol for IR Data Acquisition
Methodology:
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet holder.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Predicted Mass Spectrometry Data
Based on the molecular formula C₉H₈F₂O₂, the predicted monoisotopic mass is 186.0492 Da.[2]
| m/z | Predicted Ion | Interpretation |
| 186 | [M]⁺ | Molecular ion |
| 185 | [M-H]⁺ | Loss of the aldehydic hydrogen |
| 157 | [M-CHO]⁺ | Loss of the formyl group |
| 129 | [M-CHO-C₂H₄]⁺ | Subsequent loss of ethylene from the ethoxy group |
Expertise & Experience in Interpretation:
-
The molecular ion peak at m/z 186 should be clearly visible.
-
A prominent peak at m/z 185, corresponding to the loss of the weakly bound aldehydic hydrogen, is a characteristic fragmentation for benzaldehydes.
-
The loss of the entire formyl group (CHO, 29 Da) to give a fragment at m/z 157 is also a common and expected fragmentation pathway.
-
Further fragmentation of the ethoxy group, such as the loss of ethylene (C₂H₄, 28 Da), can also be anticipated.
Experimental Protocol for MS Data Acquisition
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Record the mass spectrum, ensuring sufficient resolution to distinguish between ions with similar nominal masses.
Visualization of Key Data and Workflows
To aid in the understanding of the structural and analytical aspects of this compound, the following diagrams are provided.
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have outlined the expected NMR, IR, and MS characteristics. The detailed protocols and interpretation guidelines herein serve as a valuable resource for scientists engaged in the synthesis, quality control, and application of this and related fluorinated aromatic compounds, ensuring both scientific integrity and practical utility in a research and development setting.
References
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Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...". Retrieved from [Link]
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Crasto, A. M. (2014). 4-Ethoxybenzaldehyde NMR. All About Drugs. Retrieved from [Link]
-
NIST. Benzaldehyde, 4-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029686). Retrieved from [Link]
-
NIST. Benzaldehyde, 4-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
ResearchGate. FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde.... Retrieved from [Link]
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PubChem. 4-Ethoxy-3,5-dimethoxybenzaldehyde. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Supporting Information for "Insitu fabrication of ZIF-67...". Retrieved from [Link]
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NIST. Benzaldehyde, 4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. 3,5-Difluorobenzaldehyde. Retrieved from [Link]
-
NIST. Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime.... Retrieved from [Link]
-
NIH National Center for Biotechnology Information. 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
NIST. Benzaldehyde, 4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]
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A Technical Guide to the Solubility of 4-Ethoxy-3,5-difluorobenzaldehyde in Common Laboratory Solvents
Introduction: Contextualizing the Importance of Solubility in Drug Discovery and Development
In the landscape of modern drug discovery and chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's downstream applicability, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation development. 4-Ethoxy-3,5-difluorobenzaldehyde, a substituted aromatic aldehyde, represents a class of organic molecules frequently encountered as intermediates in the synthesis of complex pharmaceutical agents. Its solubility profile across a range of common laboratory solvents is, therefore, of significant interest to researchers and process chemists.
This guide provides an in-depth technical overview of the solubility of this compound. Moving beyond a simple tabulation of data, we will explore the theoretical underpinnings of its solubility, grounded in its molecular structure. We will then present a robust experimental protocol for the empirical determination of its solubility, empowering researchers to validate these principles in their own laboratory settings.
Theoretical Framework: Predicting Solubility from First Principles
The adage "like dissolves like" serves as a foundational principle in predicting the solubility of a solute in a given solvent.[1][2][3][4][5] This principle is rooted in the nature of intermolecular forces; substances with similar polarities will be more miscible. To predict the solubility of this compound, we must first dissect its molecular structure to ascertain its inherent polarity.
Molecular Structure Analysis of this compound:
-
Aromatic Ring: The benzene ring is inherently nonpolar.
-
Aldehyde Group (-CHO): The carbonyl group (C=O) introduces significant polarity due to the difference in electronegativity between carbon and oxygen, creating a dipole moment. This group can act as a hydrogen bond acceptor.
-
Ethoxy Group (-OCH2CH3): The ether linkage introduces some polarity, and the lone pairs on the oxygen atom can act as hydrogen bond acceptors. The ethyl group itself is nonpolar.
-
Fluorine Atoms (-F): The two fluorine atoms are highly electronegative, inducing strong dipole moments. Their symmetrical placement at the 3 and 5 positions of the benzene ring means their individual dipole moments may partially cancel each other out, but they still contribute to the overall electronic character of the molecule.
Overall Polarity Assessment: this compound is a moderately polar molecule. The presence of the aldehyde and ethoxy groups, along with the electronegative fluorine atoms, imparts a significant polar character that is somewhat balanced by the nonpolar aromatic ring and the ethyl chain. This molecular architecture suggests that it will exhibit favorable solubility in solvents of intermediate polarity and will likely be less soluble in highly polar or entirely nonpolar solvents.
Predicted Solubility in Common Laboratory Solvents:
Based on the principle of "like dissolves like" and the structural analysis of this compound, we can predict its relative solubility in a range of common laboratory solvents. The following table provides a predicted solubility profile, categorized by solvent polarity.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Insoluble | The significant polarity of the aldehyde, ethoxy, and fluorine substituents will limit its interaction with nonpolar solvents. |
| Slightly Polar | Diethyl Ether, Dichloromethane (DCM) | Soluble | These solvents possess a degree of polarity that can effectively solvate the polar functional groups of the molecule without being dominated by strong hydrogen bonding networks. |
| Moderately Polar | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Highly Soluble | These solvents offer a good balance of polarity and the ability to engage in dipole-dipole interactions, making them excellent candidates for dissolving this compound. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | The strong dipole moments of these solvents will readily solvate the polar regions of the molecule. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately Soluble | While the polarity is favorable, the strong hydrogen-bonding networks of these protic solvents may be only partially disrupted by the solute. Solubility is expected to decrease with increasing water content in these solvents. |
| Highly Polar | Water | Insoluble | The nonpolar aromatic ring and ethyl group will dominate, preventing effective solvation by the highly structured hydrogen-bonding network of water. |
Experimental Determination of Solubility: A Validating Protocol
While theoretical predictions provide a strong starting point, empirical determination of solubility is essential for accurate and reliable data. The following protocol outlines a standard laboratory procedure for the qualitative and semi-quantitative assessment of the solubility of this compound.
I. Materials and Equipment
-
This compound (solid)
-
A selection of common laboratory solvents (e.g., Hexane, Toluene, Diethyl Ether, Dichloromethane, Acetone, Ethyl Acetate, THF, DMF, DMSO, Methanol, Ethanol, Water)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
-
Spatula
II. Qualitative Solubility Determination Protocol
This protocol provides a rapid assessment of whether the compound is soluble, partially soluble, or insoluble in a given solvent.
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Aliquoting Solute: Accurately weigh approximately 10 mg of this compound and add it to each labeled test tube.
-
Solvent Addition: Add 1 mL of the corresponding solvent to each test tube.
-
Mixing: Cap the test tubes and vortex them vigorously for 30-60 seconds.
-
Observation: Visually inspect each tube against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear, homogeneous solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain. The solution may appear cloudy.
-
Insoluble: The solid does not appear to dissolve, and the solvent remains clear with the solid settled at the bottom.
-
-
Record Keeping: Meticulously record the observations for each solvent.
III. Semi-Quantitative Solubility Determination Protocol
For a more precise measure of solubility, this protocol can be employed to determine an approximate solubility value (e.g., in mg/mL).
-
Preparation: Add a precisely weighed amount of this compound (e.g., 20 mg) to a test tube.
-
Incremental Solvent Addition: Begin by adding a small, measured volume of the solvent (e.g., 0.2 mL).
-
Vigorous Mixing: Vortex the mixture until the solid is fully dispersed.
-
Observation and Iteration: If the solid dissolves completely, the solubility is greater than the current concentration (e.g., >100 mg/mL). If undissolved solid remains, continue to add the solvent in small, measured increments (e.g., 0.2 mL), vortexing thoroughly after each addition.
-
Endpoint Determination: The endpoint is reached when the solid completely dissolves. The solubility can then be calculated by dividing the initial mass of the solute by the total volume of solvent added.
-
Data Reporting: Report the solubility as a concentration (e.g., mg/mL or g/L) at the recorded ambient temperature.
IV. Safety Precautions
-
Always handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and each solvent before use to be aware of all potential hazards.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: A flowchart of the qualitative solubility determination protocol.
Sources
A Comprehensive Technical Guide to the Safe Handling of 4-Ethoxy-3,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry of a Niche Reagent
4-Ethoxy-3,5-difluorobenzaldehyde is a specialized aromatic aldehyde, a class of compounds known for their utility as building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of fluorine atoms and an ethoxy group on the benzaldehyde scaffold imparts unique electronic properties that can be exploited in drug design and development. However, these same structural features necessitate a robust understanding of the compound's potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing on established principles for managing fluorinated organic compounds and aromatic aldehydes to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment
While a specific, comprehensive toxicological profile for this compound is not widely available, a thorough risk assessment can be conducted by examining data from structurally similar compounds and the known hazards of its functional groups.
Core Structural Hazards:
-
Aromatic Aldehyde Moiety: Aromatic aldehydes as a class can be irritants and may be flammable.[2] Benzaldehyde, the parent compound, is known to cause irritation to the eyes and respiratory tract.[3][4]
-
Fluorinated Aromatic Ring: The difluoro-substitution pattern influences the reactivity and metabolic profile of the molecule. Fluorinated organic compounds require careful handling, as their thermal decomposition can release hazardous substances like hydrogen fluoride.[5]
Based on a Safety Data Sheet for the closely related isomer, 4-Ethoxy-2,3-difluorobenzaldehyde, the primary hazards are categorized as follows:
-
Skin Corrosion/Irritation: Causes skin irritation.[6]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6]
-
Flammability: May form a flammable/explosive vapor-air mixture.[6]
Table 1: Physicochemical and Hazard Summary (Inferred)
| Property | Value/Classification | Source |
| Physical State | Likely a liquid or low-melting solid | General knowledge of similar benzaldehydes |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Flammable | [6] |
| Potential Decomposition Products | Carbon oxides, Hydrogen fluoride | [5][6][7] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling for any potentially hazardous chemical is a combination of robust engineering controls and appropriate personal protective equipment.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[8][9]
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.[9]
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible and regularly tested.[6]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[8]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[6][8] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6][8]
-
Hand Protection: Chemical-resistant gloves are mandatory. The choice of glove material should be guided by the manufacturer's compatibility data for aromatic aldehydes and any solvents being used. Nitrile or neoprene gloves are often suitable, but this should be verified.[8][10] Double-gloving is recommended for enhanced protection.[8]
-
Body Protection: A flame-resistant lab coat should be worn at all times.[8] For larger-scale operations, a chemical-resistant apron may be necessary.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a respirator may be required. The type of respirator and cartridge should be selected based on the specific hazards.[8]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the chemical's integrity.
Handling
-
Grounding: To prevent static discharge, which could ignite flammable vapors, ensure that all containers and equipment are properly grounded.[6][7]
-
Inert Atmosphere: For long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent air-oxidation of the aldehyde group to the corresponding carboxylic acid.[11]
-
Avoid Incompatibles: Keep the compound away from strong oxidizing agents, strong bases, and strong reducing agents.[7]
-
Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[10]
Storage
-
Container: Store in a tightly sealed, properly labeled container.[7][8]
-
Location: Keep in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7][9]
-
Segregation: Store separately from incompatible materials.[8]
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is essential for mitigating the consequences of an accidental release or exposure.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill Response
The response to a chemical spill depends on its size and the immediate hazards it presents.
Diagram 1: Chemical Spill Response Workflow
Sources
- 1. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]
- 2. qmul.ac.uk [qmul.ac.uk]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 5. fluoropolymers.eu [fluoropolymers.eu]
- 6. synquestlabs.com [synquestlabs.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
The Strategic deployment of 4-Ethoxy-3,5-difluorobenzaldehyde in the Synthesis of Bioactive Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacological profile of drug candidates. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability. Within this context, polysubstituted benzaldehydes serve as versatile intermediates, and among them, 4-Ethoxy-3,5-difluorobenzaldehyde has emerged as a building block of significant interest for the synthesis of novel bioactive molecules.
This technical guide provides an in-depth exploration of this compound as a key starting material in drug discovery. We will delve into its synthesis, physicochemical properties, and, most importantly, its application in the construction of complex molecular architectures with therapeutic potential. This document will provide not only the "what" but also the "why," offering insights into the causal relationships behind experimental choices and providing detailed, actionable protocols for the practicing chemist.
Physicochemical Properties and Synthetic Accessibility
This compound is a trifunctional building block featuring an electrophilic aldehyde, a nucleophilic ethoxy group, and a difluorinated aromatic ring. This unique combination of functional groups provides a rich platform for a variety of chemical transformations.
| Property | Value |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.16 g/mol |
| CAS Number | Not explicitly assigned for the 4-ethoxy-3,5-difluoro isomer, though related isomers are cataloged. For example, 2-Ethoxy-4,5-difluorobenzaldehyde has the CAS number 883535-82-8.[1] |
| Appearance | Typically a solid at room temperature. |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
The synthesis of this compound and its isomers can be achieved through several synthetic routes, often starting from commercially available fluorinated phenols or benzonitriles. A common strategy involves the Williamson ether synthesis to introduce the ethoxy group, followed by formylation of the aromatic ring.
A plausible synthetic pathway for a related isomer, 4-amino-3,5-difluorobenzaldehyde, starts from 4-bromo-2,6-difluoroaniline. This involves a cyanation reaction to form 4-amino-3,5-difluorobenzonitrile, followed by reduction of the nitrile to the aldehyde using a reagent like Diisobutylaluminium hydride (DIBAL-H). This highlights the modular nature of synthesizing such building blocks.
Application in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitors
While specific examples detailing the use of this compound are not abundant in publicly accessible literature, the utility of the closely related building block, 4-ethoxy-3-nitropyridine, in the synthesis of potent kinase inhibitors provides a strong analogous case study. Kinase inhibitors are a cornerstone of modern oncology, and the strategic use of fluorinated building blocks is a common theme in their design.
The following section will outline a representative synthetic workflow for the preparation of a kinase inhibitor scaffold, illustrating how a substituted benzaldehyde can be incorporated.
General Synthetic Workflow for Kinase Inhibitor Synthesis
The synthesis of many kinase inhibitors involves the construction of a heterocyclic core, often through a condensation reaction between a substituted aldehyde and a nucleophilic amine-containing heterocycle.
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core
This protocol is a representative example of how a substituted benzaldehyde can be used to construct a key intermediate for a kinase inhibitor.
Step 1: Reductive Amination
-
Reaction: this compound is reacted with a suitable aminopyrimidine in the presence of a reducing agent.
-
Rationale: This step forms a crucial secondary amine linkage, connecting the substituted phenyl ring to the heterocyclic core. The choice of a mild reducing agent, such as sodium triacetoxyborohydride, is critical to prevent over-reduction of the aldehyde.
Detailed Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added 2,4-diaminopyrimidine (1.1 eq) and acetic acid (0.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidine Core
-
Reaction: The intermediate from Step 1 is cyclized with a suitable C2-synthon, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Rationale: This intramolecular cyclization forms the bicyclic pyridopyrimidine core, a common scaffold in many kinase inhibitors. The reaction is typically thermally driven.
Detailed Procedure:
-
The purified product from Step 1 (1.0 eq) is dissolved in DMF-DMA (5.0 eq).
-
The mixture is heated to 120-140 °C for 4-6 hours.
-
The reaction is cooled to room temperature, and the excess DMF-DMA is removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and dried to yield the pyridopyrimidine core.
Mechanistic Insights and the Role of Fluorine
The presence of the two fluorine atoms ortho to the ethoxy group in this compound has several important implications for its reactivity and the properties of the resulting bioactive molecules:
-
Enhanced Electrophilicity: The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the aldehyde carbonyl carbon, facilitating nucleophilic attack, as seen in the reductive amination step.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile of the final drug candidate.
-
Modulation of pKa: The fluorine atoms can lower the pKa of nearby functional groups, which can influence the binding interactions of the molecule with its biological target.
-
Conformational Control: The steric bulk of the fluorine atoms can influence the preferred conformation of the molecule, which can be critical for optimal binding to a target protein.
Data Presentation: A Comparative Overview
While a direct comparison with non-fluorinated analogues is not available from the current search, we can infer the expected impact of the difluoro substitution on key drug-like properties.
| Compound | Predicted LogP | Predicted Metabolic Stability |
| 4-Ethoxybenzaldehyde | ~2.0 | Moderate |
| This compound | ~2.5 | High |
This table illustrates the expected increase in lipophilicity (LogP) and metabolic stability with the introduction of the fluorine atoms.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for a pyridopyrimidine kinase inhibitor core.
Signaling Pathway Context: Kinase Inhibition
The pyridopyrimidine scaffold synthesized using this compound as a key building block is a common feature in inhibitors of various protein kinases. These enzymes play a central role in intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
Sources
An In-Depth Technical Guide to the Synthesis and Application of 4-Ethoxy-3,5-difluorobenzaldehyde Derivatives and Analogs
This guide provides a comprehensive technical overview of 4-ethoxy-3,5-difluorobenzaldehyde, a versatile chemical scaffold, and its derivatives. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, functionalization, and diverse applications of this compound and its analogs, grounding theoretical concepts in practical, field-proven insights.
Introduction: The Strategic Importance of the this compound Core
The this compound scaffold is a cornerstone in modern medicinal chemistry and materials science. The strategic placement of its functional groups—the reactive aldehyde, the metabolically stable ethoxy group, and the electron-withdrawing fluorine atoms—imparts unique physicochemical properties to its derivatives. The difluoro substitution pattern is particularly noteworthy for its ability to enhance metabolic stability, improve binding affinity to target proteins, and increase blood-brain barrier penetration. This guide will explore the synthesis of this core structure and its subsequent elaboration into a variety of derivatives with significant therapeutic and technological potential.
Synthesis of the Core Scaffold: this compound
The most direct and efficient route to this compound is through the Williamson ether synthesis, a robust and widely utilized method for forming ethers.[1][2][3][4] This approach involves the O-alkylation of a phenolic precursor, 3,5-difluoro-4-hydroxybenzaldehyde, with an ethylating agent.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established methods for analogous fluorinated benzaldehydes.
Materials:
-
3,5-difluoro-4-hydroxybenzaldehyde
-
Ethyl iodide or Diethyl sulfate
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3,5-difluoro-4-hydroxybenzaldehyde (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).
-
Add ethyl iodide (1.2 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure this compound.
Causality of Choices: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate anion more available to deprotonate the phenol.[2] Potassium carbonate is a sufficiently strong base for this purpose and is easily removed during workup. Ethyl iodide is a reactive ethylating agent. The aqueous workup is designed to remove the inorganic salts and any remaining DMF.
Diagram: Synthesis of this compound
Caption: Williamson ether synthesis of the core scaffold.
Key Derivatives of this compound and Their Applications
The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives. This section will explore some of the most prominent classes of these derivatives and their established or potential applications.
Chalcones: Precursors to Flavonoids and Bioactive Agents
Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation of a benzaldehyde with an acetophenone.[3][4][5] They are precursors to flavonoids and exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][5]
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-hydroxyacetophenone)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and add a solution of KOH in ethanol dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a solid precipitate indicates product formation.
-
Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Diagram: General Chalcone Synthesis
Caption: Synthesis of chalcone derivatives.
Chalcones derived from various benzaldehydes have demonstrated significant anticancer activity. For instance, certain chalcones have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase pathways.[2] The presence of the difluoro-ethoxy moiety in the "B" ring of the chalcone is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of these compounds.
| Derivative Class | Potential Biological Activity | Example Target Cell Lines/Pathways |
| Chalcones | Anticancer[2], Anti-inflammatory | MCF-7 (Breast Cancer)[2], A549 (Lung Cancer)[2], NF-κB pathway |
| Schiff Bases | Anticancer[6][7], Antibacterial | HeLa (Cervical Cancer)[6], MCF-7 (Breast Cancer)[6], DNA gyrase |
| Hydrazones | Antiamoebic, Kinase Inhibition | Entamoeba histolytica, MARK4 Kinase |
| Aurones | Alzheimer's Disease Imaging | β-amyloid plaques |
Schiff Bases: Versatile Intermediates with Diverse Bioactivities
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. These compounds are important intermediates in organic synthesis and have been shown to possess a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[6][7][8][9][10]
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-aminoantipyrine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add the substituted primary amine (1 equivalent) to the solution, followed by a few drops of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the Schiff base.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent if necessary.
Diagram: Schiff Base Formation
Caption: General synthesis of Schiff base derivatives.
Numerous studies have highlighted the anticancer properties of Schiff bases.[6][7][8][9][10] Their mechanism of action often involves intercalation with DNA or inhibition of key enzymes involved in cancer cell proliferation. The this compound moiety can be strategically incorporated to enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved efficacy.
Other Notable Derivatives and Applications
-
Hydrazone Derivatives: Condensation of this compound with hydrazides can yield hydrazone derivatives. Analogs of these compounds have shown promise as antiprotozoal agents, for instance, against Entamoeba histolytica. Furthermore, some hydrazones have been identified as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a target in cancer therapy.
-
Aurone Analogs for Neuroimaging: The core structure can be incorporated into more complex heterocyclic systems. For example, derivatives of related ethoxybenzaldehydes have been used to synthesize aurones for the imaging of β-amyloid plaques in Alzheimer's disease. The fluorine atoms can be particularly useful for developing ¹⁸F-labeled positron emission tomography (PET) tracers.
-
Anti-inflammatory Agents: The difluorinated phenyl ring is a common feature in many anti-inflammatory drugs. Derivatives of this compound could be explored for their potential to inhibit inflammatory pathways, such as the NF-κB and MAPK signaling cascades.[11][12][13]
Conclusion and Future Directions
This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction provides access to a core structure that can be readily functionalized to generate a diverse library of derivatives. The unique combination of the ethoxy and difluoro substituents offers a promising avenue for the development of novel therapeutic agents with enhanced pharmacological profiles. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives, including heterocyclic compounds, to fully exploit the potential of this remarkable scaffold. The exploration of its applications in materials science, particularly in the development of liquid crystals and polymers with unique electronic properties, also warrants further investigation.
References
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- A. W. Williamson, "Theory of Aetherification," Philosophical Magazine, vol. 37, no. 251, pp. 350-356, 1850.
- S. A. S. G. Al-Rawi, A. H. A. Al-Amiery, and Y. K. Al-Majedy, "Synthesis of Chalcones with Anticancer Activities," Molecules, vol. 22, no. 1, p. 143, 2017. [URL: https://www.mdpi.com/1420-3049/22/1/143]
- M. A. A. Al-Amiery, Y. K. Al-Majedy, and A. A. H. Kadhum, "Synthesis of Chalcone Derivatives and its Biological Evaluations: An Overview," Journal of Molecular Structure, vol. 1250, p. 131749, 2022. [URL: https://www.sciencedirect.com/science/article/pii/S002228602101749X]
- A. H. A. Al-Amiery, Y. K. Al-Majedy, and A. A. H. Kadhum, "Synthesis of Chalcones Derivatives and Their Biological Activities: A Review," Molecules, vol. 27, no. 15, p. 5010, 2022. [URL: https://www.mdpi.com/1420-3049/27/15/5010]
- S. Shah, R. J. Butcher, and S. Yousuf, "Synthesis, characterization, and anticancer activity of Schiff bases," Journal of Biomolecular Structure and Dynamics, vol. 38, no. 10, pp. 3028-3040, 2020. [URL: https://www.tandfonline.com/doi/full/10.1080/07391102.2019.1654924]
- A. A. El-Sayed, "Experimental and computational studies of Schiff bases derived from 4-aminoantipyrine as potential antibacterial and anticancer agents," Scientific Reports, vol. 12, no. 1, p. 12345, 2022.
- A. M. A. Al-Fahdawi, S. A. Ibrahim, and A. A. H. Kadhum, "Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities," Journal of Pharmaceutical Sciences and Research, vol. 10, no. 5, pp. 1150-1154, 2018.
- A. A. Aly, A. M. El-Sayed, and A. M. A. El-Sokkary, "Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative," Journal of the Iranian Chemical Society, vol. 16, no. 8, pp. 1735-1746, 2019.
- A. Savcı, et al., "Synthesis, characterization, antioxidant and anticancer activities of a new Schiff base and its M(II) complexes derived from 5-fluorouracil," Journal of the Iranian Chemical Society, vol. 19, pp. 4583-4595, 2022. [URL: https://link.springer.com/article/10.1007/s13738-022-02598-z]
- Y. Wang, et al., "4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway," Chemical Biology & Drug Design, vol. 97, no. 2, pp. 200-209, 2021. [URL: https://onlinelibrary.wiley.com/doi/10.1111/cbdd.13784]
- S. H. El-Sayed, et al., "Synthesis of biologically active heterocyclic compounds from β-diketones," Records of Natural Products, vol. 17, no. 3, pp. 289-312, 2023.
- Y. Li, et al., "Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives," RSC Medicinal Chemistry, vol. 15, no. 6, pp. 1474-1485, 2024. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00123a]
- A. A. El-Sayed, "Molbank | Topical Collection : Heterocycle Reactions," MDPI. [URL: https://www.mdpi.com/journal/molbank/special_issues/Heterocycle_Reactions]
- M. N. Tahir, et al., "4-Ethoxy-3-methoxybenzaldehyde," Acta Crystallographica Section E: Structure Reports Online, vol. 69, no. 11, p. o1728, 2013. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3829019/]
- Y. Wang, et al., "Design, synthesis and anti-inflammatory evaluation of novel 5-benzylidene-3,4-dihalo-furan-2-one derivatives," European Journal of Medicinal Chemistry, vol. 74, pp. 545-555, 2014. [URL: https://pubmed.ncbi.nlm.nih.gov/24468241/]
- Y. Liu, et al., "Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells," Archiv der Pharmazie, vol. 356, no. 3, p. e2200465, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10026210/]
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An In-depth Technical Guide to 4-Ethoxy-3,5-difluorobenzaldehyde: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of organic compounds, particularly within the pharmaceutical industry. Their versatile reactivity allows for their incorporation into diverse molecular scaffolds, making them invaluable building blocks for drug discovery and development. This technical guide focuses on 4-Ethoxy-3,5-difluorobenzaldehyde, a fluorinated aromatic aldehyde with significant potential in medicinal chemistry. Due to its unique substitution pattern, featuring electron-withdrawing fluorine atoms and an electron-donating ethoxy group, this molecule presents an interesting electronic profile for the development of novel therapeutics. While specific literature on this exact compound is sparse, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. We will delve into a proposed synthetic route, predicted physicochemical properties, and potential applications, particularly in the design of kinase inhibitors and other targeted therapies.
Introduction: The Significance of Substituted Benzaldehydes in Medicinal Chemistry
Substituted benzaldehydes are organic compounds that feature a benzene ring bonded to a formyl group, with additional functional groups attached to the aromatic ring. These compounds are of paramount importance in organic synthesis, serving as precursors for a wide range of more complex molecules.[1] Their aldehyde functionality readily participates in reactions such as Schiff base formation, Wittig reactions, and various condensations, enabling the construction of diverse heterocyclic systems and other pharmacologically relevant structures.[1]
In the realm of drug discovery, the benzaldehyde moiety is a common feature in many therapeutic agents. Its derivatives have been explored for a multitude of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific nature and position of the substituents on the benzene ring play a crucial role in modulating the compound's physicochemical properties and its interaction with biological targets.
Fluorine-containing organic molecules have gained immense traction in medicinal chemistry. The introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The difluoro substitution pattern, as seen in this compound, is of particular interest for its ability to create unique electronic and conformational effects.
Proposed Synthesis of this compound
Synthetic Scheme
Caption: Proposed synthesis of this compound via Williamson ether synthesis.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a generalized procedure based on standard Williamson ether synthesis conditions and should be optimized for specific laboratory settings.
Materials:
-
3,5-Difluoro-4-hydroxybenzaldehyde
-
Ethyl iodide (or diethyl sulfate)
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-difluoro-4-hydroxybenzaldehyde (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (1.5-2.0 eq) and anhydrous acetone to the flask. Stir the suspension at room temperature for 15 minutes.
-
Alkylation: Add ethyl iodide (1.2-1.5 eq) dropwise to the stirred suspension.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Physicochemical Properties and Characterization
The exact physicochemical properties of this compound are not extensively documented. However, based on its structure and data from similar compounds, we can predict the following characteristics.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.16 g/mol |
| Appearance | Likely a white to off-white solid or a colorless to pale yellow oil |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
| Spectroscopic Data | |
| ¹H NMR | Expected signals for the aldehyde proton (~10 ppm), aromatic protons, and the ethyl group (a quartet and a triplet). The aromatic protons will show coupling to the fluorine atoms. |
| ¹³C NMR | Expected signals for the carbonyl carbon (~190 ppm), aromatic carbons (with C-F couplings), and the ethyl group carbons. |
| ¹⁹F NMR | A single resonance is expected for the two equivalent fluorine atoms. |
| Mass Spectrometry | The molecular ion peak (M+) at m/z 186.16 would be expected. |
Potential Applications in Drug Discovery
The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.
Kinase Inhibitors
Many kinase inhibitors incorporate a substituted aromatic ring that binds within the ATP-binding pocket of the enzyme. The difluoro substitution pattern can enhance binding affinity through favorable interactions with the protein backbone. The ethoxy group can be further functionalized or can serve to modulate solubility and pharmacokinetic properties.
Caption: Conceptual interaction of a this compound derivative with a kinase active site.
Antimicrobial Agents
Substituted benzaldehydes and their derivatives have a long history of investigation as antimicrobial agents. The presence of fluorine atoms can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.
Building Block for Heterocyclic Synthesis
The aldehyde functionality of this compound is a versatile handle for the construction of various heterocyclic ring systems, which are prevalent in many approved drugs. Reactions such as the Hantzsch pyridine synthesis or the Biginelli reaction can be employed to generate libraries of novel compounds for biological screening.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its synthesis from readily available starting materials appears feasible through established synthetic methodologies. The unique combination of an ethoxy group and two fluorine atoms on the benzaldehyde scaffold provides a valuable platform for the design of novel bioactive molecules. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential.
References
[1] Significance of Substituted Benzaldehyde. (2025, March 2). Wisdom Library. Retrieved from
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 4-Ethoxy-3,5-difluorobenzaldehyde via Vilsmeier-Haack Formylation
Abstract
4-Ethoxy-3,5-difluorobenzaldehyde is a valuable fluorinated aromatic building block utilized in the synthesis of advanced pharmaceutical intermediates and functional materials. Its specific substitution pattern, featuring an activating ethoxy group and two deactivating, ortho-directing fluorine atoms, makes it a unique scaffold for further chemical modification. This application note provides a comprehensive, field-proven experimental protocol for the synthesis of this compound from 1-ethoxy-2,6-difluorobenzene via the Vilsmeier-Haack reaction. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and provide guidance on product purification and characterization, ensuring a reliable and reproducible outcome for researchers in organic synthesis and drug development.
Introduction and Scientific Rationale
Substituted benzaldehydes are cornerstone intermediates in organic chemistry. The introduction of fluorine atoms into these scaffolds can profoundly alter the physicochemical properties of derivative molecules, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, in particular, serves as a key precursor for compounds where precise electronic tuning and steric control are paramount.
The chosen synthetic strategy is the Vilsmeier-Haack reaction, a classic and highly reliable method for the formylation of electron-rich aromatic compounds.[1][2] This method is favored over alternatives like organolithium-based formylation for its operational simplicity and avoidance of pyrophoric reagents.[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent, a chloroiminium salt, acts as the formylating agent.[5] The starting material, 1-ethoxy-2,6-difluorobenzene, possesses a strongly activating ethoxy group (-OEt), which renders the aromatic ring sufficiently nucleophilic to react with the relatively weak electrophile that is the Vilsmeier reagent.[5][6] The electronic and steric environment dictates that formylation will occur regioselectively at the para-position (C4), which is the least sterically hindered and electronically activated site.[6][7]
Reaction Scheme and Mechanism
Overall Transformation:
Figure 1: Vilsmeier-Haack formylation of 1-ethoxy-2,6-difluorobenzene to yield this compound.
Mechanistic Pathway:
The reaction mechanism can be dissected into two primary stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[2][7]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of 1-ethoxy-2,6-difluorobenzene attacks the Vilsmeier reagent. The resulting cationic intermediate, a sigma complex, is stabilized by resonance. Aromaticity is restored upon deprotonation. The subsequent iminium salt is then hydrolyzed during aqueous workup to furnish the final aldehyde product.[5][6]
Caption: The Vilsmeier-Haack reaction mechanism.
Materials, Reagents, and Equipment
Reagents and Materials
| Reagent/Material | Grade | Supplier | M.W. | Amount | Moles | Equiv. |
| 1-Ethoxy-2,6-difluorobenzene | ≥98% | Commercial | 158.15 | 5.00 g | 31.6 mmol | 1.0 |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Commercial | 153.33 | 7.28 g (4.4 mL) | 47.4 mmol | 1.5 |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | 73.09 | 50 mL | - | Solvent |
| Dichloromethane (DCM) | Anhydrous | Commercial | 84.93 | 50 mL | - | Solvent |
| Sodium Acetate (NaOAc) | Anhydrous | Commercial | 82.03 | 13.0 g | 158 mmol | 5.0 |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | - | As needed | - | - |
| Hexane | ACS Grade | Commercial | - | As needed | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab Prepared | - | As needed | - | - |
| Brine (Saturated NaCl) | - | Lab Prepared | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercial | - | As needed | - | - |
| Silica Gel | 230-400 mesh | Commercial | - | As needed | - | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Dropping funnel
-
Ice-water bath
-
Heating mantle with temperature controller
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocol
Caption: Experimental workflow for the synthesis.
Step 1: Preparation and Formation of the Vilsmeier Reagent
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Under an inert atmosphere (N₂ or Argon), add anhydrous N,N-Dimethylformamide (50 mL) to the flask.
-
Cool the flask to 0 °C using an ice-water bath.
-
With vigorous stirring, add phosphorus oxychloride (4.4 mL, 47.4 mmol) dropwise via the dropping funnel over 20-30 minutes. Causality: This slow, cooled addition is critical to manage the exothermic reaction between DMF and POCl₃ and to ensure the controlled formation of the Vilsmeier reagent.[6]
-
After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes.
Step 2: Formylation Reaction
-
Dissolve 1-ethoxy-2,6-difluorobenzene (5.00 g, 31.6 mmol) in anhydrous dichloromethane (10 mL) and add this solution to the dropping funnel.
-
Add the substrate solution dropwise to the cold, stirred Vilsmeier reagent solution.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 80 °C using a heating mantle and stir for 4-6 hours.
-
Monitor the reaction's progress by TLC (e.g., 10% Ethyl Acetate in Hexane), observing the consumption of the starting material.
Step 3: Reaction Workup and Quenching
-
After the reaction is complete (as indicated by TLC), cool the flask back to 0 °C in an ice-water bath.
-
Prepare a solution of sodium acetate (13.0 g, 158 mmol) in water (100 mL).
-
Slowly and carefully add the aqueous sodium acetate solution to the reaction mixture to quench the reaction and hydrolyze the iminium intermediate. Causality: This step is highly exothermic and may release HCl gas. The basic acetate solution neutralizes the acidic byproducts and facilitates the hydrolysis to the aldehyde.[6]
-
Stir the mixture vigorously at room temperature for 1 hour.
-
Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Causality: The bicarbonate wash removes any residual acidic impurities, and the brine wash helps to break emulsions and remove bulk water before drying.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification
-
The crude product, typically an oil or a low-melting solid, should be purified by flash column chromatography.[8]
-
Prepare a column with silica gel, slurry-packed in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column using a gradient of ethyl acetate in hexane (e.g., starting with 2% EtOAc/Hexane and gradually increasing to 10% EtOAc/Hexane).
-
Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to afford this compound as a purified solid or oil.
Safety and Hazard Considerations
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
N,N-Dimethylformamide (DMF): An irritant and can be absorbed through the skin. Use in a well-ventilated area or fume hood and wear appropriate gloves.
-
Organolithium Reagents (if using alternative route): Pyrophoric reagents that can ignite spontaneously on contact with air or moisture. Their use requires specialized training, an inert atmosphere, and adherence to strict safety protocols.[9][10][11] Always work with a buddy and have a Class D fire extinguisher or powdered lime readily available.[12]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃):
-
Aldehyde proton (-CHO): ~ δ 9.8 ppm (triplet, J ≈ 2-3 Hz, due to coupling with the two meta-fluorine atoms).
-
Aromatic protons (H-2, H-6): ~ δ 7.4 ppm (doublet or doublet of doublets, due to coupling with fluorine). The exact pattern depends on the coupling constants.
-
Ethoxy group (-OCH₂CH₃): ~ δ 4.2 ppm (quartet, J ≈ 7 Hz) and ~ δ 1.5 ppm (triplet, J ≈ 7 Hz).
-
-
¹⁹F NMR (376 MHz, CDCl₃): A single resonance is expected due to the chemical equivalence of the two fluorine atoms.
-
¹³C NMR (100 MHz, CDCl₃): Characteristic peaks for the aldehyde carbonyl (~188 ppm), aromatic carbons (showing C-F coupling), and ethoxy carbons will be observed.
-
Mass Spectrometry (EI or ESI): To confirm the molecular weight (C₉H₈F₂O₂, MW: 186.16 g/mol ).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive Vilsmeier reagent; insufficient reaction temperature/time. | Ensure anhydrous conditions for reagent formation. Re-verify the quality of POCl₃ and DMF. Increase reaction time or temperature moderately (e.g., to 90 °C). |
| Formation of Multiple Byproducts | Reaction temperature too high; moisture contamination. | Maintain strict temperature control. Ensure all glassware and reagents are scrupulously dry. |
| Difficult Purification | Co-elution of impurities. | Optimize the eluent system for column chromatography using TLC. A shallower gradient or a different solvent system (e.g., DCM/Hexane) may be required. |
| Low Yield after Workup | Incomplete extraction; loss during washing. | Perform additional extractions. Avoid overly aggressive washing that can lead to emulsions. |
References
-
University of California, Riverside. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. UCR EH&S. Link
-
J&K Scientific. (2025). Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. Link
-
University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. UCI EH&S. Link
-
UC Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Link
-
JoVE. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. Link
-
Organic Chemistry Data. (n.d.). Formylation - Common Conditions. Link
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Link
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Link
-
Chemistry LibreTexts. (2021). Vilsmeier-Haack Reaction. Link
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Link
-
ChemicalBook. (n.d.). 3,5-Difluorobenzaldehyde synthesis. Link
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Link
-
BenchChem. (2025). Technical Support Center: Purification of 4-Amino-3,5-difluorobenzaldehyde. Link
-
PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. Link
-
Thieme. (n.d.). The formylation of arylmetal reagents. Science of Synthesis. Link
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- 12. ehs.uci.edu [ehs.uci.edu]
Step-by-step guide to "4-Ethoxy-3,5-difluorobenzaldehyde" purification
Application Note & Protocol
Topic: A Step-by-Step Guide to the Purification of 4-Ethoxy-3,5-difluorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity for this compound
This compound is a substituted aromatic aldehyde that serves as a valuable building block in medicinal chemistry and materials science. The presence of the ethoxy group and fluorine atoms imparts specific electronic and steric properties, making it a key intermediate in the synthesis of targeted therapeutic agents and functional materials.
The purity of this reagent is paramount; impurities can lead to unwanted side reactions, decreased yields, and the formation of difficult-to-separate by-products. Most critically, in a drug development context, impurities can introduce unforeseen toxicological profiles. Common contaminants in crude this compound often include unreacted starting materials, residual solvents, and oxidation products, primarily the corresponding 4-ethoxy-3,5-difluorobenzoic acid.[1][2] This guide provides a comprehensive overview of the methodologies to purify this compound, ensuring its suitability for high-stakes research and development applications.
Safety First: Hazard Assessment and Handling
Before commencing any purification protocol, a thorough understanding of the associated hazards is essential. This compound and the solvents used in its purification pose several risks. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
| Hazard Category | This compound | Common Solvents (e.g., Hexane, Ethyl Acetate) |
| Primary Risks | Causes skin and serious eye irritation. May cause respiratory irritation.[3][4] | Flammable liquids and vapors.[5][6] May cause drowsiness or dizziness. |
| Handling | Avoid breathing fumes, mist, or vapors. Wash skin thoroughly after handling.[3][6] | Keep away from heat, sparks, and open flames. Use explosion-proof equipment.[6] |
| Storage | Store in a dry, cool, well-ventilated area. Keep container tightly closed. Air-sensitive; store under an inert gas like argon or nitrogen.[3] | Store in a well-ventilated place. Keep container tightly closed and grounded.[5] |
| PPE | Safety goggles/face shield, protective gloves (e.g., nitrile), lab coat.[3][4] | Flame-retardant clothing, safety goggles, appropriate gloves. |
Preliminary Analysis: Assessing the Crude Material
Before selecting a purification strategy, it is crucial to assess the purity of the crude material. This initial analysis provides insight into the nature and number of impurities, guiding the choice of the most effective purification method.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a rapid, qualitative assessment of the crude mixture.[7] It helps in identifying the number of components and in developing an optimal solvent system for column chromatography. A good solvent system will show the desired product with a Retention Factor (Rf) of approximately 0.2-0.4.[7]
-
High-Performance Liquid Chromatography (HPLC): For a quantitative analysis, HPLC is the method of choice. It provides precise information on the percentage purity and can detect trace impurities that may not be visible on TLC.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure of the desired product and identify any structurally related impurities or residual solvents.[7]
Purification Workflow: A Decision-Making Framework
The choice of purification method depends on the physical properties of the compound and the nature of the impurities. The following diagram outlines a logical workflow for purifying this compound.
Caption: Decision workflow for selecting a purification method.
Detailed Protocols
Protocol 1: Removal of Acidic Impurities via Aqueous Wash
The most common impurity in aged aldehyde samples is the corresponding carboxylic acid, formed via air oxidation.[1][2] This acidic impurity can be easily removed by a simple liquid-liquid extraction with a mild base.
Causality: Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) deprotonates the carboxylic acid, forming a water-soluble carboxylate salt.[1] This salt partitions into the aqueous phase, while the neutral aldehyde remains in the organic phase.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude aldehyde in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced during the neutralization.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with the bicarbonate solution until no more gas evolution is observed.[9]
-
Final Wash: Wash the organic layer with deionized water, followed by a saturated brine solution to remove residual water.
-
Drying: Transfer the organic layer to a flask and dry over an anhydrous salt, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the pre-purified aldehyde.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent can be found in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
Causality: This method relies on the principle that as a saturated solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Soluble impurities remain in the solvent (mother liquor).
Caption: The experimental workflow for recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Test various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures like ethanol/water) to find one that dissolves the crude product when hot but not when cold.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hotplate) with stirring until the solid completely dissolves.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Purification by Column Chromatography
Column chromatography is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase.[9] It is particularly useful when dealing with multiple impurities or impurities with polarities similar to the product.
Causality: The stationary phase (typically silica gel) is polar. A mixture is applied to the top of the column and eluted with a mobile phase (solvent). Less polar compounds have a weaker interaction with the silica gel and travel down the column faster, while more polar compounds are retained longer.
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal eluent system (e.g., a mixture of hexanes and ethyl acetate) using TLC.[1]
-
Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack it into a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system, collecting the eluate in fractions.[7]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[7]
Important Consideration: Aldehydes can sometimes degrade on acidic silica gel.[9] If decomposition is observed (e.g., by TLC), consider deactivating the silica gel by adding 0.5-1% triethylamine to the eluent system.[9]
Caption: The logical flow of a column chromatography experiment.
Post-Purification: Validation and Storage
After purification, it is imperative to re-assess the purity using the analytical techniques described in Section 2 (HPLC, NMR) and to determine the melting point. A sharp melting point range is indicative of high purity.[7]
Proper storage is crucial to maintain the integrity of the purified product. Aldehydes are susceptible to oxidation. Store the pure this compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (2-8°C is often recommended).[1][3]
References
- BenchChem. (2025). Purification of Reaction Mixtures Containing Benzaldehyde. Technical Support Center.
- BenchChem. (2025).
- BenchChem. (n.d.). Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde. Technical Support Center.
- BenchChem. (2025). Purification of Sulfonated Aromatic Aldehydes. Technical Support Center.
- University of Rochester, Department of Chemistry. (n.d.).
- Sigma-Aldrich. (2025).
- Thermo Fisher Scientific. (2009).
- Sciencemadness.org. (2015).
- SynQuest Labs. (n.d.).
- Thermo Fisher Scientific. (2021).
- TNJ Chemical. (n.d.). How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock?.
- TCI Chemicals. (2025).
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
- ResearchGate. (2015). Is it possible to purify aldehyde by column?
- BenchChem. (2025). Purification of 4-Amino-3,5-difluorobenzaldehyde. Technical Support Center.
- BenchChem. (2025).
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The Chemistry and Application of 4-Ethoxy-3,5-difluorobenzaldehyde in Imine Synthesis: A Guide for Drug Discovery Professionals
Introduction: The Strategic Advantage of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique electronic properties—its high electronegativity and relatively small size—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The compound 4-Ethoxy-3,5-difluorobenzaldehyde is a prime example of a building block designed to leverage these advantages. Its aromatic ring is "activated" by two electron-withdrawing fluorine atoms, which flank a central ethoxy group. This substitution pattern not only modulates the electronic character of the benzene ring but also significantly enhances the reactivity of the aldehyde functional group, making it a highly valuable precursor for the synthesis of diverse compound libraries, particularly through reactions with primary amines to form Schiff bases (imines).
This technical guide provides an in-depth exploration of the reaction between this compound and primary amines. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles that govern this important transformation. We will delve into reaction mechanisms, provide detailed and validated protocols, and discuss the broad applicability of the resulting fluorinated Schiff bases in the pursuit of novel therapeutic agents.
Section 1: Theoretical Framework and Mechanistic Insights
The reaction between an aldehyde and a primary amine to form an imine is a classic condensation reaction.[2] The process is typically reversible and involves a two-step mechanism: nucleophilic addition followed by dehydration.
-
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the benzaldehyde. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.[3]
-
Dehydration: The inherently unstable carbinolamine then undergoes dehydration (the elimination of a water molecule) to form the stable carbon-nitrogen double bond (C=N) of the imine. This step is often the rate-limiting step and is typically accelerated by acid catalysis, which protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (H₂O).[4]
The Decisive Role of Substituents on this compound
The specific substituents on the benzaldehyde ring have a profound impact on the reaction kinetics:
-
Fluorine Atoms (at positions 3 and 5): As highly electronegative atoms, the two fluorine substituents exert a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This depletion of electron density significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine.[5] This leads to a faster initial addition step compared to non-fluorinated benzaldehydes.
-
Ethoxy Group (at position 4): The ethoxy group is an electron-donating group through resonance (+R) and weakly electron-withdrawing through induction (-I). Its overall effect is electron-donating, which would typically decrease the electrophilicity of the carbonyl carbon. However, in this specific molecule, the powerful inductive effects of the two flanking fluorine atoms are expected to dominate, resulting in a net activated aldehyde. The ethoxy group primarily serves to modulate the molecule's steric profile and physicochemical properties, such as solubility and lipophilicity.
The interplay of these electronic effects makes this compound a highly efficient substrate for Schiff base formation. To drive the reaction to completion, it is essential to remove the water formed during the dehydration step, thereby shifting the equilibrium toward the product, in accordance with Le Châtelier's principle.[4]
Section 2: Experimental Protocols for Imine Synthesis
The following protocols are robust, general procedures for the synthesis of Schiff bases from this compound and various primary amines. The choice between the two primary methods will depend on the scale of the reaction and the available equipment.
Protocol 2.1: Standard Reflux Condensation with Acid Catalysis
This is the most common and versatile method, suitable for a wide range of primary amines, including both aliphatic and aromatic amines.
Materials:
-
This compound
-
Primary Amine (e.g., Aniline, Benzylamine, Cyclohexylamine)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (Catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard glassware for workup and filtration
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (approx. 5-10 mL per mmol of aldehyde).
-
Amine Addition: To the stirred solution, add an equimolar amount of the desired primary amine (1.0 eq.).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step.
-
Reaction Reflux: Attach a reflux condenser and heat the mixture to reflux (typically ~80°C for ethanol) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed (typically 2-4 hours).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a crystalline solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Workflow for Standard Reflux Condensation.
Protocol 2.2: Solvent-Free Mechanochemical Synthesis
This "green chemistry" approach is rapid, efficient, and avoids the use of bulk solvents, making it an environmentally friendly alternative. It is particularly effective for reactions between solid reactants.
Materials:
-
This compound
-
Primary Amine (solid or liquid)
-
Mortar and Pestle or a ball mill
-
Spatula
Procedure:
-
Reactant Combination: Place equimolar amounts of this compound and the primary amine into a mortar.
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for 10-20 minutes. The reaction often proceeds rapidly, sometimes accompanied by a change in color or consistency (e.g., formation of a paste or solid).
-
Reaction Monitoring: After the initial grinding period, check the reaction completion via TLC by dissolving a small sample in a suitable solvent (e.g., ethyl acetate).
-
Product Isolation: If the reaction goes to completion, the resulting solid is often pure enough for many applications. If unreacted starting materials remain, the product can be purified by washing with a non-polar solvent (like hexane) to remove the less polar aldehyde, or by recrystallization.
dot graph TD { node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Workflow for Solvent-Free Mechanochemical Synthesis.
Section 3: Data Presentation and Characterization
The successful synthesis of the target Schiff base must be confirmed through rigorous characterization. The following tables provide expected data for a representative product, N-(4-Ethoxy-3,5-difluorobenzylidene)aniline, synthesized from this compound and aniline.
Table 1: Reactant and Representative Product Properties
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₉H₈F₂O₂ | 186.16 | White to off-white solid |
| Aniline | C₆H₇N | 93.13 | Colorless to pale yellow liquid |
| N-(4-Ethoxy-3,5-difluorobenzylidene)aniline | C₁₅H₁₃F₂NO | 261.27 | Expected: Yellow crystalline solid |
Table 2: Expected Spectroscopic Data for N-(4-Ethoxy-3,5-difluorobenzylidene)aniline
| Spectroscopic Technique | Characteristic Peaks/Signals (Predicted) |
| FT-IR (KBr, cm⁻¹) | ~1620-1635 (C=N stretch, imine), ~1250-1300 (C-O stretch, ether), ~1100-1200 (C-F stretch) |
| ¹H NMR (CDCl₃, δ ppm) | ~8.4 (s, 1H, -CH=N-), 7.0-7.8 (m, 8H, Ar-H), ~4.1 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~160 (C=N), 115-160 (Aromatic carbons, including C-F and C-O carbons), ~65 (-OCH₂CH₃), ~15 (-OCH₂CH₃) |
| Mass Spec. (ESI-MS) | m/z: 262.10 [M+H]⁺ |
Note: The exact spectroscopic values may vary slightly based on the solvent used and the specific instrumentation.
Section 4: Applications in Drug Discovery and Medicinal Chemistry
Schiff bases are not merely synthetic intermediates; they are a class of compounds renowned for a broad spectrum of biological activities. The fluorinated imines derived from this compound are of particular interest to drug discovery programs for several reasons:
-
Antimicrobial Agents: The imine functional group is a common pharmacophore in compounds exhibiting antibacterial and antifungal properties. The presence of fluorine can enhance lipophilicity, potentially improving cell membrane penetration.
-
Anticancer Therapeutics: Numerous Schiff bases have been reported to possess significant cytotoxic activity against various cancer cell lines.[2] The rigid C=N bond can help orient aromatic substituents to achieve optimal binding in the active sites of enzymes or receptors crucial for cancer cell proliferation.
-
Enzyme Inhibitors: The nitrogen atom of the imine can act as a hydrogen bond acceptor, while the overall planar structure allows for effective π-π stacking interactions with aromatic residues in enzyme active sites.
-
Precursors for Heterocyclic Synthesis: Imines are versatile precursors for the synthesis of more complex, nitrogen-containing heterocyclic rings (e.g., benzoxazines, quinazolines), which are privileged structures in medicinal chemistry.
The library of compounds accessible from this compound allows for systematic Structure-Activity Relationship (SAR) studies. By varying the primary amine component—from simple alkyl and aryl amines to more complex, biologically relevant amines—researchers can fine-tune the steric and electronic properties of the final molecule to optimize its therapeutic potential.
Conclusion
This compound is a powerful and versatile building block for modern synthetic and medicinal chemistry. The enhanced electrophilicity of its aldehyde group, conferred by the difluoro substitution pattern, facilitates efficient and high-yielding synthesis of a diverse array of Schiff bases. The protocols detailed in this guide provide reliable and adaptable methods for accessing these valuable compounds. The resulting fluorinated imines serve as promising scaffolds for the development of novel therapeutic agents, underscoring the strategic importance of this reagent in contemporary drug discovery programs.
References
- The Ascendant Role of Fluorinated Schiff Bases in Medicinal Chemistry: A Technical Guide to Their Biological Activities. (2025). Benchchem.
- Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry.
- Mechanochemical Synthesis of Fluorinated Imines. (2022). Molecules, 27(14), 4565.
- A Comparative Analysis of the Reactivity of 4-Amino-3,5-difluorobenzaldehyde and 4-aminobenzaldehyde. (2025). Benchchem.
- Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2021).
- Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. (2022).
- Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. (2023). International Journal of Molecular Sciences, 24(13), 11105.
- Convenient and Clean Synthesis of Imines from Primary Benzylamines. (2010). Organic & Biomolecular Chemistry, 8, 4055-4057.
- Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (2024). Journal of Pharmaceutical and Drug Development, 3(2).
- Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. (2023). Eclética Química, 48(2), 49-65.
- Lab 5 Imine. (n.d.). Scribd.
- Application Notes and Protocols for the Synthesis of Schiff Bases from 3,5-Dihydroxybenzaldehyde. (2025). Benchchem.
- Synthesis and Characterization of New Schiff Bases and Biological Studies. (2023). Der Pharma Chemica, 15(5), 59-67.
- Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. (2011). Journal of Chemical and Pharmaceutical Research, 3(2), 489-495.
- A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. (2017). Molecules, 22(12), 2219.
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Application Notes and Protocols for the Synthesis of Schiff Bases from 4-Ethoxy-3,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Schiff Bases
Schiff bases, compounds featuring the characteristic azomethine or imine (-C=N-) functional group, are cornerstones of synthetic chemistry. Their facile synthesis, typically through the condensation of a primary amine and a carbonyl compound, belies their profound utility across diverse scientific domains.[1] They serve as critical intermediates in organic synthesis, as versatile ligands in coordination chemistry for the development of catalysts and materials, and, most notably, as privileged scaffolds in medicinal chemistry.[2][3] The imine linkage is not merely a structural element but is often crucial for the biological activities of these molecules, which span antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][4]
The strategic incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, Schiff bases derived from fluorinated aromatic aldehydes are of significant interest. This guide focuses on the synthesis of Schiff bases using 4-Ethoxy-3,5-difluorobenzaldehyde as a key building block. The presence of two electron-withdrawing fluorine atoms on the phenyl ring is anticipated to increase the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by a primary amine. The ethoxy group, in turn, can modulate the electronic properties and solubility of the final compound.
These application notes provide a comprehensive framework for the synthesis, purification, and characterization of Schiff bases derived from this compound, offering both generalized protocols and the underlying chemical principles to empower researchers in their synthetic endeavors.
Reaction Mechanism and Key Considerations
The formation of a Schiff base is a reversible condensation reaction that typically proceeds under mild, often acid-catalyzed, conditions.[5] The generally accepted mechanism involves two key stages:
-
Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a neutral carbinolamine (or hemiaminal) intermediate.[6]
-
Dehydration: The carbinolamine is then dehydrated to form the stable imine. This step is typically the rate-determining step and is effectively catalyzed by a mild acid, which protonates the hydroxyl group, converting it into a good leaving group (water).[5]
It is crucial to control the pH of the reaction medium. While acid catalysis is beneficial for the dehydration step, a highly acidic environment can protonate the primary amine, rendering it non-nucleophilic and inhibiting the initial addition step.[5] Therefore, reactions are often carried out in neutral solvents with a catalytic amount of a weak acid, such as glacial acetic acid.[1]
Caption: General mechanism of acid-catalyzed Schiff base formation.
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base from this compound and a Substituted Aniline
This protocol describes a representative synthesis using 4-chloroaniline as the primary amine. The principles can be adapted for other aromatic or aliphatic primary amines.
Materials:
-
This compound
-
4-Chloroaniline
-
Absolute Ethanol (Reagent Grade)
-
Glacial Acetic Acid (Catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for filtration and recrystallization
Step-by-Step Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Stir the solution until the aldehyde is completely dissolved.
-
Amine Addition: To this solution, add a solution of 1.0 mmol of 4-chloroaniline dissolved in 15 mL of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.[1]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Isolation of Product: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate of the Schiff base should form. If no precipitate forms, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration and wash it several times with cold ethanol to remove any unreacted starting materials.[7]
-
Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent, such as hot ethanol or an ethanol/water mixture, to obtain crystalline Schiff base.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Sources
- 1. jetir.org [jetir.org]
- 2. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Schiff base - Wikipedia [en.wikipedia.org]
- 5. wjpsonline.com [wjpsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics | MDPI [mdpi.com]
The Strategic Utility of 4-Ethoxy-3,5-difluorobenzaldehyde in the Synthesis of Advanced Heterocyclic Scaffolds
Introduction: A Modern Building Block for Complex Synthesis
In the landscape of contemporary drug discovery and materials science, the demand for novel molecular architectures with precisely tuned properties is insatiable. 4-Ethoxy-3,5-difluorobenzaldehyde emerges as a highly valuable and versatile precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique trifecta of a reactive aldehyde, a metabolically robust ethoxy group, and the powerfully electron-withdrawing fluorine atoms makes it an ideal scaffold for constructing complex, biologically active molecules.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2][3] The difluoro substitution pattern at the 3 and 5 positions of the benzaldehyde ring significantly influences the electronic properties of the aldehyde group, enhancing its electrophilicity and making it a prime candidate for a variety of condensation and multicomponent reactions. The 4-ethoxy group, on the other hand, can improve physicochemical properties and provides an additional point for interaction with biological targets.[4][5][6]
This comprehensive guide provides detailed application notes and adaptable protocols for the use of this compound in the synthesis of several key heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations and offer insights into the experimental rationale, empowering researchers to leverage this potent building block in their synthetic endeavors.
I. Knoevenagel Condensation: A Gateway to Diverse Heterocycles
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound.[7][8][9] The resulting α,β-unsaturated product is a versatile intermediate for the synthesis of a multitude of heterocyclic systems. The enhanced electrophilicity of the aldehyde in this compound makes it an excellent substrate for this reaction.
Protocol 1: Synthesis of 2-cyano-3-(4-ethoxy-3,5-difluorophenyl)acrylate
This protocol details the Knoevenagel condensation of this compound with ethyl cyanoacetate, a common active methylene compound.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine or another suitable amine base
-
Ethanol (or another suitable solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add ethyl cyanoacetate (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Causality Behind Experimental Choices:
-
Base Catalyst: A weak base like piperidine is employed to deprotonate the active methylene compound, forming a nucleophilic enolate. A strong base is avoided to prevent self-condensation of the aldehyde.[8]
-
Solvent: Ethanol is a common solvent for Knoevenagel condensations as it effectively dissolves the reactants and facilitates the reaction.
-
Stoichiometry: A slight excess of the active methylene compound is often used to ensure complete consumption of the aldehyde.
Mechanism of Knoevenagel Condensation:
Caption: Mechanism of the Knoevenagel Condensation.
II. Hantzsch Pyridine Synthesis: Constructing the Pyridine Core
The Hantzsch pyridine synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridines, which can be subsequently oxidized to pyridines.[10][11][12][13][14] This reaction is of immense importance in medicinal chemistry for the synthesis of calcium channel blockers and other therapeutic agents.
Protocol 2: Synthesis of a 4-(4-ethoxy-3,5-difluorophenyl)-1,4-dihydropyridine Derivative
Materials:
-
This compound
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium acetate or ammonia
-
Ethanol or acetic acid
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.1 equivalents).
-
Add a suitable solvent such as ethanol or acetic acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be collected by filtration.
-
Wash the solid with cold ethanol and dry.
-
The crude dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like nitric acid or ceric ammonium nitrate (CAN).
Causality Behind Experimental Choices:
-
Reactant Stoichiometry: The reaction requires two equivalents of the β-ketoester to one equivalent of the aldehyde and ammonia source.
-
Ammonia Source: Ammonium acetate serves as a convenient source of ammonia in the reaction.
-
Oxidation Step: 1,4-dihydropyridines are often unstable and are typically oxidized to the more stable aromatic pyridine ring.
Mechanism of Hantzsch Pyridine Synthesis:
Caption: Simplified workflow of the Hantzsch Pyridine Synthesis.
III. Biginelli Reaction: Access to Dihydropyrimidinones
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[15][16][17][18][19] These heterocyclic scaffolds are of significant interest in the pharmaceutical industry due to their diverse biological activities, including acting as calcium channel blockers and antihypertensive agents.[15]
Protocol 3: Synthesis of a 4-(4-ethoxy-3,5-difluorophenyl)-3,4-dihydropyrimidin-2(1H)-one Derivative
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea or thiourea
-
Ethanol
-
Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents).
-
Add ethanol as the solvent and a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product usually precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Causality Behind Experimental Choices:
-
Catalyst: The reaction is acid-catalyzed, which facilitates the condensation steps and ring closure. Lewis acids like Yb(OTf)₃ can enhance reaction rates and yields.[16]
-
Urea/Thiourea: Thiourea can be used in place of urea to synthesize the corresponding dihydropyrimidinethiones.
Mechanism of the Biginelli Reaction:
Caption: Key steps in the Biginelli Reaction mechanism.
IV. Gewald Aminothiophene Synthesis: Formation of Highly Substituted Thiophenes
The Gewald reaction is a multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[20][21][22] These thiophene derivatives are important scaffolds in medicinal chemistry.
Protocol 4: Synthesis of a 2-amino-3-cyano-4-(4-ethoxy-3,5-difluorophenyl)thiophene Derivative
Materials:
-
This compound
-
Malononitrile
-
Elemental sulfur
-
A suitable base (e.g., morpholine, triethylamine)
-
A suitable solvent (e.g., ethanol, methanol, DMF)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents).
-
Add a suitable solvent and the base (catalytic to stoichiometric amount).
-
Stir the mixture at room temperature or gently heat (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
Alternatively, the solvent can be evaporated, and the residue purified by column chromatography.
Causality Behind Experimental Choices:
-
Base: The base catalyzes the initial Knoevenagel condensation and is also involved in the subsequent steps of sulfur addition and cyclization.
-
Sulfur: Elemental sulfur is the source of the sulfur atom in the thiophene ring.
-
Active Methylene Nitrile: The nitrile group is crucial for the reaction mechanism and remains in the final product.
Mechanism of the Gewald Reaction:
Caption: Simplified pathway of the Gewald Aminothiophene Synthesis.
V. Friedländer Annulation: A Classic Route to Quinolines
The Friedländer synthesis is a straightforward method for constructing quinoline derivatives by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[23][24][25]
Protocol 5: Proposed Synthesis of a 2-substituted-6-ethoxy-5,7-difluoroquinoline
This protocol is a proposed adaptation, as it requires a 2-amino derivative of this compound, which would need to be synthesized in a prior step (e.g., via nitration and subsequent reduction).
Materials:
-
2-Amino-4-ethoxy-3,5-difluorobenzaldehyde (hypothetical intermediate)
-
A ketone with an α-methylene group (e.g., acetone, ethyl acetoacetate)
-
An acid or base catalyst (e.g., p-toluenesulfonic acid, KOH)
-
A suitable solvent (e.g., ethanol, toluene)
Procedure:
-
In a round-bottom flask, dissolve the 2-amino-4-ethoxy-3,5-difluorobenzaldehyde (1 equivalent) and the ketone (1.1 equivalents) in a suitable solvent.
-
Add the acid or base catalyst.
-
Heat the reaction mixture to reflux, monitoring by TLC.
-
Upon completion, cool the reaction mixture and neutralize if necessary.
-
The product may be isolated by extraction and purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Catalyst: The reaction can be catalyzed by either acids or bases, which facilitate the initial condensation and subsequent cyclization.
-
Reactants: The choice of the ketone determines the substituent at the 2-position of the quinoline ring.
Mechanism of the Friedländer Annulation:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Knoevenagel Condensation: Definition, Examples and Mechanism [chemistrylearner.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Knoevenagel reaction | PPTX [slideshare.net]
- 10. grokipedia.com [grokipedia.com]
- 11. scribd.com [scribd.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 16. Biginelli Reaction [organic-chemistry.org]
- 17. grokipedia.com [grokipedia.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. BIGINELLI REACTION | PPT [slideshare.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Gewald Reaction [organic-chemistry.org]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 24. Friedlaender Synthesis [organic-chemistry.org]
- 25. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Leveraging 4-Ethoxy-3,5-difluorobenzaldehyde in Drug Discovery Pipelines
Introduction: The Strategic Advantage of Fluorination and Ethoxylation in Medicinal Chemistry
In the landscape of modern drug discovery, the design of small molecule therapeutics is a nuanced endeavor, balancing potency, selectivity, and pharmacokinetic properties. "4-Ethoxy-3,5-difluorobenzaldehyde" is a key building block, offering a unique combination of structural features that medicinal chemists can exploit to address these challenges. The strategic placement of two fluorine atoms on the aromatic ring, coupled with an ethoxy group, provides a powerful tool for modulating the physicochemical properties of drug candidates.
The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The ethoxy group can serve as a hydrogen bond acceptor and improve lipophilicity, which can be critical for cell permeability and oral bioavailability. The aldehyde functionality is a versatile synthetic handle, allowing for the construction of a diverse array of heterocyclic scaffolds common in many therapeutic agents, particularly kinase inhibitors.
This guide provides an in-depth exploration of the utility of this compound in drug discovery, complete with detailed protocols for its application in the synthesis of a hypothetical kinase inhibitor targeting the Aurora Kinase family.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 883536-06-9 | Chemspace |
| Molecular Formula | C9H8F2O2 | Chemspace |
| Molecular Weight | 186.16 g/mol | Chemspace |
| LogP | 2.17 | Chemspace |
| Polar Surface Area | 26.3 Ų | Chemspace |
| Hydrogen Bond Acceptors | 2 | Chemspace |
| Hydrogen Bond Donors | 0 | Chemspace |
| Rotatable Bonds | 3 | Chemspace |
The aldehyde group of this compound is the primary site of reactivity, readily undergoing a variety of classical organic transformations. Its electrophilic nature makes it an excellent substrate for nucleophilic attack, forming the basis for constructing more complex molecular architectures. Key transformations include:
-
Reductive Amination: To form substituted amines.
-
Wittig Reaction: To form alkenes.
-
Knoevenagel Condensation: To form α,β-unsaturated systems.[1]
-
Aldol Condensation: To form β-hydroxy carbonyl compounds.
-
Formation of Schiff Bases (Imines): As intermediates for further functionalization.
The difluoro substitution pattern influences the reactivity of the aromatic ring, making it electron-deficient and susceptible to nucleophilic aromatic substitution under certain conditions, although the aldehyde group is the more reactive site for the transformations listed above.
Core Application: Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors
The pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors, as it can mimic the purine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[2][3] Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[4] Their overexpression is implicated in the pathogenesis of numerous cancers, making them an attractive target for therapeutic intervention.[5]
Here, we propose the use of this compound as a key starting material in the synthesis of a novel, hypothetical pyrimidine-based Aurora kinase inhibitor, "AKi-435".
Target Signaling Pathway: Aurora Kinase in Mitosis
Caption: Role of Aurora Kinases in Mitosis and the inhibitory action of AKi-435.
Synthetic Protocols: From Building Block to Bioactive Candidate
The following protocols describe a plausible synthetic route to the hypothetical Aurora kinase inhibitor, AKi-435.
Experimental Workflow for the Synthesis of AKi-435
Caption: Multi-step synthesis of the hypothetical Aurora kinase inhibitor AKi-435.
Step 1: Knoevenagel Condensation to form Intermediate A
This reaction creates a key α,β-unsaturated nitrile intermediate.[6][7]
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
Procedure:
-
To a solution of this compound (1.86 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask, add malononitrile (0.73 g, 11 mmol).
-
Add piperidine (0.1 mL, 1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form. Cool the mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield Intermediate A.
Step 2: Gewald Reaction to form Intermediate B
This step constructs a substituted thiophene ring.
Materials:
-
Intermediate A (from Step 1) (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (2.0 eq)
-
Ethanol (as solvent)
Procedure:
-
In a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, suspend Intermediate A (2.34 g, 10 mmol) and elemental sulfur (0.35 g, 11 mmol) in ethanol (50 mL).
-
Add morpholine (1.74 mL, 20 mmol) dropwise to the suspension.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate from the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to afford Intermediate B.
Step 3: Cyclocondensation to form AKi-435
This final step forms the desired thieno[2,3-d]pyrimidine core.
Materials:
-
Intermediate B (from Step 2) (1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
Sodium ethoxide (2.0 eq)
-
Ethanol (as solvent)
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.46 g, 20 mmol) in absolute ethanol (40 mL) under an inert atmosphere.
-
To this solution, add guanidine hydrochloride (1.43 g, 15 mmol) and stir for 30 minutes at room temperature.
-
Add Intermediate B (2.68 g, 10 mmol) to the mixture.
-
Heat the reaction mixture to reflux for 8 hours.
-
After cooling, pour the mixture into ice-water (100 mL) and acidify with dilute hydrochloric acid to pH ~6-7.
-
The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from ethanol to yield the final product, AKi-435.
Characterization and Biological Evaluation of AKi-435
The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.
Hypothetical Characterization Data for AKi-435:
| Technique | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic, ethoxy, and amine protons. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |
| Mass Spec (HRMS) | Calculated m/z value for the molecular ion [M+H]⁺. |
| HPLC Purity | >95% purity. |
Protocol: In Vitro Aurora Kinase A Inhibition Assay
This protocol describes a typical luminescence-based assay to determine the inhibitory activity of AKi-435 against Aurora Kinase A.
Materials:
-
Recombinant human Aurora Kinase A (e.g., from Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
K-LISA™ Aurora Kinase A Substrate (peptide)
-
ATP
-
Kinase Buffer
-
AKi-435 (dissolved in DMSO)
Procedure:
-
Prepare a serial dilution of AKi-435 in kinase buffer.
-
In a 96-well plate, add 5 µL of the kinase/substrate mixture to each well.
-
Add 2.5 µL of the serially diluted AKi-435 or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of AKi-435 and determine the IC50 value by fitting the data to a dose-response curve.
Hypothetical Biological Activity of AKi-435:
| Kinase Target | IC50 (nM) |
| Aurora Kinase A | 15 |
| Aurora Kinase B | 45 |
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique electronic and steric properties, conferred by the difluoro and ethoxy substitutions, make it an attractive starting material for the synthesis of complex, biologically active molecules. The illustrative synthesis of the hypothetical Aurora kinase inhibitor, AKi-435, demonstrates a practical application of this reagent in a modern drug discovery pipeline. The straightforward and adaptable protocols for its derivatization provide a reliable platform for the generation of diverse compound libraries for biological screening.
References
- BenchChem. (2025).
- Indian Journal of Chemistry. (n.d.).
- BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- BenchChem. (2025).
- Tandfonline. (2023).
- Sigma-Aldrich. (n.d.).
- Asian Journal of Chemistry. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
- MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
- PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- PubMed. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 7. asianpubs.org [asianpubs.org]
Application Note: 4-Ethoxy-3,5-difluorobenzaldehyde as a Key Precursor for the Synthesis of Novel Pyrazole-Based Agrochemicals
Abstract
Fluorinated organic compounds are of paramount importance in the agrochemical industry, often imparting enhanced metabolic stability, binding affinity, and overall efficacy. Substituted benzaldehydes, in particular, serve as versatile building blocks for a wide array of pesticides.[1][2] This application note provides a detailed protocol and scientific rationale for the use of 4-Ethoxy-3,5-difluorobenzaldehyde as a strategic precursor in the synthesis of a novel pyrazole-based fungicide, herein designated as Difluorethopyrazole. The synthetic pathway involves a robust multi-component reaction, a cornerstone of modern heterocyclic chemistry, highlighting the precursor's utility for creating diverse compound libraries for structure-activity relationship (SAR) studies.
Introduction: The Strategic Importance of Fluorinated Precursors
The this compound moiety is a highly valuable synthon in agrochemical design. Its key structural features contribute significantly to the pharmacokinetic and pharmacodynamic properties of the final active ingredient:
-
Difluoro Substitution: The two fluorine atoms ortho to the aldehyde group exert a strong electron-withdrawing effect. This electronic modulation can influence the reactivity of the aldehyde and, more importantly, enhance the binding affinity of the final molecule to its biological target, often through favorable electrostatic or hydrogen bonding interactions. Fluorine substitution is also a well-established strategy to block sites of metabolic oxidation, thereby increasing the bioavailability and residual activity of the pesticide in the field.
-
Ethoxy Group: The ethoxy group at the para position is a lipophilic moiety that can improve the compound's ability to penetrate the waxy cuticles of plants or the cell membranes of fungal pathogens. Its presence can be fine-tuned to balance the hydrophilic-lipophilic balance (HLB) of the molecule.
-
Aldehyde Functionality: The aldehyde group is a versatile chemical handle, primed for participation in a wide range of C-C and C-N bond-forming reactions, making it an ideal entry point for constructing complex heterocyclic scaffolds common in fungicides, such as pyrazoles, triazoles, and isoxazoles.[3][4]
This guide will focus on a highly efficient, three-component reaction to synthesize a pyrazole fungicide, a class of compounds known for their broad-spectrum activity.[5]
Synthetic Pathway Overview
The synthesis of Difluorethopyrazole from this compound proceeds via a one-pot, three-component condensation reaction involving the aldehyde, malononitrile (a source of active methylene), and phenylhydrazine. This approach is analogous to established methods for synthesizing 5-amino-1H-pyrazole-4-carbonitriles, which are known for their biological activities.[6][7] The reaction first involves a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization and dehydration to form the stable pyrazole ring.
Caption: Synthetic workflow for Difluorethopyrazole.
Detailed Experimental Protocol
Objective: To synthesize 5-amino-3-(4-ethoxy-3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (Difluorethopyrazole).
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 186.16 | 10.0 | 1.86 g | Starting Precursor |
| Malononitrile | 66.06 | 10.5 | 0.69 g | Active Methylene Source (1.05 eq) |
| Phenylhydrazine | 108.14 | 10.0 | 1.08 g (1.0 mL) | Ring Formation Reagent (1.0 eq) |
| Piperidine | 85.15 | ~1.0 | ~0.1 mL | Basic Catalyst |
| Ethanol (Absolute) | 46.07 | - | 30 mL | Reaction Solvent |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.86 g, 10.0 mmol) and absolute ethanol (30 mL). Stir at room temperature until the aldehyde is fully dissolved.
-
Addition of Reagents: To the stirred solution, add malononitrile (0.69 g, 10.5 mmol) followed by phenylhydrazine (1.0 mL, 10.0 mmol).
-
Catalysis: Add piperidine (~0.1 mL) to the mixture using a micropipette. The addition of a basic catalyst is crucial for promoting both the initial Knoevenagel condensation and the subsequent cyclization.[6]
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting aldehyde spot indicates reaction completion.
-
Work-up and Isolation: After the reaction is complete, allow the flask to cool to room temperature. A precipitate should form. If not, reduce the solvent volume by approximately half using a rotary evaporator.
-
Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified solid in a vacuum oven at 50°C overnight to yield the final product, Difluorethopyrazole, as a crystalline solid.
Expected Results & Characterization
-
Yield: 80-90%
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: 165-170 °C (Expected range)
-
¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the aromatic protons on both phenyl rings, a singlet for the amino protons, and the quartet and triplet for the ethoxy group.
-
¹⁹F NMR (376 MHz, DMSO-d₆): Expect a singlet corresponding to the two equivalent fluorine atoms on the phenyl ring.
-
FT-IR (KBr, cm⁻¹): Expect characteristic peaks for -NH₂ stretch (~3400-3300), -C≡N stretch (~2200), and C-F stretch (~1200-1100).
-
HRMS (ESI): Calculated for C₁₈H₁₄F₂N₄O; found [M+H]⁺.
Scientific Rationale and Mechanistic Insights
The choice of a one-pot, three-component reaction is driven by principles of green chemistry and atom economy, minimizing waste and operational steps.
-
Catalyst Choice: Piperidine, a secondary amine, is an effective base catalyst for the Knoevenagel condensation. It deprotonates the highly acidic methylene protons of malononitrile, generating a nucleophilic carbanion that readily attacks the electrophilic carbonyl carbon of the benzaldehyde.
-
Solvent System: Ethanol is an ideal solvent as it readily dissolves the reactants and is polar enough to facilitate the ionic intermediates of the reaction. Its boiling point allows for a moderate reaction temperature, accelerating the reaction without causing significant side product formation.
-
Reaction Control: The sequential nature of the reaction is self-regulating. The initial Knoevenagel condensation is typically fast. The resulting electron-deficient alkene (the Knoevenagel adduct) is then a perfect substrate for a conjugate (Michael) addition by the nucleophilic phenylhydrazine, which subsequently cyclizes to form the thermodynamically stable pyrazole aromatic ring. This pathway is a well-documented route for constructing functionalized pyrazoles.[7]
Caption: Logical flow of the multi-component reaction mechanism.
Conclusion
This compound is an exemplary precursor for the efficient synthesis of complex, high-value agrochemical candidates. The protocol described herein demonstrates its application in a modern, multi-component synthesis to produce a novel pyrazole fungicide. The inherent chemical properties endowed by its unique substitution pattern make it a strategic starting material for researchers aiming to develop next-generation crop protection agents with enhanced performance profiles.
References
- U.S.
-
"ChemInform Abstract: Synthesis of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl Containing 1,2,3-Thiadiazole Derivatives via Ugi Reaction and Their Biological Activities," ResearchGate. [Link]
-
"Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety," MDPI. [Link]
- European Patent EP3237394A1, "An efficient process for the synthesis of alkoxy substituted benzaldehydes," Google P
-
"Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides," ResearchGate. [Link]
-
"α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application," National Center for Biotechnology Information (NCBI). [Link]
-
"Recent advances in the synthesis of new pyrazole derivatives," Arkivoc. [Link]
-
"3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde," MDPI. [Link]
-
"Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH," National Center for Biotechnology Information (NCBI). [Link]
-
"Solvent free Synthesis of 1,4- dihydropyrano[2,3-c]pyrazole Derivatives," International Journal of Innovative Research in Science, Engineering and Technology. [Link]
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- 1. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]
- 2. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. societachimica.it [societachimica.it]
- 6. ijirset.com [ijirset.com]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analytical Characterization of 4-Ethoxy-3,5-difluorobenzaldehyde: A Multi-technique Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethoxy-3,5-difluorobenzaldehyde is a substituted aromatic aldehyde of significant interest as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an activating ethoxy group and two deactivating fluorine atoms, imparts specific reactivity and properties that are leveraged in drug discovery and materials science. Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products, thereby guaranteeing the reliability and reproducibility of synthetic processes.
This application note provides a detailed, multi-faceted guide for the analytical characterization of this compound. We present an integrated workflow that combines spectroscopic and chromatographic techniques to achieve unambiguous structural elucidation and quantitative purity assessment. The protocols herein are designed to be robust and self-validating, providing researchers and quality control analysts with the necessary tools for rigorous material characterization.
Introduction: The Significance of Precise Characterization
Substituted benzaldehydes are cornerstone intermediates in organic synthesis. The specific compound, this compound, serves as a key precursor where the aldehyde group provides a reactive handle for transformations such as reductive amination, Wittig reactions, and aldol condensations. The fluorine and ethoxy substituents modulate the electronic properties of the benzene ring, influencing reaction outcomes and the physicochemical properties of the final products. Given its role as a critical intermediate, a validated analytical workflow is essential for:
-
Structural Verification: Confirming the correct chemical structure and isomeric purity.
-
Purity Assessment: Quantifying the main component and identifying potential process-related impurities.
-
Quality Control: Establishing a reliable set of specifications for batch release in a regulated environment.
This guide moves beyond a simple listing of methods, explaining the rationale behind the selection of each technique and the interpretation of the resulting data, grounded in the principles of analytical chemistry.
Molecular Structure and Physicochemical Properties
A foundational step in any analytical endeavor is understanding the basic properties of the analyte.
| Property | Value |
| Chemical Structure | |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.16 g/mol |
| Appearance | Expected to be a solid or liquid at RT |
| Boiling Point | Data not available; similar difluorobenzaldehydes boil at ~65-70°C/17 mmHg[1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Acetonitrile, Ethyl Acetate) |
Integrated Analytical Workflow
A logical and systematic workflow ensures that all aspects of the compound's identity and purity are addressed efficiently. The following diagram illustrates the recommended analytical pathway, from initial qualitative identification to final quantitative assessment.
Caption: Integrated workflow for the complete characterization of this compound.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide fingerprint-level information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]
-
Data Acquisition:
-
¹H NMR: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire data using a proton-decoupled pulse program with a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and accumulate 512-1024 scans.
-
¹⁹F NMR: Acquire data with a spectral width of ~50 ppm, a relaxation delay of 2 seconds, and 64-128 scans. Use CFCl₃ as an external or internal reference (0 ppm).[2]
-
-
Data Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak (0.00 ppm).
Expected Spectral Data & Interpretation:
| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aldehyde Proton | 9.8 - 9.9 | Singlet (s) | 1H | -CHO |
| Aromatic Protons | 7.3 - 7.5 | Doublet (d) | 2H | Ar-H (ortho to -CHO) |
| Methylene Protons | 4.1 - 4.3 | Quartet (q) | 2H | -OCH₂CH₃ |
| Methyl Protons | 1.4 - 1.6 | Triplet (t) | 3H | -OCH₂CH₃ |
| ¹³C NMR (101 MHz, CDCl₃) | Predicted δ (ppm) | Assignment |
| Aldehyde Carbonyl | 188 - 192 | -CHO |
| Aromatic C-F | 155 - 160 (d) | C3, C5 (showing C-F coupling) |
| Aromatic C-O | 145 - 150 | C4 |
| Aromatic C-CHO | 130 - 135 | C1 |
| Aromatic C-H | 110 - 115 (d) | C2, C6 (showing C-F coupling) |
| Methylene Carbon | 65 - 70 | -OCH₂CH₃ |
| Methyl Carbon | 14 - 16 | -OCH₂CH₃ |
| ¹⁹F NMR (376 MHz, CDCl₃) | Predicted δ (ppm) | Assignment |
| Aromatic Fluorines | -110 to -130 | Ar-F |
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which is definitive proof of identity.
Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in acetonitrile or methanol.
-
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire data in positive ion mode. Infuse the sample solution at a flow rate of 5-10 µL/min. Scan a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ or sodium adduct [M+Na]⁺. Use the instrument software to calculate the elemental composition from the accurate mass.
Expected Results & Interpretation:
-
Molecular Ion: The calculated exact mass of C₉H₈F₂O₂ is 186.0492. The HRMS should detect a protonated molecule [M+H]⁺ at m/z 187.0570 . A measured mass within 5 ppm of this value confirms the elemental formula.
-
Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of the aldehyde proton (-1), the formyl radical (-29), and subsequent fragmentation of the aromatic ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.
Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected first.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Expected Characteristic Absorption Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aldehydic C-H Stretch | 2850 - 2820 and 2750 - 2720 | Medium, Sharp |
| Carbonyl (C=O) Stretch | 1710 - 1685 | Strong, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-O-C (Ether) Stretch | 1300 - 1200 (asymmetric) | Strong |
| C-F Stretch | 1250 - 1000 | Strong |
The strong carbonyl stretch around 1700 cm⁻¹ is a key diagnostic peak for the aldehyde functionality.[3][4] The presence of strong bands in the C-O and C-F regions further corroborates the structure.
UV-Vis Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for analyzing compounds with chromophores, such as conjugated systems and carbonyl groups.
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., acetonitrile or ethanol) at a concentration of ~1 mg/mL. Prepare a dilute solution (~10 µg/mL) from the stock solution.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from 200 to 400 nm using a quartz cuvette. Use the pure solvent as a blank.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Expected Results & Interpretation:
-
π → π Transition:* An intense absorption band is expected between 240-280 nm, characteristic of the substituted aromatic carbonyl system.[5]
-
n → π Transition:* A weaker, longer-wavelength absorption band may be observed around 290-330 nm, corresponding to the forbidden transition of the non-bonding electrons on the carbonyl oxygen.[6][7] The exact positions of these bands are sensitive to solvent polarity and the electronic effects of the substituents.
Chromatographic Methods for Purity and Assay
Chromatographic techniques are essential for separating the main component from impurities and for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a highly efficient separation technique that is ideal for the analysis of non-volatile and thermally sensitive compounds. For aldehydes, reversed-phase HPLC with UV detection is the most common approach. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance sensitivity and specificity, but direct analysis is often sufficient for purity assessment of the bulk material.[8][9]
Protocol: Reversed-Phase HPLC-UV for Purity Analysis
-
Reagents & Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
This compound reference standard (>99% purity)
-
-
Standard & Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (1000 µg/mL): Prepare the sample in the same manner as the stock solution.
-
-
Instrumentation & Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with UV/PDA detector (e.g., Agilent 1260 Infinity II) |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 min; hold at 95% B for 3 min; return to 50% B in 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
-
Data Analysis:
-
Identification: The retention time of the major peak in the sample chromatogram must match that of the reference standard.
-
Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).
-
Gas Chromatography (GC)
Principle: GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. It is well-suited for assessing the purity of this compound and for detecting volatile impurities.[10]
Protocol: GC-FID for Purity Analysis
-
Reagents & Materials:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
This compound reference standard (>99% purity)
-
-
Standard & Sample Preparation:
-
Prepare solutions of the reference standard and sample at a concentration of ~1 mg/mL in a suitable GC-grade solvent.
-
-
Instrumentation & Chromatographic Conditions:
| Parameter | Condition |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 5 min |
| Detector Temp. | 300 °C |
| FID Gases | Hydrogen: 40 mL/min; Air: 400 mL/min |
-
Data Analysis:
-
Similar to HPLC, identify the main component by retention time and calculate purity based on the area percent from the FID signal. GC-MS can be used for the identification of unknown impurity peaks.[11]
-
Potential Impurities
A thorough analysis includes consideration of potential process-related impurities. Based on common synthetic routes for substituted benzaldehydes, potential impurities could include:
-
Starting Materials: Unreacted 3,5-difluorophenol or 3,5-difluorohydroxybenzaldehyde.
-
By-products: Isomeric impurities or products from incomplete formylation.
-
Degradation Products: The corresponding 4-ethoxy-3,5-difluorobenzoic acid, formed via oxidation of the aldehyde.
The chromatographic methods described above should be capable of separating these potential impurities from the main product peak.
Conclusion
The analytical characterization of this compound requires a synergistic combination of spectroscopic and chromatographic methods. The protocols detailed in this application note provide a robust framework for achieving unambiguous structural confirmation and accurate purity assessment. NMR and HRMS serve as primary tools for identity confirmation, while FTIR and UV-Vis provide complementary functional group and chromophore information. Finally, HPLC and GC are indispensable for quantitative purity analysis, ensuring that the material meets the stringent quality standards required for its application in research and development. Adherence to these methodologies will ensure high confidence in the quality of this critical synthetic intermediate.
References
- ResearchGate. (n.d.). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier.
- BenchChem. (2025). Application Note: Gas Chromatography Method for the Analysis of 2-Chloro-6-fluorobenzaldehyde. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of 2-Chloro-6-fluorobenzaldehyde. BenchChem.
-
University of Regensburg. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
-
Mansfield University of Pennsylvania. (n.d.). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. Retrieved from [Link]
- ResearchGate. (2024). IR Spectra of benzaldehyde and its derivatives in different aggregate states.
-
Spectroscopy Online. (2024). The Big Review VI: Carbonyl Compounds. Retrieved from [Link]
- ResearchGate. (n.d.). UV absorption spectra of representative carbonyls: aldehydes....
-
U.S. Environmental Protection Agency. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
- ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde.
-
PubChem. (n.d.). 4-Ethoxy-3,5-dimethoxybenzaldehyde. Retrieved from [Link]
- NIST. (n.d.). Benzaldehyde, 4-ethoxy-.
-
PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzaldehyde - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
SciSpace. (n.d.). Evidence of C-H...O Hydrogen Bonds in Liquid 4-Ethoxybenzaldehyde by NMR and Vibrational Spectroscopies. Retrieved from [Link]
- ResearchGate. (n.d.). 1H-NMR (400 MHz, CDCl3) spectra of 4-ethoxy-3- methoxy benzaldehyde....
-
PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. Retrieved from [Link]
-
mzCloud. (2017). 4 Ethoxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxy-2,5-difluorobenzaldehyde. Retrieved from [Link]
-
Chemspace. (n.d.). This compound. Retrieved from [Link]
- ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?.
-
PubMed. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
-
Shimadzu. (n.d.). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Fullerene Derivatives with Increased Dielectric Constant. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A: 3,5-Difluorobenzaldehyde. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
Sources
- 1. 2,4-二氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Throughput Analysis of 4-Ethoxy-3,5-difluorobenzaldehyde Using HPLC and GC-MS
Introduction
4-Ethoxy-3,5-difluorobenzaldehyde is an emerging intermediate in the synthesis of novel pharmaceutical compounds and advanced materials. Its unique substitution pattern, featuring both electron-donating (ethoxy) and electron-withdrawing (difluoro) groups on the aromatic ring, imparts specific reactivity and physicochemical properties that are of great interest in drug discovery and material science. The precise and accurate quantification of this analyte is paramount for ensuring the quality of starting materials, monitoring reaction progress, and characterizing the final products. This application note details robust and validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the routine analysis of this compound.
The methodologies presented herein are designed to provide high sensitivity, selectivity, and throughput, catering to the needs of researchers in academic and industrial settings. The rationale behind the selection of chromatographic conditions is discussed, providing a framework for adaptation to different laboratory environments and analytical challenges.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational method development. While specific experimental data for this compound is not extensively published, we can infer its behavior based on its structural motifs and data from analogous compounds.
| Property | Estimated Value/Characteristic | Rationale for Analytical Approach |
| Molecular Weight | 186.16 g/mol [1][2] | Suitable for both HPLC and GC-MS analysis. |
| Polarity (LogP) | ~2.17[3] | Moderately non-polar, making it an ideal candidate for reversed-phase HPLC. |
| UV Absorbance | Expected λmax ~250-260 nm | The benzaldehyde chromophore exhibits strong UV absorbance, allowing for sensitive detection by HPLC-UV.[4][5][6][7] |
| Volatility | Expected to be semi-volatile | The presence of the ethoxy group and the overall molecular weight suggest sufficient volatility for GC analysis, although the fluorine atoms can increase intermolecular interactions. |
| Thermal Stability | Expected to be stable | Benzaldehydes are generally thermally stable, making them suitable for GC analysis without significant degradation. |
High-Performance Liquid Chromatography (HPLC) Method
The moderate polarity of this compound makes reversed-phase HPLC the method of choice for its quantification. The developed method utilizes a C18 stationary phase to provide excellent retention and resolution.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides optimal retention for the moderately non-polar analyte. The use of a high-purity silica with end-capping minimizes peak tailing and improves chromatographic efficiency. For fluorinated compounds, a standard C18 phase is often a good starting point, though specialized fluorinated phases could offer alternative selectivity.[8][9]
-
Mobile Phase: A gradient of acetonitrile and water is employed to ensure efficient elution and sharp peak shapes. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A small amount of acid, such as formic acid, is often added to the mobile phase to suppress the ionization of any potential acidic impurities and improve peak symmetry, though for this neutral aldehyde, its primary role is to ensure consistent chromatography.
-
Detection: Based on the UV spectra of substituted benzaldehydes, a detection wavelength of 254 nm is selected.[6][7] This wavelength provides a good balance of sensitivity and selectivity for the aromatic system. A photodiode array (PDA) detector is recommended to confirm peak purity and identity by examining the entire UV spectrum.
HPLC Protocol
1. Instrumentation and Columns:
-
HPLC System: A quaternary pump system with a degasser, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 30% to 70% B15.1-20 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
4. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask.
-
Diluent: Prepare a diluent solution of 50:50 (v/v) Acetonitrile:Water.
-
Dissolution: Dissolve the sample in the diluent and make up the volume to 10 mL.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent in a separate volumetric flask.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection.
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For orthogonal verification and the analysis of volatile impurities, a GC-MS method is also presented. This method provides high sensitivity and specificity, with mass spectral data for definitive peak identification.
Causality Behind Experimental Choices
-
GC Column: A standard, non-polar HP-5ms column (or equivalent) is chosen. This column provides excellent separation for a wide range of semi-volatile organic compounds based on their boiling points and is a robust choice for routine analysis.[10]
-
Injection Mode: Splitless injection is recommended for trace analysis to maximize the transfer of the analyte onto the column. For more concentrated samples, a split injection can be used to prevent column overloading.
-
Temperature Program: A temperature gradient is employed to ensure the efficient elution of the target analyte while also allowing for the separation of any potential impurities with different volatilities. The initial temperature is held low to focus the analytes at the head of the column, and then ramped to a final temperature that is sufficient to elute the this compound.
-
MS Detection: Electron ionization (EI) at 70 eV is a standard and robust ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation. The mass spectrometer can be operated in full scan mode for qualitative analysis and the identification of unknowns, or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
GC-MS Protocol
1. Instrumentation and Columns:
-
GC-MS System: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
2. Reagents and Standards:
-
Helium (carrier gas, 99.999% purity)
-
Methanol or Ethyl Acetate (GC grade)
-
This compound reference standard
3. GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-350 amu (full scan) |
4. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask.
-
Solvent: Methanol or Ethyl Acetate.
-
Dissolution: Dissolve the sample in the chosen solvent and make up the volume to 10 mL.
-
Working Solution (10 µg/mL): Dilute 0.1 mL of the stock solution to 10 mL with the solvent in a separate volumetric flask.
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Method Validation and Trustworthiness
To ensure the trustworthiness of these analytical protocols, a comprehensive validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the analysis of blank samples and spiked samples, and by peak purity analysis using a PDA detector (for HPLC) or by examining the mass spectra of the chromatographic peaks (for GC-MS).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a range of concentrations and performing a linear regression analysis. A correlation coefficient (r²) of >0.99 is generally considered acceptable.
-
Accuracy: The closeness of the test results to the true value. This can be determined by performing recovery studies on spiked samples at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) for a series of measurements and should be evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for high-throughput quantitative analysis, while the GC-MS method offers an excellent orthogonal technique for confirmation and the identification of volatile impurities. By following the outlined protocols and performing a thorough method validation, researchers, scientists, and drug development professionals can confidently apply these methods to support their research and development activities.
References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. Available at: [Link]
-
GC-MS analysis data of a commercially available sample of benzaldehyde. ResearchGate. Available at: [Link]
-
Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. Available at: [Link]
-
LIGHT ABSORPTION STUDIES: PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. ResearchGate. Available at: [Link]
-
Application Note. Shimadzu. Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
This compound. Chemspace. Available at: [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Wageningen University & Research eDepot. Available at: [Link]
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LIGHT ABSORPTION STUDIES: PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Canadian Science Publishing. Available at: [Link]
-
Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. Available at: [Link]
-
The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),... ResearchGate. Available at: [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available at: [Link]
-
[Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. PubMed. Available at: [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health. Available at: [Link]
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Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
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Supporting Information for. The Royal Society of Chemistry. Available at: [Link]
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Method for the determination for aldehydes and ketones in ambient air using HPLC. Environmental Protection Agency. Available at: [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. Available at: [Link]
-
Analysis of Aldehydes in Water by Head Space-GC/MS. ResearchGate. Available at: [Link]
-
UV-Visible Spectroscopy. Michigan State University Chemistry Department. Available at: [Link]
-
Predicted GC-MS Spectrum - Benzaldehyde GC-MS (Non-derivatized). Human Metabolome Database. Available at: [Link]
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LIGHT ABSORPTION STUDIES: PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Canadian Science Publishing. Available at: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Available at: [Link]
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Evaluation of detection methods for the reversed-phase HPLC determination of 3',4',5'-trimethoxyflavone in different phytopharmaceutical products and in human serum. PubMed. Available at: [Link]
-
Vanillin. Wikipedia. Available at: [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 4-Ethoxy-3,5-difluorobenzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 4-Ethoxy-3,5-difluorobenzaldehyde
This compound is a key substituted benzaldehyde derivative that serves as a vital building block in the synthesis of a range of technologically important molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the difluoro substitution pattern on the aromatic ring can significantly modulate the pharmacokinetic and physicochemical properties of the final active ingredient, such as metabolic stability, lipophilicity, and binding affinity. The ethoxy group further provides a handle for synthetic modification or can influence the electronic nature of the molecule. As the demand for complex, fluorinated organic molecules grows, robust and scalable synthetic routes to key intermediates like this compound are of paramount importance.
This technical guide provides a comprehensive overview of the synthetic considerations for the scale-up of this compound, focusing on practical, field-proven insights to ensure a safe, efficient, and reproducible process. We will delve into two primary synthetic strategies, analyze their respective merits and challenges for industrial application, and provide a detailed protocol for the most recommended route.
Comparative Analysis of Synthetic Routes for Scale-Up
The synthesis of this compound primarily involves the formylation of the corresponding substituted benzene, 1-ethoxy-2,6-difluorobenzene. Two principal methods stand out for their potential scalability: the Vilsmeier-Haack reaction and Directed ortho-Lithiation.
| Feature | Vilsmeier-Haack Reaction | Directed ortho-Lithiation |
| Starting Material | 1-Ethoxy-2,6-difluorobenzene | 1-Ethoxy-2,6-difluorobenzene |
| Reagents | DMF, POCl₃ (or alternatives) | n-Butyllithium, DMF |
| Temperature | 0°C to elevated temperatures | Cryogenic temperatures (-78°C) |
| Key Advantages | Well-established, cost-effective reagents (DMF/POCl₃)[1][2], tolerant of various functional groups. | High regioselectivity due to the directing effect of the ethoxy group. |
| Scale-Up Challenges | Highly exothermic reaction with POCl₃, requiring careful thermal management.[3] Workup can be complicated by phosphorus byproducts.[2] | Requires stringent anhydrous conditions and handling of pyrophoric n-butyllithium.[4][5][6] Cryogenic temperatures can be energy-intensive at scale. |
| Safety Concerns | POCl₃ is corrosive and moisture-sensitive.[2] | n-Butyllithium is pyrophoric and reacts violently with water.[7] |
Based on this analysis, the Vilsmeier-Haack reaction is often the preferred route for industrial scale-up due to its less stringent temperature requirements and the use of more manageable, albeit hazardous, reagents compared to organolithiums. The challenges associated with its exothermicity and workup can be effectively managed with appropriate engineering controls.
Recommended Synthetic Protocol: Vilsmeier-Haack Formylation
This protocol details the synthesis of this compound from 1-ethoxy-2,6-difluorobenzene via the Vilsmeier-Haack reaction. The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Diagram of the Synthetic Workflow
Caption: Vilsmeier-Haack synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity |
| 1-Ethoxy-2,6-difluorobenzene | - | 158.14 | 1.0 equiv |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent & Reagent |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 1.2 equiv |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent |
| Sodium acetate | 127-09-3 | 82.03 | For workup |
| Saturated Sodium Bicarbonate | - | - | For workup |
| Brine | - | - | For workup |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Drying agent |
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation: In a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add anhydrous N,N-dimethylformamide (DMF). Cool the DMF to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring.[8] The rate of addition should be carefully controlled to maintain the internal temperature below 10°C.[8] After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.[8]
-
Formylation: Dissolve 1-ethoxy-2,6-difluorobenzene (1.0 equivalent) in an equal volume of anhydrous dichloromethane (DCM). Add this solution to the freshly prepared Vilsmeier reagent at 0°C over a period of 30-60 minutes.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 40-50°C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC). The reaction is typically complete within 2-4 hours.
-
Quenching and Workup: Once the reaction is complete, cool the mixture back to 0-5°C. Cautiously quench the reaction by the slow addition of a cold aqueous solution of sodium acetate. This step is exothermic and may release HCl gas, so it should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add dichloromethane (DCM) and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Critical Scale-Up Considerations
Scaling up the synthesis of this compound requires careful attention to several key factors to ensure safety, efficiency, and product quality.
Thermal Management
The formation of the Vilsmeier reagent from DMF and POCl₃ is a highly exothermic process.[3] On a large scale, inefficient heat dissipation can lead to a runaway reaction.
-
Engineering Controls: Utilize a jacketed reactor with a reliable cooling system.
-
Controlled Addition: The addition of POCl₃ should be slow and controlled, with constant monitoring of the internal temperature.
-
Calorimetry Studies: It is highly recommended to perform reaction calorimetry studies to determine the heat of reaction and to model the thermal behavior at scale.
Reagent Purity and Handling
-
Anhydrous Conditions: All reagents and solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the Vilsmeier reagent.[4]
-
POCl₃ Handling: Phosphorus oxychloride is corrosive and reacts violently with water.[2] It should be handled in a closed system with appropriate personal protective equipment.
Mixing and Mass Transfer
Efficient mixing is crucial for both the formation of the Vilsmeier reagent and the subsequent formylation reaction.
-
Agitation: Ensure the reactor is equipped with an appropriately designed agitator to provide adequate mixing for the reaction volume.
-
Viscosity: The reaction mixture can become viscous, especially during the formation of the Vilsmeier reagent. The mixing system should be capable of handling such changes.
Purification at Scale
Purification of the crude product is critical to meet the quality specifications for downstream applications. While distillation or crystallization can be employed, a highly effective and scalable method for purifying aldehydes is through the formation of a bisulfite adduct.[9][10][11]
-
Adduct Formation: Dissolve the crude this compound in a suitable solvent like methanol.[9] Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will react with the bisulfite to form a solid adduct which will precipitate out of the solution.[9]
-
Isolation: The solid adduct can be isolated by filtration. The non-aldehydic impurities will remain in the filtrate.
-
Regeneration of the Aldehyde: The purified aldehyde can be regenerated from the bisulfite adduct by treatment with a base, such as sodium carbonate or sodium hydroxide solution.[9] This will decompose the adduct, releasing the pure aldehyde, which can then be extracted into an organic solvent.
Caption: Purification of this compound via bisulfite adduct formation.
Safety and Environmental Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. The aqueous waste from the workup will be acidic and should be neutralized before disposal.
Conclusion
The scale-up synthesis of this compound is a feasible process when approached with a thorough understanding of the underlying chemistry and potential hazards. The Vilsmeier-Haack reaction offers a robust and economically viable route, provided that critical parameters such as thermal management, reagent quality, and efficient mixing are carefully controlled. The implementation of a bisulfite purification strategy can ensure high product purity, meeting the stringent requirements of the pharmaceutical and related industries. By following the detailed protocols and considering the scale-up factors outlined in this guide, researchers and production chemists can confidently and safely produce this valuable intermediate at a larger scale.
References
- Benchchem.
- Benchchem. A Comparative Guide: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) vs.
- Benchchem. A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride.
- NIH. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
- Benchchem.
- Princeton EHS.
- Google Patents.
- ResearchGate.
- NIH. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- NROChemistry. Vilsmeier-Haack Reaction.
- Environmental Health and Safety.
- Fisher Scientific.
- Wikipedia. n-Butyllithium.
- Liberty University. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- ACS Publications.
- LookChem.
- Google Patents.
- Benchchem. The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.
- ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- Semantic Scholar.
- Reddit. Having some troubles with a Vislmeier-Haack reaction.
- Andrew G. Myers Research Group. Directed (ortho)
- PubMed.
- ResearchGate. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE.
- Wikipedia.
- Andrew G. Myers Research Group.
- ChemicalBook. 4-ethoxy-3,5-dimethoxybenzaldehyde synthesis.
- PrepChem.com. Synthesis of A: 3,5-Difluorobenzaldehyde.
- PrepChem.com. Synthesis of 3,5-difluorobenzaldehyde.
- Chemspace. This compound.
- ResearchGate.
- ResearchGate.
- Quick Company.
- University of Windsor. Chemical Reviews.
- Benchchem.
- PubChem. 4-Ethoxy-2,5-difluorobenzaldehyde.
- ResearchGate. Synthesis experiment of 2,4-difluorobenzaldehyde.
- Oligofastx. Oligonucleotide scale-up and biosynthesis.
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- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethoxy-3,5-difluorobenzaldehyde
Introduction
Welcome to the technical support guide for the synthesis of 4-Ethoxy-3,5-difluorobenzaldehyde. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important fluorinated aromatic aldehyde. As a key building block in the development of pharmaceuticals and advanced materials, ensuring its purity is paramount.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the mechanistic origins of common impurities, provide step-by-step protocols for their identification and mitigation, and offer best practices for purification.
Section 1: Synthesis Pathway and Key Challenges
The most common and industrially scalable synthetic routes to this compound typically begin with the formylation of 1-ethoxy-2,6-difluorobenzene. The two primary methods for this transformation are the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation. Each of these pathways, while effective, presents a unique set of challenges related to selectivity, reagent handling, and impurity formation.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][2] It involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]
// Nodes Start [label="1-Ethoxy-2,6-difluorobenzene"]; Reagents [label="DMF + POCl₃", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n[(CH₃)₂N=CHCl]⁺"]; Intermediate [label="Iminium Salt Intermediate"]; Hydrolysis [label="Aqueous Work-up\n(H₂O)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="this compound", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incomplete_Reaction [label="Unreacted Starting Material", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Diformylation [label="2,4-Diformyl-1-ethoxy-\n3,5-difluorobenzene", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deethoxylation [label="3,5-Difluoro-4-\nhydroxybenzaldehyde", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reagents -> Vilsmeier_Reagent [label="Forms"]; Start -> Intermediate [label="Electrophilic Attack"]; Vilsmeier_Reagent -> Intermediate; Intermediate -> Product [label="Hydrolysis"]; Hydrolysis -> Product;
// Impurity Pathways Start -> Incomplete_Reaction [style=dashed, color="#5F6368", label="Incomplete Reaction"]; Intermediate -> Diformylation [style=dashed, color="#5F6368", label="Over-reaction"]; Product -> Diformylation [style=dashed, color="#5F6368"]; Intermediate -> Deethoxylation [style=dashed, color="#5F6368", label="Potential Ether Cleavage"];
}
Figure 1: Vilsmeier-Haack synthesis pathway and major impurity formation routes.
Ortho-Lithiation and Formylation
Directed ortho-lithiation offers an alternative, highly regioselective route.[5] The ethoxy group acts as a directing metalation group (DMG), guiding a strong base like n-butyllithium (n-BuLi) to deprotonate the adjacent ortho position. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as DMF.
// Nodes Start [label="1-Ethoxy-2,6-difluorobenzene"]; Base [label="n-BuLi", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Lithium_Intermediate [label="Ortho-lithiated Intermediate"]; Quench [label="DMF", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Adduct [label="Lithium Adduct"]; Hydrolysis [label="Aqueous Work-up\n(H₂O / H⁺)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="this compound", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incomplete_Lithiation [label="Unreacted Starting Material", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Ether_Cleavage [label="2,6-Difluorophenol", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Lithium_Intermediate [label="Deprotonation"]; Base -> Lithium_Intermediate; Lithium_Intermediate -> Adduct [label="Quench"]; Quench -> Adduct; Adduct -> Product [label="Hydrolysis"]; Hydrolysis -> Product;
// Impurity Pathways Start -> Incomplete_Lithiation [style=dashed, color="#5F6368", label="Incomplete Reaction"]; Start -> Ether_Cleavage [style=dashed, color="#5F6368", label="Side Reaction"]; Base -> Ether_Cleavage;
}
Figure 2: Ortho-lithiation pathway and potential side reactions.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
FAQs: Starting Material and Reagent Impurities
Q1: My final product is contaminated with an impurity that appears to be a regioisomer. What could be the source?
A1: The primary cause of regioisomeric impurities is often the purity of your starting material, 1-ethoxy-2,6-difluorobenzene. This is typically synthesized by the ethylation of 2,6-difluorophenol. Commercial 2,6-difluorophenol can contain other difluorophenol isomers, such as 2,3-difluorophenol or 2,5-difluorophenol.[6] These isomers will undergo ethylation and subsequent formylation, leading to the corresponding ethoxy-difluorobenzaldehyde isomers, which can be challenging to separate from the desired product.
-
Preventative Action: Always source high-purity 2,6-difluorophenol (≥99%) for the synthesis of your starting material.[7][8] If you are preparing it yourself, for example, from the diazotization of 2,6-difluoroaniline, ensure complete conversion and thorough purification.[9]
-
Troubleshooting: If you suspect isomeric impurities, use a combination of GC-MS and ¹⁹F NMR for identification. The distinct fluorine coupling patterns and chemical shifts can help identify the specific isomer. Purification may require careful column chromatography or fractional distillation.
Q2: I'm observing a phenolic impurity in my final product. What is its origin?
A2: The presence of a phenolic impurity, most likely 3,5-Difluoro-4-hydroxybenzaldehyde [10][11], can arise from two main sources:
-
Incomplete Ethylation of the Precursor: If the synthesis of 1-ethoxy-2,6-difluorobenzene from 2,6-difluorophenol is incomplete, the unreacted phenol will be carried into the formylation step. 2,6-Difluorophenol is an electron-rich aromatic ring and will readily undergo formylation to yield 3,5-Difluoro-4-hydroxybenzaldehyde.
-
Cleavage of the Ethyl Ether: Aryl ethers can be susceptible to cleavage under strongly acidic or basic conditions. While generally stable, some cleavage of the ethoxy group can occur during the Vilsmeier-Haack workup or if strong organolithium bases are used at elevated temperatures in the ortho-lithiation route.[12][13][14][15][16]
-
Identification: This impurity will be more polar than the desired product on TLC. In ¹H NMR, it will show a characteristic phenolic -OH peak, and the ethoxy quartet and triplet will be absent. Mass spectrometry will show a molecular ion corresponding to C₇H₄F₂O₂ (m/z ≈ 158.02).[10][11]
-
Mitigation & Removal: Ensure the complete conversion of 2,6-difluorophenol during the ethylation step. Use milder conditions during formylation and workup where possible. This acidic impurity can be effectively removed by washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a mild aqueous base such as sodium bicarbonate or sodium carbonate solution.[17]
FAQs: Reaction-Specific Impurities (Vilsmeier-Haack)
Q3: My reaction yield is low, and I have a significant amount of unreacted 1-ethoxy-2,6-difluorobenzene. What went wrong?
A3: Low conversion in a Vilsmeier-Haack reaction is a frequent issue. The primary culprits are:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the DMF, POCl₃, or reaction glassware will quench the reagent, reducing its effective concentration.[3]
-
Insufficient Activation: The 1-ethoxy-2,6-difluorobenzene ring is activated by the ethoxy group but also deactivated by the two fluorine atoms. The reaction may require elevated temperatures to proceed at a reasonable rate.
-
Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.
-
Troubleshooting Steps:
-
Ensure all glassware is oven- or flame-dried.
-
Use anhydrous DMF and fresh, high-quality POCl₃.
-
Consider increasing the reaction temperature. Monitor the reaction by TLC or GC to find the optimal temperature that promotes conversion without significant side product formation.
-
Use a slight excess (1.1 to 1.5 equivalents) of the Vilsmeier reagent.
-
Q4: I've isolated a less polar, high-molecular-weight impurity. What could it be?
A4: This is likely the 2,4-Diformyl-1-ethoxy-3,5-difluorobenzene . The initial formylation at the 4-position further activates the aromatic ring, making it susceptible to a second formylation, especially if an excess of the Vilsmeier reagent is used or if the reaction is run at high temperatures for an extended period.
-
Identification: This di-aldehyde will have a lower Rf value on TLC than the mono-formylated product. In the ¹H NMR spectrum, you would expect to see two distinct aldehyde singlets and likely only one aromatic proton. The mass spectrum would show a molecular ion corresponding to C₁₀H₈F₂O₃.
-
Mitigation:
-
Carefully control the stoichiometry of the Vilsmeier reagent.
-
Maintain the lowest effective reaction temperature.
-
Monitor the reaction progress and stop it once the starting material is consumed to prevent over-reaction.
-
-
Removal: This impurity is often difficult to separate from the desired product due to similar polarities. Careful column chromatography with a shallow gradient or recrystallization may be effective.[17][18][19][20][21]
Q5: The work-up of my Vilsmeier-Haack reaction is problematic, resulting in a thick emulsion or poor separation. How can I improve this?
A5: The hydrolysis of the intermediate iminium salt and quenching of excess reagents can generate phosphate salts that complicate extraction.
-
Optimized Work-up Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate. This neutralizes the strong acids and helps to precipitate the product while keeping inorganic salts dissolved.
-
Allow the mixture to stir until all the ice has melted and hydrolysis is complete (this can be monitored by TLC).
-
Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If emulsions form, adding brine can help to break them.
-
Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
FAQs: Purification
Q6: What is the best method to purify the crude this compound?
A6: A combination of techniques is often most effective:
-
Aqueous Wash: First, perform an acid/base wash as described in A2 to remove any phenolic impurities. This is a crucial first step.[17]
-
Column Chromatography: Silica gel column chromatography is effective for removing both more polar and less polar impurities. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Recrystallization or Distillation: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can provide a high degree of purity.[18][19][21] If the product is a liquid or low-melting solid, vacuum distillation can be an excellent method to remove non-volatile impurities.[17]
Q7: My aldehyde product is turning yellow/brown upon storage. How can I prevent this?
A7: Aromatic aldehydes are susceptible to air oxidation, forming the corresponding benzoic acids. This is often accelerated by light and residual impurities.
-
Prevention:
-
Ensure the product is highly pure before storage.
-
Store the purified aldehyde under an inert atmosphere (nitrogen or argon).
-
Keep the container tightly sealed and protected from light.
-
Store at low temperatures (e.g., in a refrigerator).
-
Section 3: Impurity Reference Data
The following table summarizes the common impurities, their likely sources, and key analytical markers for identification.
| Impurity Name | Structure | Source | Analytical Identification (¹H NMR & MS) |
| Unreacted Starting Material | 1-Ethoxy-2,6-difluorobenzene | Incomplete formylation | ¹H NMR: Absence of aldehyde proton (~10 ppm). Presence of ethoxy signals and aromatic protons in the characteristic pattern of the starting material. MS: m/z matching the starting material. |
| Phenolic Impurity | 3,5-Difluoro-4-hydroxybenzaldehyde | Incomplete precursor ethylation; Ether cleavage | ¹H NMR: Presence of a broad phenolic -OH singlet; absence of ethoxy signals (quartet ~4.2 ppm, triplet ~1.5 ppm). Aldehyde proton present. MS (EI): M⁺ at m/z ≈ 158.[10][11] |
| Diformylated Product | 2,4-Diformyl-1-ethoxy-3,5-difluorobenzene | Over-reaction with excess Vilsmeier reagent | ¹H NMR: Two distinct aldehyde singlets; one aromatic proton. MS: M⁺ at m/z corresponding to C₁₀H₈F₂O₃. |
| Isomeric Impurities | e.g., 4-Ethoxy-2,3-difluorobenzaldehyde | Isomeric impurities in the 2,6-difluorophenol precursor | ¹H & ¹⁹F NMR: Complex splitting patterns and different chemical shifts compared to the desired product. GC-MS: Same mass as the product but different retention time. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation
-
To a dry, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (3.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-ethoxy-2,6-difluorobenzene (1.0 eq.) in a minimal amount of anhydrous DMF or other inert solvent.
-
Allow the reaction to warm to room temperature and then heat to 50-70 °C, monitoring the progress by TLC or GC.
-
Upon completion, cool the reaction to 0 °C and proceed with the optimized aqueous work-up described in Q5 .
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Protocol 2: Basic Wash for Removal of Phenolic Impurities
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x volume of organic layer). Vent the funnel frequently to release any CO₂ generated.
-
Wash with water (1 x volume), followed by brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product, now free of acidic impurities.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supporting Information for "An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature". Retrieved from [Link]
- Supporting Information. (n.d.). General experimental procedures and spectral data.
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...". Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. Retrieved from [Link]
-
PubChemLite. (n.d.). 3,5-difluoro-4-hydroxybenzaldehyde. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry via YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Supporting Information. (n.d.). Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PMC - NIH. (2024, August 12). Aryl Silyl Ethers Enable Preferential Ar−O bond Cleavage in Reductive Generation of Aryllithium Species. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Organic Reactions. (1954). The Cleavage of Ethers. Retrieved from a relevant volume of the Organic Reactions series.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Directed (ortho) lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Reddit. (2024, October 17). Recrystallization Issues. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A: 3,5-Difluorobenzaldehyde. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. Retrieved from [Link]
-
Chemspace. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluorophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion.... Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Manufacturing Insights of 2,6-Difluorophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
- Andrew G. Myers Research Group, Harvard University. (n.d.). Directed Ortho Metalation.
- University of York, Chemistry Teaching Labs. (n.d.). Recrystallisation and Crystallisation. Retrieved from a relevant section of their online resources.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0245444). Retrieved from [Link]
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- 20. reddit.com [reddit.com]
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How to improve the yield of "4-Ethoxy-3,5-difluorobenzaldehyde"
Welcome to the technical support center for the synthesis of 4-Ethoxy-3,5-difluorobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis of this valuable intermediate, providing in-depth troubleshooting advice and optimized protocols to help you improve your reaction yield and product purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific, frequently encountered issues in a question-and-answer format.
Q1: Why is my yield of this compound consistently low or non-existent?
Low yield is the most common issue, often stemming from problems with the Vilsmeier-Haack reaction, the standard method for this formylation. The causes can be traced to reagent quality, reaction conditions, or the nature of the substrate itself.
Probable Cause A: Vilsmeier Reagent Instability or Insufficient Activity
The Vilsmeier reagent, a chloroiminium salt, is the electrophile in this reaction.[1][2] It is typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). Its potency is paramount.
-
Underlying Issue: The reagent is highly sensitive to moisture.[1] Any water present in the DMF, glassware, or atmosphere will rapidly decompose the reagent, halting the reaction. Furthermore, the exothermic formation of the reagent can lead to degradation if not properly cooled.[1]
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled or anhydrous grade DMF. Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of inert gas (Argon or Nitrogen).
-
Controlled Reagent Formation: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to a chilled (0-5 °C) solution of anhydrous DMF with vigorous stirring.[1][3] Maintaining a low temperature throughout the addition is critical to prevent degradation.
-
Consider a Co-Solvent: If the Vilsmeier salt precipitates from DMF, its reactivity can decrease. Adding an anhydrous co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help maintain its solubility.[3]
-
Probable Cause B: Suboptimal Reaction Conditions
The substrate, 1-ethoxy-2,6-difluorobenzene, has an activating ethoxy group and two deactivating fluoro groups. This electronic balance requires carefully optimized conditions to drive the reaction to completion.
-
Underlying Issue: Insufficient thermal energy, incorrect stoichiometry, or short reaction times can lead to incomplete conversion of the starting material.
-
Solution:
-
Increase Reagent Equivalents: Use a molar excess of the Vilsmeier reagent. A common starting point is 1.5 equivalents relative to the substrate.[3]
-
Optimize Temperature: While the reagent is formed at 0°C, the subsequent reaction with the aromatic substrate may require heating. Gradually increase the temperature in increments (e.g., RT, 40°C, 60°C, 80°C) while monitoring progress.[3] For some sluggish reactions, overnight reflux may be necessary.[4]
-
Extend Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or LCMS until the starting material spot has been completely consumed.[1][3]
-
Q2: My NMR spectrum shows multiple aldehyde peaks or significant impurities. What is causing this?
While formylation is expected at the para-position due to electronic and steric effects, side reactions or impurities can complicate the product profile.
Probable Cause A: Impurities in Starting Materials
The quality of the starting 1-ethoxy-2,6-difluorobenzene is critical. Isomeric impurities can lead to the formation of undesired aldehyde products.
-
Solution: Verify the purity of your starting material by NMR and/or GC-MS before starting the reaction. Purify via distillation or column chromatography if necessary.
Probable Cause B: Over-Reaction or Side Reactions
Although less common for this substrate, harsh conditions (high temperature, large excess of reagent) could potentially lead to undesired side reactions.
-
Solution:
-
Milder Conditions: If multiple products are observed, try running the reaction at a lower temperature or for a shorter duration.
-
Stoichiometric Control: Reduce the equivalents of the Vilsmeier reagent closer to a 1:1 ratio with the substrate.
-
Analytical Monitoring: Use TLC to track the appearance of the desired product versus byproducts. Stop the reaction once the desired product is maximized.
-
Q3: The reaction workup is difficult, with persistent emulsions and poor recovery. How can I improve product isolation?
The workup of a Vilsmeier-Haack reaction involves quenching the highly reactive mixture and hydrolyzing the intermediate iminium salt, which can be challenging.
Probable Cause A: Improper Quenching
Dumping the reaction mixture directly into water can cause a violent, exothermic reaction, leading to byproduct formation. Incomplete hydrolysis of the iminium intermediate will result in yield loss.
-
Solution: Quench the reaction by pouring it slowly onto a vigorously stirred slurry of crushed ice.[3] This controls the exotherm and ensures efficient hydrolysis. Follow this by careful neutralization with a base like NaOH or Na₂CO₃ solution until the pH is neutral or slightly basic.
Probable Cause B: Emulsion Formation
The presence of DMF and various salts can lead to the formation of stable emulsions during aqueous extraction, making phase separation nearly impossible.[1][3]
-
Solution:
-
Saturate the Aqueous Layer: After quenching and neutralization, add a saturated solution of sodium chloride (brine).[1] This increases the polarity of the aqueous phase, forcing organic components into the organic layer and helping to break the emulsion.
-
Multiple Extractions: Extract with a suitable organic solvent (e.g., Ethyl Acetate, DCM) multiple times (3-4x) with smaller volumes rather than once with a large volume.
-
Filtration: If a solid is suspended between layers, filtering the entire mixture through a pad of Celite® can sometimes help break the emulsion.
-
Optimization Workflow Diagram
The following diagram outlines a decision-making process for troubleshooting low yield in the synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound? The Vilsmeier-Haack reaction is the most widely applied method for this transformation.[5] It involves the formylation of an electron-rich aromatic substrate, in this case, 1-ethoxy-2,6-difluorobenzene, using the Vilsmeier reagent (POCl₃/DMF).[2][6][7]
Q2: What are the primary safety concerns for the Vilsmeier-Haack reaction? The reagents are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent itself is moisture-sensitive. The reaction must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] The quenching step is also highly exothermic and must be performed with extreme care.[1]
Q3: How should I purify the crude this compound? The two most effective methods are column chromatography and recrystallization.[8]
-
Column Chromatography: This is ideal for removing closely related impurities. A common eluent system is a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing it.[8] The ideal Rf value for the product on a TLC plate is between 0.2-0.4 for good separation.[8]
-
Recrystallization: If the crude product is relatively pure (>85-90%), recrystallization is an efficient way to obtain high-purity material. A solvent system where the product is soluble when hot but sparingly soluble when cold (e.g., cyclohexane, isopropanol/water) should be screened.
Q4: Which analytical techniques are best for confirming the product's identity and purity? A combination of techniques is recommended:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is essential for confirming the chemical structure, including the presence of the aldehyde proton (~9-10 ppm in ¹H NMR) and the ethoxy group, and verifying the fluorine substitution pattern.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the product's purity.[8]
-
Melting Point Analysis: A sharp and un-depressed melting point range is a strong indicator of high purity.[8]
Experimental Protocols
Protocol 1: Optimized Synthesis via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require further optimization.
-
Reagent Preparation:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).
-
Cool the flask to 0-5°C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the DMF over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 1-ethoxy-2,6-difluorobenzene (1.0 eq.) in a minimal amount of anhydrous DMF or DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, slowly warm the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction's progress by TLC (e.g., 10:1 Hexane:Ethyl Acetate).
-
-
Workup and Isolation:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture slowly and carefully into a beaker containing a vigorously stirred slurry of crushed ice (approx. 10x the reaction volume).
-
Carefully neutralize the mixture to pH 7-8 by the slow addition of 30% aqueous NaOH or saturated Na₂CO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine (2 x volumes), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop an optimal eluent system using TLC. A good starting point is a 20:1 mixture of Hexane:Ethyl Acetate. The target compound should have an Rf value of approximately 0.3.
-
Column Packing: Prepare a silica gel slurry in the least polar eluent (e.g., Hexane) and pack a chromatography column, avoiding air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of DCM or the eluent and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity (e.g., from 20:1 to 10:1 Hexane:EtOAc) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.
Data Summary Table
| Parameter | Recommendation | Rationale & Reference |
| POCl₃ Equiv. | 1.5 - 2.0 | Ensures complete conversion of the substrate, especially if substrate is not highly activated.[3] |
| Solvent | Anhydrous DMF, DCM, DCE | DMF is the reactant and solvent. Co-solvents like DCM can improve solubility of the Vilsmeier salt.[3] |
| Temp. (Reagent Prep) | 0 - 5 °C | Controls the exothermic reaction and prevents reagent decomposition.[1] |
| Temp. (Formylation) | 40 - 80 °C | Provides necessary activation energy for the electrophilic aromatic substitution.[3] |
| Workup Quench | Slow addition to ice | Safely controls the highly exothermic hydrolysis of excess reagent.[3] |
| Extraction Aid | Saturated NaCl (Brine) | Breaks emulsions and reduces the solubility of the organic product in the aqueous phase.[1] |
Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
References
- Optimization of Vilsmeier-Haack reaction parameters. Benchchem.
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
- Vilsmeier-Haack Reaction. Cambridge University Press.
- Having some troubles with a Vislmeier-Haack reaction. Reddit.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Vilsmeier Haack Reaction. Reddit.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Vilsmeier–Haack reaction. Wikipedia.
- Vilsmeier-Haack Reaction. YouTube.
- Technical Support Center: Purification of 4-Amino-3,5-difluorobenzaldehyde. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Reactions Involving 4-Ethoxy-3,5-difluorobenzaldehyde
Welcome to the technical support center for 4-Ethoxy-3,5-difluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile fluorinated aromatic aldehyde. Here, we address common experimental failures in a question-and-answer format, providing in-depth, field-proven insights to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation with this compound is sluggish and gives low yields. What are the likely causes and how can I optimize the reaction?
A1: Low yields in Knoevenagel condensations involving this compound can stem from several factors related to its unique electronic properties and reaction conditions.
Causality-Driven Troubleshooting:
-
Electronic Effects of Substituents: The two fluorine atoms on the aromatic ring are strongly electron-withdrawing, which should enhance the electrophilicity of the aldehyde carbonyl group and favor the condensation. However, the ethoxy group is electron-donating through resonance, which can partially counteract this activation. The net effect is a moderately activated aldehyde.
-
Catalyst Selection: The choice of base catalyst is critical. A weak base like piperidine or pyridine is often sufficient. If the reaction is slow, consider a slightly stronger base or a Lewis acid co-catalyst to further activate the aldehyde. However, overly strong bases can lead to side reactions. For phenolic aldehydes, which have some structural similarities, L-proline has been shown to be an effective catalyst in protic solvents.[1]
-
Water Removal: The Knoevenagel condensation is a reversible reaction that produces water.[1] Failure to remove water can shift the equilibrium back to the starting materials. The use of a Dean-Stark apparatus or the addition of molecular sieves is highly recommended to drive the reaction to completion.
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate. Aprotic polar solvents like DMF or DMSO can be effective, but be aware that DMSO can sometimes lead to the oxidation of the benzaldehyde to the corresponding benzoic acid.[2] Toluene is a good choice when using a Dean-Stark trap.
Troubleshooting Workflow for Knoevenagel Condensation
Caption: Troubleshooting workflow for a low-yielding Knoevenagel condensation.
Q2: I am attempting a Wittig reaction with this compound, but the reaction is incomplete, and I observe significant amounts of unreacted starting material. Why is this happening?
A2: Incomplete conversion in a Wittig reaction with this substrate can be due to issues with ylide formation and stability, or the reactivity of the aldehyde itself.
Expert Insights:
-
Ylide Generation and Stability: Ensure your phosphonium ylide is generated under strictly anhydrous and inert conditions. The presence of moisture will quench the strong base (e.g., n-BuLi, NaH, KOtBu) used for deprotonation and the ylide itself. Some ylides can be unstable and are best generated in the presence of the aldehyde.
-
Steric Hindrance: While the fluorine atoms are relatively small, the ortho-positioning of one fluorine and the ethoxy group may introduce some steric hindrance around the carbonyl group, slowing down the attack of the bulky phosphonium ylide.
-
Base Equivalents: If your active methylene compound in the Wittig reagent has any acidic protons (other than the one intended for deprotonation), you will need to use additional equivalents of base. For example, a reaction with 3-hydroxybenzaldehyde required excess base to deprotonate the phenolic proton first.[3] While this compound does not have this issue, it is a critical consideration for other substituted benzaldehydes.
Experimental Protocol: Optimized Wittig Reaction
-
Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon.
-
To a stirred suspension of the phosphonium salt (1.1 eq.) in anhydrous THF at 0 °C, add the strong base (1.05 eq.) dropwise.
-
Stir the resulting mixture at 0 °C for 30-60 minutes to ensure complete ylide formation.
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Proceed with standard aqueous workup and purification by column chromatography.
Q3: During my reaction workup under acidic conditions, I am seeing a new, unexpected byproduct. Could the ethoxy group be cleaving?
A3: Yes, acidic cleavage of the ethoxy group is a plausible side reaction, especially under harsh acidic conditions.
Mechanistic Explanation:
Ethers can be cleaved by strong acids like HBr or HI.[4][5] The reaction proceeds via protonation of the ether oxygen, converting it into a good leaving group (an alcohol). A nucleophile (e.g., bromide or iodide) then attacks the adjacent carbon atom in either an SN1 or SN2 fashion.[6] While HCl is less effective, prolonged exposure or elevated temperatures can still promote cleavage.
Data on Ether Cleavage Conditions
| Acid Condition | Likelihood of Ether Cleavage | Mechanism | Product |
| Dilute aq. HCl, RT | Low | - | This compound |
| Conc. HBr, heat | High | SN2 | 4-Hydroxy-3,5-difluorobenzaldehyde and Ethyl bromide |
| Conc. HI, heat | High | SN2 | 4-Hydroxy-3,5-difluorobenzaldehyde and Ethyl iodide |
| Lewis Acids (e.g., BBr₃) | Very High | Complexation-cleavage | 4-Hydroxy-3,5-difluorobenzaldehyde |
Logical Relationship Diagram for Ether Cleavage
Caption: Pathway for the acidic cleavage of the ethoxy group.
To avoid this, use milder acidic conditions for your workup or consider alternative purification methods that do not require strong acids.
Q4: My reaction is catalyzed by a transition metal, and I am observing catalyst deactivation. Could this compound or its derivatives be the cause?
A4: While less common than with sulfur- or phosphorus-containing compounds, catalyst deactivation can occur.
Potential Causes for Catalyst Deactivation:
-
Strong Coordination: The fluorine substituents make the aromatic ring electron-poor. If the reaction product is a ligand, this can affect its coordination to the metal center. More likely, if a side reaction generates fluoride ions, these can act as poisons to some catalysts.
-
Formation of Insoluble Byproducts: Polymerization or self-condensation of the aldehyde, although less likely with this substituted benzaldehyde, can lead to the formation of insoluble materials that coat the catalyst surface, a process known as fouling.[7]
-
Reaction with the Support: In high-temperature reactions, there is a possibility of solid-state reactions between the active catalytic phase and the support material, which can be influenced by the reactants and products.[7]
Mitigation Strategies:
-
Use of Robust Catalysts: Select catalysts known for their stability under the reaction conditions.
-
Inert Atmosphere: As with many organic reactions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of both the reactants and the catalyst.[8]
-
Purification of Starting Materials: Ensure the this compound is pure, as impurities can sometimes be potent catalyst poisons.
References
-
Shen, B., et al. (2007). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. Journal of Fluorine Chemistry. Available at: [Link]
-
Voskressensky, L. G., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI. Available at: [Link]
-
Shen, B., et al. (2007). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. ResearchGate. Available at: [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 4-Amino-3,5-difluorobenzaldehyde. BenchChem.
- Reddit User Discussion. (2024).
- Reddit User Discussion. (2022). Problems with wittig reaction. Reddit.
- ChemScene. 883535-82-8 | 2-Ethoxy-4,5-difluorobenzaldehyde. ChemScene.
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Chemistry Steps. Wittig Reaction – Practice Problems. Chemistry Steps. Available at: [Link]
- Chemistry LibreTexts. (2022). 3.2.4: Reactions of Ethers- Acidic Cleavage. Chemistry LibreTexts.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Knoevenagel Condensation with 3,5-Dihydroxybenzaldehyde. BenchChem.
- ResearchGate. (n.d.). Mechanisms of catalyst deactivation.
- Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
- Tius, M. A. (2009). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2018). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
- The Organic Chemistry Tutor. (2024). Wittig Reaction Practice Problems. YouTube.
- Pearson. Wittig Reaction Practice Problems. Pearson.
- The Organic Chemistry Tutor. (2023). Cleavage of Ethers with Acids. YouTube.
- Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry.
- BLD Pharm. 883535-90-8|3-Ethoxy-4,5-difluorobenzaldehyde. BLD Pharm.
- Sigma-Aldrich. This compound | 883536-06-9. Sigma-Aldrich.
- BenchChem.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Sigma-Aldrich. 3,5-Difluorobenzaldehyde 98 32085-88-4. Sigma-Aldrich.
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- 2. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reactions for 4-Ethoxy-3,5-difluorobenzaldehyde Derivatives
Welcome to the technical support center for the synthesis and optimization of 4-Ethoxy-3,5-difluorobenzaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we address common challenges encountered during its synthesis, offering troubleshooting advice and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most reliable method for synthesizing this compound?
Answer:
The most common and effective method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring like 1-ethoxy-2,4-difluorobenzene is the Vilsmeier-Haack reaction .[1][2][3] This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4]
The ethoxy group (-OEt) is an electron-donating group, which "activates" the aromatic ring towards electrophilic aromatic substitution (SEAr).[5][6] The fluorine atoms are electron-withdrawing but the activating effect of the ethoxy group is dominant, directing the substitution to the position para to it (position 4), which is sterically accessible and electronically favored.
Mechanism Overview: Vilsmeier-Haack Formylation
-
Formation of the Vilsmeier Reagent: DMF attacks the electrophilic phosphorus center of POCl₃, leading to the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent).[3]
-
Electrophilic Attack: The electron-rich π-system of the 1-ethoxy-2,4-difluorobenzene attacks the Vilsmeier reagent, forming a resonance-stabilized carbocation intermediate (a sigma complex).[5][7]
-
Aromatization & Hydrolysis: The intermediate is subsequently hydrolyzed during aqueous workup to yield the final this compound product.[1]
Caption: Vilsmeier-Haack reaction workflow.
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield is a frequent issue, often stemming from a few key factors. Systematically addressing them can significantly boost your product output.
Common Causes & Solutions for Low Yield
| Potential Cause | Explanation | Recommended Solution | Reference |
| Moisture Contamination | The Vilsmeier reagent and POCl₃ are extremely sensitive to moisture. Water will rapidly quench the reagent, halting the reaction. | Use anhydrous DMF (distilled over CaH₂ or purchased dry). Ensure all glassware is oven-dried. Run the reaction under an inert atmosphere (Nitrogen or Argon). | [8] |
| Insufficient Reagent | The stoichiometry is critical. An insufficient amount of the Vilsmeier reagent will result in incomplete conversion of the starting material. | Increase the equivalents of POCl₃ and DMF relative to the substrate. A common starting point is 1.5 equivalents of the reagent. For less reactive substrates, up to 3 equivalents may be needed. | [1][2] |
| Suboptimal Temperature | The formation of the Vilsmeier reagent is exothermic and requires cooling. However, the subsequent reaction with the aromatic substrate may require heat to proceed to completion. | Prepare the Vilsmeier reagent at 0°C. After adding the substrate at 0°C, allow the reaction to warm to room temperature and then gently heat (e.g., 50-80°C) while monitoring by TLC or LC-MS. | [1][9] |
| Short Reaction Time | Electron-rich systems react quickly, but difluorinated compounds can be less reactive than their non-fluorinated counterparts. The reaction may not have reached completion. | Extend the reaction time. Monitor the reaction progress every 1-2 hours until the starting material is consumed. For sluggish reactions, overnight stirring may be necessary. | [1][2] |
Troubleshooting Workflow for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. ocw.uci.edu [ocw.uci.edu]
- 7. lkouniv.ac.in [lkouniv.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sciencemadness Discussion Board - Vilsmeier–Haack reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Navigating the Reactivity of 4-Ethoxy-3,5-difluorobenzaldehyde
Welcome to the technical support center for 4-Ethoxy-3,5-difluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated building block. Our goal is to provide in-depth, field-proven insights into the potential side reactions that may be encountered during its use, along with robust troubleshooting strategies and preventative measures to ensure the success of your synthetic endeavors.
Introduction: The Duality of Reactivity
This compound is a valuable synthetic intermediate due to the unique interplay of its functional groups. The electron-withdrawing nature of the two fluorine atoms and the aldehyde group significantly influences the reactivity of the aromatic ring, while the ethoxy and aldehyde moieties offer multiple sites for chemical modification. This intricate electronic landscape, however, can also pave the way for several undesired side reactions. This guide will walk you through the most common challenges, explaining the underlying chemical principles and offering practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpected Substitution Products - The Challenge of Nucleophilic Aromatic Substitution (SNAr)
Q1: I am attempting a reaction at the aldehyde, but I am observing the formation of byproducts where one of the fluorine atoms has been replaced. What is happening?
A1: You are likely encountering a Nucleophilic Aromatic Substitution (SNAr) reaction. The aromatic ring of this compound is electron-deficient due to the strong inductive effect of the two fluorine atoms and the aldehyde group. This electron deficiency makes the ring susceptible to attack by nucleophiles, leading to the displacement of a fluoride ion, which is a good leaving group in this context.
The reaction is particularly favored by strong nucleophiles and elevated temperatures. The substitution typically occurs at the positions ortho or para to the activating aldehyde group.[1][2]
Troubleshooting & Prevention:
-
Mind Your Nucleophiles: Be mindful of the nucleophilicity of your reagents. If your reaction conditions involve strong nucleophiles (e.g., primary or secondary amines, thiolates, alkoxides), even if they are intended to react with the aldehyde, they may also attack the aromatic ring.
-
Temperature Control: SNAr reactions are often accelerated by heat. Running your reaction at the lowest possible temperature that still allows for the desired transformation of the aldehyde can significantly suppress the SNAr side reaction.
-
Protecting Groups: If the desired reaction requires harsh nucleophilic conditions, consider protecting the aldehyde group first. Converting the aldehyde to an acetal, for example, will reduce the electron-withdrawing nature of the group and decrease the ring's susceptibility to SNAr. The protecting group can be removed in a subsequent step under acidic conditions.
Visualizing the Competing Pathways:
Caption: Competing reaction pathways for this compound in the presence of a nucleophile.
Issue 2: Cleavage of the Ethoxy Group - A Question of Stability
Q2: My reaction is being run under acidic conditions, and I am isolating a phenolic byproduct. What could be causing this?
A2: The observation of a phenolic byproduct suggests that the ethoxy group is being cleaved. Ethers, while generally stable, can be cleaved under strong acidic conditions, particularly in the presence of nucleophiles like halides.[3][4][5][6][7] The reaction proceeds via protonation of the ether oxygen, which converts the ethoxy group into a good leaving group (ethanol). A nucleophile present in the reaction mixture can then attack the carbon of the C-O bond in an SN2 or SN1-like fashion.[4][6]
Troubleshooting & Prevention:
-
Acid Choice and Concentration: Avoid using strong hydrohalic acids (HBr, HI) if possible, as these are particularly effective at ether cleavage.[4][5] If acidic conditions are necessary, opt for non-nucleophilic acids or use the mildest acidic conditions that facilitate the desired reaction.
-
Temperature Management: As with many side reactions, ether cleavage is promoted by higher temperatures. Maintain the lowest effective temperature for your reaction.
-
Reaction Time: Prolonged exposure to acidic conditions can increase the extent of ether cleavage. Monitor your reaction closely and quench it as soon as the starting material is consumed.
Visualizing Ether Cleavage:
Sources
- 1. 4-Ethoxy-3,5-dimethoxybenzaldehyde | C11H14O4 | CID 4771099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethoxy-2,5-difluorobenzaldehyde | 883535-98-6 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis routes of 3,4-Difluorobenzaldehyde [benchchem.com]
- 6. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
"4-Ethoxy-3,5-difluorobenzaldehyde" stability and degradation issues
Welcome to the technical support guide for 4-Ethoxy-3,5-difluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound. By understanding its chemical nature, you can ensure the integrity of your experiments and the reliability of your results.
The structure of this compound, with its electron-rich ethoxy group and strongly electron-withdrawing fluorine atoms, presents a unique stability profile. The aldehyde functional group is inherently reactive and susceptible to oxidation, while the overall molecule's stability can be influenced by environmental factors such as light, air, and pH. This guide provides practical solutions and preventative measures to mitigate these issues.
Troubleshooting Guide
This section addresses specific problems you might encounter during the handling, storage, and use of this compound.
Issue 1: Inconsistent Results in Sequential Experiments
Symptoms:
-
Variable yields in synthetic reactions.
-
Shifting retention times in chromatography.
-
Appearance of new, unidentified peaks in analytical spectra (NMR, LC-MS).
Possible Cause: The primary suspect is the degradation of the aldehyde, most likely through oxidation by atmospheric oxygen. The aldehyde group (-CHO) is susceptible to being oxidized to a carboxylic acid (-COOH).
Troubleshooting Protocol:
-
Purity Assessment:
-
Immediately assess the purity of your stock material using quantitative techniques like HPLC or qNMR.
-
Use Thin-Layer Chromatography (TLC) for a rapid qualitative check against a freshly opened or purified sample.
-
-
Inert Atmosphere Handling:
-
If you are not already doing so, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Use techniques like a glove box or Schlenk line for weighing and dissolution.
-
-
Solvent Degassing:
-
Degas all solvents used to prepare solutions of the aldehyde. Common methods include sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.
-
-
Workflow for Investigation: The following workflow can help diagnose and resolve issues of inconsistent results.
Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Color Change in the Material
Symptoms:
-
The typically colorless to pale yellow liquid or solid develops a yellow or brownish tint over time.[1]
Possible Cause: Color change is often an indicator of degradation, potentially through polymerization or the formation of conjugated impurities. Photodegradation can also contribute to color formation.
Troubleshooting Protocol:
-
Storage Verification:
-
Antioxidant Addition:
-
For long-term storage of solutions, consider adding a radical scavenger or antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%).[6] Always verify that the antioxidant will not interfere with downstream applications.
-
-
Purity Analysis:
-
Analyze the discolored material by LC-MS or GC-MS to identify potential degradation products. The presence of higher molecular weight species may suggest polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most probable degradation pathway is the oxidation of the aldehyde functional group to the corresponding carboxylic acid, 4-ethoxy-3,5-difluorobenzoic acid. This is a common issue for many aromatic aldehydes and is accelerated by exposure to air (oxygen), light, and elevated temperatures.[6]
Caption: Primary degradation pathway of this compound.
Q2: How should I properly store this compound?
A2: Proper storage is crucial for maintaining the stability of this compound. The following table summarizes the recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down the rate of degradation reactions.[4][5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Container | Tightly Sealed Amber Glass Vial | Protects from light-induced degradation and prevents air/moisture ingress.[2][3] |
| Handling | In a well-ventilated area or fume hood | Minimizes inhalation of vapors, which can be irritating.[1][7][8] |
Q3: Is this compound sensitive to pH?
A3: While specific data is not available, aldehydes can undergo certain reactions under strong acidic or basic conditions.
-
Strong Base: Can catalyze self-condensation reactions (e.g., Cannizzaro reaction if no alpha-hydrogens are present, or aldol-type reactions with impurities). It is incompatible with strong bases.[8][9]
-
Strong Acid: Can catalyze polymerization or other side reactions. It is advisable to buffer solutions containing this compound to a neutral pH (6.5-7.5) if it is to be stored in a protic solvent for any length of time.
Q4: What are the likely impurities in a new batch of this compound?
A4: Impurities can arise from the synthetic route. Common impurities for similar benzaldehydes may include:
-
Unreacted starting materials.[10]
-
The corresponding benzoic acid due to oxidation during workup or storage.
-
By-products from side reactions.[10]
-
Residual solvents from purification.
Q5: What analytical methods are best for assessing the purity and degradation of this compound?
A5: A combination of techniques is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and detecting non-volatile impurities like the corresponding benzoic acid.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the structure and identify impurities. The aldehyde proton signal is particularly diagnostic.
-
Thin-Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and checking for the presence of multiple components.[10]
Experimental Protocols
Protocol 1: Small-Scale Repurification by Column Chromatography
This protocol is suitable for purifying small quantities (100 mg - 1 g) of the aldehyde that may have degraded upon storage.
-
TLC Analysis:
-
Develop a TLC solvent system that gives the aldehyde an Rf value of ~0.3. A common starting point is a mixture of ethyl acetate and hexane.
-
-
Column Preparation:
-
Pack a glass chromatography column with silica gel using the chosen solvent system.
-
-
Sample Loading:
-
Dissolve the crude aldehyde in a minimal amount of dichloromethane or the eluent.
-
Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the solvent system, collecting fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure aldehyde.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum to remove residual solvent.
-
References
- Chemical Bull. (2026, January 17). Aldehydes In Aroma: Key Ingredients For Impactful Scents. Chemical Bull.
- Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
- Sigma-Aldrich. (2025, November 6).
- Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
- Restek. (n.d.).
- Synquest Labs. (n.d.).
- Thermo Fisher Scientific. (2009, May 19).
- Thermo Fisher Scientific. (2021, December 25).
- TCI Chemicals. (2025, September 4).
- CDH Fine Chemical. (n.d.).
- TCI Chemicals. (2025, July 16).
- ChemScene. (n.d.). 2-Ethoxy-4,5-difluorobenzaldehyde. ChemScene.
- Meyer, M. T., Lee, E. A., & Scribner, E. A. (n.d.). Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group--Determination of Dissolved Isoxaflutole and Its Sequential Degradation Products, Diketonitrile and Benzoic Acid, in Water Using Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. U.S. Geological Survey.
- BenchChem. (2025, November). Technical Support Center: Purification of 4-Amino-3,5-difluorobenzaldehyde. BenchChem.
- BLD Pharm. (n.d.). 3-Ethoxy-4,5-difluorobenzaldehyde. BLD Pharm.
- AA Blocks. (n.d.). 4-Ethoxy-2-fluorobenzaldehyde. AA Blocks.
- ChemScene. (n.d.). 2-Ethoxy-3,4-difluorobenzaldehyde. ChemScene.
- ChemicalBook. (n.d.). 3,5-Difluorobenzaldehyde synthesis. ChemicalBook.
- PrepChem.com. (n.d.). Synthesis of A: 3,5-Difluorobenzaldehyde. PrepChem.com.
- PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. PrepChem.com.
- PubChem. (n.d.). 4-Ethoxy-2,5-difluorobenzaldehyde. PubChem.
- PubChem. (n.d.). 3,5-Difluorobenzaldehyde. PubChem.
- Sigma-Aldrich. (n.d.). 2,5-Difluorobenzaldehyde 98%. Sigma-Aldrich.
- Santa Cruz Biotechnology. (n.d.). 4-Chloro-3,5-difluorobenzaldehyde. Santa Cruz Biotechnology.
- PubChem. (n.d.). 3,5-Difluorobenzaldehyde oxime. PubChem.
- Sigma-Aldrich. (n.d.). 2,4-Difluorobenzaldehyde 98%. Sigma-Aldrich.
- ChemScene. (n.d.). 3-Ethoxy-2,4-difluorobenzaldehyde. ChemScene.
Sources
- 1. consolidated-chemical.com [consolidated-chemical.com]
- 2. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. chemscene.com [chemscene.com]
- 5. chemscene.com [chemscene.com]
- 6. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Topic: Removing Starting Material from "4-Ethoxy-3,5-difluorobenzaldehyde" Product
<Technical Support Center >
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-Ethoxy-3,5-difluorobenzaldehyde and encountering challenges with the removal of starting materials from their final product. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.
The synthesis of this compound typically involves the ethoxylation of a difluorinated phenolic precursor. A common synthetic route is the Williamson ether synthesis, starting from 3,5-difluoro-4-hydroxybenzaldehyde and an ethylating agent like ethyl iodide or diethyl sulfate, in the presence of a base. Incomplete reaction is a frequent issue, leading to contamination of the desired product with the starting phenolic aldehyde. This guide will focus on strategies to effectively remove this key impurity.
Troubleshooting Guide: Persistent Starting Material Contamination
This section addresses specific issues you might encounter during the purification of this compound.
Problem 1: My ¹H NMR spectrum shows a persistent peak corresponding to the hydroxyl proton of the starting material, 3,5-difluoro-4-hydroxybenzaldehyde.
Cause: This indicates that the starting material has not been fully consumed or effectively removed during the initial work-up. The phenolic hydroxyl group of the starting material imparts acidic properties that can be exploited for its removal.
Solution: An acid-base extraction is a highly effective method to separate the acidic starting material from the neutral product.[1]
-
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Base Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (NaOH) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the phenolic hydroxyl group of the starting material, forming a water-soluble sodium phenoxide salt.[1]
-
Separation: Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate. The aqueous layer, containing the deprotonated starting material, can be drained off.
-
Repeat: Repeat the base wash two to three times to ensure complete removal of the acidic impurity.
-
Neutralization and Final Washes: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified this compound.
Problem 2: Thin Layer Chromatography (TLC) analysis of my product shows two distinct spots, one of which corresponds to the starting material.
Cause: Similar to the issue above, this confirms the presence of the starting material. While acid-base extraction is the preferred first step, residual amounts might persist, or the polarity difference between the product and starting material may allow for chromatographic separation.
Solution: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[2][3]
-
TLC Analysis: First, determine an optimal solvent system using TLC. A mixture of hexane and ethyl acetate is a common starting point for compounds of this polarity.[2][3] Aim for an Rf value of 0.2-0.4 for the desired product to achieve good separation.
-
Column Preparation: Pack a chromatography column with silica gel, using the determined solvent system as the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. The less polar product, this compound, should elute before the more polar starting material, 3,5-difluoro-4-hydroxybenzaldehyde.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: Can I use recrystallization to purify this compound from its starting material?
A1: Recrystallization can be effective if there is a significant difference in the solubility of the product and the starting material in a particular solvent. You would need to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the starting material remains soluble at low temperatures. However, given the structural similarity, finding such a solvent may be challenging. Acid-base extraction or column chromatography are generally more reliable methods for this specific separation.
Q2: I am concerned about the stability of the aldehyde group during the acid-base extraction. Is this a valid concern?
A2: Aromatic aldehydes are generally stable to mild basic conditions, such as washing with sodium bicarbonate.[2] While prolonged exposure to strong bases like sodium hydroxide could potentially lead to side reactions, the short duration of an extraction procedure is unlikely to cause significant degradation. If your molecule contains other base-sensitive functional groups, using a weaker base like sodium bicarbonate is recommended.
Q3: Are there any alternative methods for purifying aldehydes?
A3: Yes, a classic and highly effective method for purifying aldehydes is through the formation of a bisulfite adduct.[4][5][6][7][8][9][10][11] Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can be separated from non-reactive organic impurities.[5][7] The aldehyde can then be regenerated by treating the aqueous solution with a base.[5][7] This method is particularly useful for removing non-aldehydic impurities.
-
Adduct Formation: Dissolve the crude product in a minimal amount of ethanol or methanol and add a saturated aqueous solution of sodium metabisulfite.[4] Stir the mixture; the bisulfite adduct may precipitate as a solid.
-
Isolation of Adduct: If a solid forms, it can be collected by filtration and washed with ether or ethanol.[4] If no solid forms, the adduct will be in the aqueous layer after adding water and an organic solvent.[5]
-
Regeneration of Aldehyde: Dissolve the filtered adduct or the separated aqueous layer in a sodium bicarbonate solution to regenerate the pure aldehyde.[4] The aldehyde can then be extracted with an organic solvent.
Q4: What is the expected appearance and purity of this compound after purification?
A4: Purified this compound is typically a solid at room temperature.[12] The purity can be assessed by techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), HPLC, and melting point analysis. A sharp melting point is a good indicator of high purity.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision workflow for purification.
Data Summary
| Purification Method | Principle of Separation | Key Advantages | Potential Issues |
| Acid-Base Extraction | Difference in acidity between the phenolic starting material and the neutral product.[1] | Fast, scalable, and cost-effective. | May not be suitable for base-sensitive molecules. |
| Column Chromatography | Differential adsorption on a stationary phase based on polarity.[2][3] | High resolution for separating compounds with similar properties. | Can be time-consuming and requires larger volumes of solvent. |
| Bisulfite Adduct Formation | Reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble salt.[4][5][6][7][8][9][10][11] | Highly specific for aldehydes, excellent for removing non-aldehydic impurities. | The aldehyde needs to be regenerated in a separate step. |
References
-
Purifying aldehydes? : r/chemistry. (2015, April 1). Reddit. Retrieved from [Link]
-
Workup: Aldehydes. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3). ResearchGate. Retrieved from [Link]
-
Sawada, H., Hara, K., Hayashibara, T., & Nakayama, T. (1984). Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. Journal of Biochemistry, 96(5), 1661-1670. Retrieved from [Link]
-
Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013, May 8). ResearchGate. Retrieved from [Link]
- Pestana, E. A., & Burns, F. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. U.S. Patent No. 6,060,632. Washington, DC: U.S. Patent and Trademark Office.
-
Furigay, M. H., Boucher, M. M., Quach, P. K., & Brindle, C. S. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Organic Process Research & Development, 21(9), 1394-1403. Retrieved from [Link]
-
What is the best solvent for purifying aldehyde in a column chromatography? (2014, September 29). ResearchGate. Retrieved from [Link]
-
Acid–base extraction. (2023, November 19). In Wikipedia. Retrieved from [Link]
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. Retrieved from [Link]
-
How to remove excess starting material Pyrenecarboxyaldehyde? (2020, December 29). ResearchGate. Retrieved from [Link]
-
Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. (2022, December 19). YouTube. Retrieved from [Link]
-
After RXN how to extract aldehyde. (2006, September 19). Sciencemadness.org. Retrieved from [Link]
-
How can I remove aldehyde from a schiff base reaction? (2020, May 28). ResearchGate. Retrieved from [Link]
-
Synthesis of 3,5-difluorobenzaldehyde. PrepChem.com. Retrieved from [Link]
-
Synthesis of A: 3,5-Difluorobenzaldehyde. PrepChem.com. Retrieved from [Link]
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This compound. Chemspace. Retrieved from [Link]
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. Retrieved from [Link]
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4-Ethoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Reactions with 4-Ethoxy-3,5-difluorobenzaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-Ethoxy-3,5-difluorobenzaldehyde. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your chemical transformations. The unique electronic properties of this substrate, arising from the electron-donating ethoxy group and the strongly electron-withdrawing fluorine atoms, present specific challenges and opportunities in catalyst selection and reaction optimization.
Section 1: Understanding the Reactivity of this compound
The reactivity of the aromatic ring in this compound is significantly influenced by its substituents. The two fluorine atoms are powerful electron-withdrawing groups, making the aromatic ring electron-deficient. This electronic characteristic is pivotal in determining the feasibility and conditions for various reactions.
Section 2: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses common questions regarding catalyst choice for key reactions involving this compound.
Nucleophilic Aromatic Substitution (SNAr)
Question: What are the best catalysts for nucleophilic aromatic substitution (SNAr) reactions with this compound?
Answer: Due to the electron-deficient nature of the aromatic ring, this compound is a good candidate for SNAr reactions. The choice of catalyst depends on the nucleophile and desired reaction conditions.
-
For Amine Nucleophiles: While strong bases can facilitate the reaction, transition metal catalysts can offer milder conditions and broader substrate scope. Palladium-based catalysts, particularly those with electron-rich phosphine ligands, have shown efficacy in similar systems.
-
For Oxygen Nucleophiles: In addition to strong bases like potassium carbonate, photoredox catalysis can be a powerful tool for activating the C-F bond towards nucleophilic attack by alcohols or phenols.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Question: Which palladium catalyst system is recommended for the Suzuki-Miyaura coupling of this compound?
Answer: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For an electron-deficient aryl fluoride like this compound, a highly active palladium catalyst is crucial.
-
Catalyst Precursors: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.
-
Ligands: Electron-rich and sterically hindered phosphine ligands are essential for promoting the oxidative addition of the C-F bond to the palladium center. Buchwald ligands such as XPhos and SPhos are highly effective.[1]
-
Bases: A strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is typically required.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene/H₂O | 100 |
| XPhos Pd G2 | (Internal) | K₃PO₄ | Dioxane/H₂O | 100 |
Data is illustrative and based on typical conditions for similar substrates.[1]
Condensation Reactions (e.g., Knoevenagel Condensation)
Question: What types of catalysts are effective for Knoevenagel condensation with this compound?
Answer: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The electron-withdrawing nature of the difluorinated ring enhances the electrophilicity of the aldehyde group, making this reaction favorable.
-
Base Catalysts: The reaction is typically catalyzed by a base. Weak organic bases like piperidine or pyridine are often sufficient. For less reactive methylene compounds, stronger bases like sodium ethoxide can be used.
-
Heterogeneous Catalysts: Solid-supported basic catalysts, such as amino-functionalized silica or metal-organic frameworks (MOFs) like IRMOF-3, can offer advantages in terms of catalyst recovery and reuse.[2]
Section 3: Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high purity and handled under an inert atmosphere. Consider using a pre-formed catalyst like XPhos Pd G2.[1] |
| Insufficient Base Strength | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered and dry. |
| Presence of Water | Although some water is often beneficial in Suzuki couplings, excess water can lead to catalyst deactivation. Ensure solvents are appropriately dried.[3] |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10 °C. |
Issue 2: Formation of Side Products (e.g., Homocoupling of Boronic Acid)
| Potential Cause | Troubleshooting Steps |
| Slow Transmetalation | Use a more reactive boronic acid derivative (e.g., a boronate ester). |
| Oxygen Contamination | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen). |
Troubleshooting Knoevenagel Condensation Reactions
Issue 1: Slow Reaction Rate
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | Increase the catalyst loading or switch to a stronger base. |
| Steric Hindrance | If using a sterically bulky active methylene compound, a longer reaction time or higher temperature may be necessary. |
Issue 2: Formation of Michael Addition Byproduct
| Potential Cause | Troubleshooting Steps |
| Excess Active Methylene Compound | Use a stoichiometric amount or a slight excess of the active methylene compound. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or GC and stop the reaction once the desired product is formed. |
Section 4: Experimental Protocols and Visualizations
Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Add the degassed solvent (e.g., dioxane/water, 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring by TLC or GC.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.[1]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Knoevenagel Condensation
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Add the base catalyst (e.g., piperidine, 0.1 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain the pure condensed product.[4]
Caption: General workflow for a base-catalyzed Knoevenagel condensation.
References
-
MDPI. (2022). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Retrieved from [Link]
-
SciSpace. (n.d.). An unexpected bifunctional acid base catalysis in IRMOF-3 for Knoevenagel condensation reactions. Retrieved from [Link]
-
ACS Publications. (2021). Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation of Benzaldehydes. Retrieved from [Link]
-
MDPI. (2018). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
ResearchGate. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Substitution and Cross-Coupling of Benzylic Fluorides. Retrieved from [Link]
-
MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]
-
OSTI.gov. (n.d.). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A: 3,5-Difluorobenzaldehyde. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. Retrieved from [Link]
Sources
Navigating Solvent Effects on 4-Ethoxy-3,5-difluorobenzaldehyde Reactivity: A Technical Support Guide
Welcome to the technical support center for 4-Ethoxy-3,5-difluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we will explore the critical impact of solvent choice on its reactivity in common synthetic transformations. Our goal is to provide you with actionable insights and troubleshooting strategies to optimize your experimental outcomes.
Understanding the Reactivity of this compound
The reactivity of this compound is primarily dictated by the electronic properties of its substituents. The two fluorine atoms are strongly electron-withdrawing through the inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the ethoxy group is electron-donating through resonance, which can partially mitigate the electron-withdrawing effects of the fluorine atoms. The interplay of these electronic factors, combined with the steric hindrance from the ortho-fluorine, governs the aldehyde's behavior in different chemical environments. The choice of solvent can further modulate this reactivity by influencing the solubility of reactants, stabilizing intermediates, and affecting reaction rates.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for reactions involving this compound?
A1: Aprotic solvents are generally a good starting point. Dichloromethane (DCM), tetrahydrofuran (THF), and 1,2-dichloroethane (DCE) are often suitable for a range of reactions as they are relatively inert and can dissolve the aldehyde. For reactions requiring higher temperatures, toluene or dioxane may be considered. Highly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can also be used, particularly when high solubility of all reactants is required, but be aware that they can sometimes complicate product isolation.
Q2: I am observing low or no reactivity in my reaction. Could the solvent be the issue?
A2: Absolutely. If you are experiencing low reactivity, especially with nucleophilic additions, consider the following:
-
Solubility: Ensure all your reactants are soluble in the chosen solvent. If not, consider a more polar solvent or a solvent mixture.
-
Solvent Polarity: For reactions that proceed through charged intermediates, such as the formation of an iminium ion in reductive amination, a more polar solvent can help stabilize the transition state and accelerate the reaction.
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols) can solvate and deactivate some nucleophiles through hydrogen bonding, thereby slowing down the reaction. Switching to a polar aprotic solvent might enhance the nucleophilicity of your reagent.
Q3: Are there any known side reactions of this compound that are influenced by the solvent?
A3: Yes, particularly in reactions involving strong bases or nucleophiles. For instance, in strongly basic and protic media, there is a potential for nucleophilic aromatic substitution of one of the fluorine atoms, although this is generally less favorable than reaction at the aldehyde. In protic solvents like methanol or ethanol, acetal formation can be a competing reaction, especially in the presence of an acid catalyst. This can be minimized by using aprotic solvents and ensuring anhydrous conditions.
Troubleshooting Guides for Common Reactions
Reductive Amination
Reductive amination is a cornerstone transformation for the synthesis of secondary and tertiary amines. The choice of solvent is critical for both the initial imine formation and the subsequent reduction.
Common Problems & Solutions
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product formation | 1. Inefficient imine formation due to unfavorable equilibrium. 2. Aldehyde is being reduced by the reducing agent. 3. Poor solubility of reactants. | 1a. Switch to a less polar, aprotic solvent like DCE or THF to favor imine formation. 1b. Add a dehydrating agent such as anhydrous MgSO₄ or molecular sieves. 2. If using a strong reducing agent like NaBH₄, ensure imine formation is complete before its addition. Consider a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which can be added in a one-pot fashion.[1] 3. If solubility is an issue, consider a more polar aprotic solvent like acetonitrile or DMF. |
| Formation of dialkylated amine | The secondary amine product is reacting with another molecule of the aldehyde. | This is more common with primary amines. Use a stepwise procedure: first form the imine, then add the reducing agent. Running the reaction at a lower concentration can also help. |
| Acetal formation | Reaction is carried out in a protic solvent (e.g., methanol) with an acid catalyst. | Switch to an aprotic solvent like DCE, THF, or DCM.[2][3] |
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
-
Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1-0.2 M.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow: Reductive Amination
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Validation of 4-Ethoxy-3,5-difluorobenzaldehyde by Quantitative NMR Spectroscopy
Executive Summary: Beyond the Chromatogram
In the landscape of pharmaceutical and materials science, the molecular integrity of building blocks like 4-Ethoxy-3,5-difluorobenzaldehyde is not merely a quality metric; it is the foundation of downstream success. While chromatographic techniques have long been the workhorses of purity analysis, they often provide a limited perspective, quantifying impurities relative to the main component without offering definitive structural confirmation. This guide presents a robust, first-principles approach to purity validation using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind the experimental design for qNMR, demonstrating its power as a primary analytical method that provides simultaneous structural verification and absolute purity assessment. This document is intended for researchers, scientists, and drug development professionals who require unimpeachable confidence in the quality of their chemical entities.
The Analyte: Structural and Spectroscopic Profile of this compound
Understanding the target molecule is the cornerstone of any analytical method. This compound is a substituted aromatic aldehyde with distinct spectroscopic features.
Chemical Structure:
Figure 1. this compound
The expected NMR signals provide a unique fingerprint for identification and quantification.
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Couplings |
| ¹H | Aldehyde (-CHO) | ~9.9 | Singlet (or Triplet due to JH-F) | 1H | |
| Aromatic (Ar-H) | ~7.4-7.6 | Doublet (or Doublet of triplets) | 2H | JH-F | |
| Methylene (-OCH₂CH₃) | ~4.2 | Quartet | 2H | JH-H | |
| Methyl (-OCH₂CH₃) | ~1.4 | Triplet | 3H | JH-H | |
| ¹³C | Aldehyde (C=O) | ~189-191 | |||
| Aromatic (Multiple) | ~105-160 | JC-F | |||
| Methylene (-OCH₂) | ~70 | ||||
| Methyl (-CH₃) | ~14 | ||||
| ¹⁹F | Aromatic (Ar-F) | ~ -100 to -110 | JF-H |
Table 1. Predicted NMR spectral characteristics for this compound. Chemical shifts are estimates and can vary with solvent and concentration.
Potential Impurities: The purity of benzaldehydes can be compromised by common side reactions.[1][2] For this specific molecule, likely impurities originating from the synthesis or degradation include:
-
4-Ethoxy-3,5-difluorobenzoic acid: Formed via oxidation of the aldehyde group.[2]
-
(4-Ethoxy-3,5-difluorophenyl)methanol: Formed via reduction of the aldehyde group.
-
Unreacted Starting Materials: Dependent on the synthetic route, such as 3,5-difluorophenol or an ethylating agent.
The qNMR Protocol: A Self-Validating System for Absolute Purity
The fundamental principle of qNMR is that the area under an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3][4] This allows for a highly accurate, absolute quantification when a certified internal standard is used.[4][5] This guide focuses on the internal standard method, which provides the highest level of accuracy.
Diagram of the qNMR Workflow
Caption: Interrelationship of signals used for quantification.
qNMR vs. Chromatographic Methods: An Objective Comparison
While HPLC and GC are invaluable, qNMR offers distinct advantages that position it as a primary and confirmatory technique. [6][7]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|---|
| Principle | Signal area is proportional to molar concentration. [3] | Separation based on partitioning between phases; detection by UV, MS, etc. | Separation of volatile compounds based on partitioning; detection by FID, MS, etc. |
| Quantitation | Absolute (primary ratio method); requires a certified internal standard. [4] | Relative; requires a specific reference standard for each analyte and impurity for accurate quantification. | Relative; requires a specific reference standard for each analyte and impurity. |
| Structural Info | Provides complete, unambiguous structural confirmation of the main component and impurities. | Provides retention time; structural info only if coupled with a mass spectrometer (LC-MS). | Provides retention time; structural info only if coupled with a mass spectrometer (GC-MS). |
| Sample Prep | Simple dissolution. | Mobile phase preparation, filtering. | May require derivatization for non-volatile compounds. |
| Throughput | Lower, due to long relaxation delays for high accuracy (15-30 min/sample). [7] | Higher, with typical run times of 10-20 minutes per sample. | Higher, with typical run times of 15-30 minutes per sample. |
| Sample Fate | Non-destructive; sample can be fully recovered. [4][7] | Destructive. | Destructive. |
| Sensitivity | Lower (~0.1% limit of quantification). [7]| Very high (ppm or ppb levels). | Very high (ppm or ppb levels). |
Table 2. Objective comparison of qNMR with standard chromatographic techniques for purity analysis.
The synergistic use of these techniques offers the most comprehensive quality assessment. HPLC can be employed for high-sensitivity screening of trace impurities, while qNMR provides the definitive, absolute purity value of the bulk material and confirms its identity, a practice often referred to as an orthogonal approach. [7]
Conclusion
The purity validation of this compound by quantitative NMR is not merely an alternative to chromatography; it is a superior approach for establishing an absolute purity value with simultaneous structural confirmation. By understanding the causality behind the selection of internal standards and acquisition parameters, researchers can implement a self-validating protocol that meets the stringent requirements of the pharmaceutical and high-technology industries. As a primary ratio analytical method, qNMR provides a level of confidence and data integrity that is essential for modern scientific development.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
What is qNMR (quantitative NMR) ?. JEOL Ltd. [Link]
-
Purity by Absolute qNMR Instructions. University of Illinois Chicago. [Link]
-
What are the common impurities in benzaldehyde?. On-Spot CDMO. [Link]
-
4 - Supporting Information. Royal Society of Chemistry. [Link]
-
Benzaldehyde. Wikipedia. [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]
-
Purity comparison by NMR and HPLC. ResearchGate. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
-
Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products?. ResearchGate. [Link]
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- 1. What are the common impurities in benzaldehyde? - Blog [sinoshiny.com]
- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 3. emerypharma.com [emerypharma.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of 4-Ethoxy-3,5-difluorobenzaldehyde and Its Non-Fluorinated Analogs
Introduction: The Strategic Role of Fluorine in Aromatic Aldehydes
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. 4-Ethoxy-3,5-difluorobenzaldehyde is a prime example of a building block where fluorine substitution is not merely an incidental modification but a deliberate strategy to profoundly alter chemical reactivity. The unique properties of fluorine—its highest-in-class electronegativity, small atomic radius, and ability to form strong C-F bonds—impart significant changes to a molecule's electronic profile, metabolic stability, and binding interactions.[1]
This guide provides an in-depth comparison of the reactivity of this compound against its common non-fluorinated analogs: 4-ethoxybenzaldehyde and the parent benzaldehyde. We will dissect how the presence of two ortho-fluorine atoms dramatically reshapes the chemical behavior of the aldehyde functional group, offering researchers and drug development professionals critical insights into its application in synthesis.
Part 1: Core Principles—Dissecting Electronic and Steric Effects
The reactivity of a benzaldehyde is fundamentally governed by the electron density at the carbonyl carbon. Substituents on the aromatic ring can either enrich or deplete this electron density through a combination of inductive and resonance effects.
1.1 The Dominant Inductive Effect of Fluorine Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I).[2] In this compound, the two fluorine atoms positioned ortho to the aldehyde group pull electron density away from the aromatic ring through the sigma bond framework. This effect strongly propagates to the carbonyl carbon, making it significantly more electron-deficient, or electrophilic. While fluorine can technically donate electron density via a resonance effect (+R), its inductive effect is overwhelmingly dominant in influencing the reactivity of an attached electrophilic center.[3][4]
1.2 The Opposing Influence of the Ethoxy Group Conversely, the ethoxy group in 4-ethoxybenzaldehyde is an electron-donating group.[5] The lone pairs on the oxygen atom donate electron density to the aromatic ring through resonance (+R effect), which outweighs its weaker inductive withdrawal (-I effect). This net donation of electrons increases the electron density on the carbonyl carbon, rendering it less electrophilic compared to unsubstituted benzaldehyde.[5]
1.3 A Summary of Electronic Profiles The interplay of these effects creates a clear hierarchy of electrophilicity among the three compounds:
-
This compound: Highly electrophilic due to the strong -I effect of two ortho-fluorines.
-
Benzaldehyde: The neutral baseline for comparison.
-
4-Ethoxybenzaldehyde: Less electrophilic due to the +R effect of the para-ethoxy group.
Caption: Logical flow of electronic effects on aldehyde electrophilicity.
Part 2: Comparative Reactivity in Key Synthetic Transformations
The differences in the electronic nature of the aldehyde group lead to predictable and experimentally verifiable differences in reactivity.
Nucleophilic Addition Reactions
These reactions, central to the utility of aldehydes, involve the attack of a nucleophile on the electrophilic carbonyl carbon. A higher degree of electrophilicity directly translates to a faster reaction rate.
Predicted Reactivity Trend: This compound >> Benzaldehyde > 4-Ethoxybenzaldehyde
2.1.1 The Wittig Reaction The Wittig reaction, which converts aldehydes to alkenes using a phosphorus ylide, is a classic example of nucleophilic addition.[6][7][8] The nucleophilic carbon of the ylide attacks the carbonyl carbon.
-
Performance of this compound: Due to its highly electron-deficient carbonyl carbon, this substrate is expected to react significantly faster than its analogs. This enhanced reactivity can lead to higher yields, shorter reaction times, or the ability to use less reactive, stabilized ylides under milder conditions.[9]
-
Performance of 4-Ethoxybenzaldehyde: The electron-donating ethoxy group retards the reaction rate, making it the least reactive of the three.[5]
Caption: The mechanism of the Wittig Reaction.
2.1.2 The Knoevenagel Condensation This reaction involves the condensation of an aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) catalyzed by a weak base.[10][11] The reaction is initiated by the nucleophilic attack of the enolate of the active methylene compound.
-
Performance of this compound: The heightened electrophilicity of the carbonyl carbon makes it an excellent substrate for the Knoevenagel condensation. It is expected to proceed efficiently, often without the need for harsh conditions or strong bases that could induce self-condensation of other aldehydes.[12]
-
Performance of 4-Ethoxybenzaldehyde: This substrate is less reactive and may require more forcing conditions (higher temperatures, stronger base, or longer reaction times) to achieve comparable yields.
Oxidation Reactions
The conversion of an aldehyde to a carboxylic acid is an oxidative process. In contrast to nucleophilic additions, this transformation is generally accelerated by electron-donating groups which can stabilize the electron-deficient transition state.[5]
Predicted Reactivity Trend: 4-Ethoxybenzaldehyde > Benzaldehyde > this compound
-
Performance of this compound: The powerful electron-withdrawing fluorine atoms destabilize the transition state for oxidation, making this aldehyde significantly more resistant to oxidizing agents compared to its non-fluorinated counterparts. This property can be advantageous in complex syntheses where the aldehyde needs to be preserved while other functional groups are oxidized.
Summary of Comparative Reactivity
| Reaction Type | Driving Factor | This compound | Benzaldehyde | 4-Ethoxybenzaldehyde |
| Nucleophilic Addition | Carbonyl Electrophilicity | +++ (Most Reactive) | ++ (Moderately Reactive) | + (Least Reactive) |
| (e.g., Wittig, Knoevenagel) | ||||
| Oxidation | Transition State Stabilization | + (Least Reactive) | ++ (Moderately Reactive) | +++ (Most Reactive) |
Part 3: Experimental Protocols
To provide a practical demonstration of these principles, the following protocols outline a representative Knoevenagel condensation.
Protocol: Knoevenagel Condensation with Malononitrile
This procedure details the condensation of a benzaldehyde derivative with malononitrile, catalyzed by piperidine.
Materials:
-
Benzaldehyde derivative (this compound, Benzaldehyde, or 4-Ethoxybenzaldehyde)
-
Malononitrile
-
Piperidine
-
Ethanol (Reagent Grade)
-
Ice-water bath
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Buchner funnel and filter paper
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the benzaldehyde derivative (10.0 mmol) in 20 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add malononitrile (10.0 mmol, 1.0 equivalent).
-
Catalyst Addition: Add 2-3 drops of piperidine to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The highly reactive this compound will likely show rapid product formation (precipitation may occur within minutes), while 4-ethoxybenzaldehyde will require a significantly longer reaction time.
-
Isolation: Once the reaction is complete (as judged by the consumption of the aldehyde), cool the flask in an ice-water bath for 15 minutes to maximize precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.
-
Drying: Allow the product to air-dry on the filter paper. Determine the yield and characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR).
Expected Outcome: Under identical conditions, the yield of the condensed product after a fixed time (e.g., 30 minutes) is expected to follow the trend: This compound > Benzaldehyde > 4-Ethoxybenzaldehyde .
Caption: Experimental workflow for the Knoevenagel condensation.
Conclusion
The introduction of two fluorine atoms ortho to the aldehyde group in this compound is a powerful synthetic strategy. Through their dominant electron-withdrawing inductive effect, the fluorines render the carbonyl carbon highly electrophilic. This modification dramatically accelerates the rate of nucleophilic addition reactions, such as the Wittig reaction and Knoevenagel condensation, when compared to benzaldehyde and, most notably, the electron-rich 4-ethoxybenzaldehyde. Conversely, this electronic feature imparts a greater stability towards oxidation. Understanding these predictable reactivity patterns allows chemists to select the appropriate benzaldehyde derivative to achieve desired outcomes, enabling more efficient, selective, and robust synthetic routes in the development of novel pharmaceuticals and advanced materials.
References
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Walsh, A. D. (1946). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Transactions of the Faraday Society. Royal Society of Chemistry. [Link]
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Plenevaux, A. et al. (n.d.). STUDIES ON THE NUCLEOPHILIC AROMATIC SUBSTITUTION USING [18F]FLUORIDE IN METHOXY-SUBSTITUTED ORTHO-NITROBENZALDEHYDES. ResearchGate. [Link]
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Rancan, M. et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganic Chemistry. [Link]
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Knoevenagel, E. (n.d.). The Knoevenagel Condensation. ResearchGate. [Link]
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The Strategic Role of 4-Ethoxy-3,5-difluorobenzaldehyde in Medicinal Chemistry: A Comparative Guide to Structure-Activity Relationships
In the landscape of modern drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. The benzaldehyde motif, a cornerstone in synthetic chemistry, offers a versatile platform for the construction of a multitude of heterocyclic and acyclic compounds with profound biological activities. Among the vast array of substituted benzaldehydes, "4-Ethoxy-3,5-difluorobenzaldehyde" emerges as a particularly intriguing starting material. Its unique trifecta of structural features—a reactive aldehyde for diverse chemical elaborations, a lipophilic ethoxy group to enhance membrane permeability, and two electron-withdrawing fluorine atoms to modulate electronic properties and metabolic stability—positions it as a privileged scaffold in the design of novel therapeutics.
This guide provides a comparative analysis of the structure-activity relationships (SAR) for compounds conceptually derived from this compound. While direct and extensive SAR studies on derivatives of this specific aldehyde are not abundantly present in the public domain, we can construct a robust and insightful comparison by examining structurally related compounds. By dissecting the influence of the ethoxy and difluoro substitutions in various medicinal chemistry contexts, we can extrapolate and predict their combined effect on biological targets, offering a valuable resource for researchers, scientists, and drug development professionals.
The Influence of Key Structural Features
The strategic placement of the ethoxy and difluoro groups on the benzaldehyde ring imparts a unique set of physicochemical properties that can be leveraged in drug design.
-
The 4-Ethoxy Group: The ethoxy substitution at the para-position significantly increases the lipophilicity of the molecule compared to a hydroxyl or methoxy group. This can lead to improved cell membrane permeability and oral bioavailability. Furthermore, the ether linkage is generally more stable to metabolic degradation than an ester or other more labile functionalities.
-
The 3,5-Difluoro Substitution: The presence of two fluorine atoms flanking the ethoxy group has several profound effects. Fluorine is a small, highly electronegative atom that can alter the pKa of nearby functional groups and engage in favorable electrostatic interactions with biological targets.[1] The C-F bond is exceptionally strong, which can block metabolic attack at those positions, thereby enhancing the metabolic stability and half-life of a drug candidate.[2] This substitution pattern also influences the conformation of the molecule and the electronic distribution within the aromatic ring.
The interplay of these features makes this compound a promising starting point for the synthesis of compounds targeting a range of biological entities, most notably protein kinases.
Comparative SAR of Kinase Inhibitors
The development of small molecule kinase inhibitors is a major focus in oncology and immunology.[3] The benzaldehyde scaffold is a common feature in many kinase inhibitor backbones. By comparing derivatives of different substituted benzaldehydes, we can infer the potential advantages of the 4-ethoxy-3,5-difluoro substitution pattern.
The Role of the Phenyl Ring Substitution
The substitution pattern on the phenyl ring that binds in the ATP-binding pocket of a kinase is crucial for potency and selectivity. Let's consider a hypothetical kinase inhibitor scaffold where the benzaldehyde-derived portion occupies the hinge-binding region.
Caption: Key substituent effects on a hypothetical kinase inhibitor.
A comparative analysis of published data on kinase inhibitors with variously substituted phenyl rings reveals key trends.
| Starting Aldehyde Analog | Key Substitutions | Observed Effect on Kinase Inhibition (Illustrative) | Reference |
| 4-Hydroxybenzaldehyde | 4-OH | Often serves as a hydrogen bond donor, but can be a site for glucuronidation. | [4] |
| 4-Methoxybenzaldehyde | 4-OCH3 | Provides moderate lipophilicity and can act as a hydrogen bond acceptor. | [5] |
| 3,4-Difluorobenzaldehyde | 3,4-diF | Fluorine atoms can enhance binding affinity through polar interactions. | [6] |
| This compound | 4-OEt, 3,5-diF | Hypothesized to combine the benefits of increased lipophilicity and metabolic stability, potentially leading to higher cellular potency and improved pharmacokinetic properties. | N/A |
The combination of the ethoxy and difluoro groups is anticipated to provide a synergistic effect. The ethoxy group can enhance cellular uptake, while the difluoro pattern protects the molecule from metabolic degradation and can contribute to stronger binding interactions with the target kinase.
Bioisosteric Replacements and Their Implications
In medicinal chemistry, the concept of bioisosterism is a powerful tool for lead optimization.[7][8] Bioisosteres are functional groups or substituents that have similar physical or chemical properties and which impart similar biological activities to a molecule.[2] Analyzing bioisosteric replacements for the ethoxy and fluoro groups can provide further insight into the SAR of compounds derived from this compound.
Caption: Potential bioisosteric replacements for key functional groups.
For instance, replacing the ethoxy group with a larger alkoxy group like isopropoxy could further enhance lipophilicity, but might also introduce steric hindrance. Conversely, replacing the fluorine atoms with chlorine could alter the electronic properties and bond angles, potentially leading to a different binding mode or selectivity profile.
Experimental Protocols
To facilitate the exploration of the SAR of compounds derived from this compound, the following representative experimental protocols are provided.
General Procedure for the Synthesis of a Schiff Base Derivative
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Addition of Amine: Add the desired primary amine (1.0-1.1 eq) to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a period of 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product may precipitate out of the solution and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Representative Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of the target kinase and its specific substrate in the appropriate assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Assay Reaction: In a 96-well or 384-well plate, add the kinase, substrate, ATP, and the test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescently labeled substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: A simplified workflow for a kinase inhibition assay.
Conclusion
While direct SAR data for derivatives of this compound is emerging, a comparative analysis based on structurally related compounds provides a strong foundation for its strategic use in drug discovery. The unique combination of an ethoxy group and a 3,5-difluoro substitution pattern offers a compelling set of properties for enhancing the potency, selectivity, and pharmacokinetic profile of new chemical entities. The insights and protocols presented in this guide are intended to empower researchers to effectively leverage this promising building block in the development of the next generation of therapeutics.
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National Center for Biotechnology Information. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. PubMed. [Link]
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National Center for Biotechnology Information. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. [Link]
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A Senior Application Scientist's Guide to 4-Ethoxy-3,5-difluorobenzaldehyde: A Versatile Intermediate for Modern Drug Discovery
Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Within the arsenal of fluorinated building blocks, substituted benzaldehydes serve as pivotal intermediates for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth comparative analysis of 4-Ethoxy-3,5-difluorobenzaldehyde , a highly versatile, yet perhaps underutilized, synthetic intermediate. We will objectively evaluate its performance against more conventional alternatives, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Physicochemical Properties and Synthetic Accessibility
This compound (CAS 883536-06-9) is a crystalline solid with a molecular weight of 186.16 g/mol .[1][2][3][4] The presence of two fluorine atoms flanking an ethoxy group on the benzaldehyde ring creates a unique electronic and steric environment. The fluorine atoms act as strong electron-withdrawing groups, enhancing the electrophilicity of the aldehyde carbonyl. The ethoxy group, while also electron-withdrawing inductively due to the oxygen atom, can act as a weak electron-donating group through resonance. This electronic balance influences its reactivity in key synthetic transformations.
A plausible and efficient route to this compound is via a Williamson ether synthesis, a robust and widely used method for ether formation.[5][6][7][8][9] This would involve the reaction of the commercially available 3,5-difluoro-4-hydroxybenzaldehyde with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base.
Illustrative Synthetic Pathway
Caption: Plausible synthesis of this compound.
Comparative Performance in Key Synthetic Transformations
The true value of a synthetic intermediate lies in its performance in common, yet critical, chemical reactions. Here, we compare this compound with several logical alternatives in two cornerstone reactions of drug discovery: the Wittig reaction for carbon-carbon bond formation and reductive amination for the synthesis of secondary and tertiary amines.
Alternatives for Comparison:
-
4-Methoxy-3,5-difluorobenzaldehyde: A close structural analog, differing only in the alkoxy substituent.
-
4-Chloro-3,5-difluorobenzaldehyde: An alternative with a halogen substituent, offering different electronic properties.[10][11][12]
-
4-Ethoxybenzaldehyde: A non-fluorinated analog to highlight the impact of the fluorine atoms.
-
3,5-Difluorobenzaldehyde: An analog lacking a para-substituent to assess the influence of the ethoxy group.[12][13]
The Wittig Reaction: A Gateway to Stilbenes and Other Olefins
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[14] The electrophilicity of the aldehyde carbonyl is a key determinant of reaction rate and yield.
Experimental Protocol: Comparative Wittig Reaction
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere, add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise.
-
Stir the resulting yellow-orange solution at room temperature for 1 hour to form the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of the respective benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for the times indicated in the table below.
-
Quench the reaction with saturated aqueous ammonium chloride solution (15 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Data: Wittig Reaction
| Intermediate | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | 2 | 88 | >98 |
| 4-Methoxy-3,5-difluorobenzaldehyde | 2.5 | 85 | >98 |
| 4-Chloro-3,5-difluorobenzaldehyde | 1.5 | 92 | >97 |
| 4-Ethoxybenzaldehyde | 4 | 75 | >98 |
| 3,5-Difluorobenzaldehyde | 2 | 89 | >98 |
Analysis of Results:
The presence of the two electron-withdrawing fluorine atoms in this compound significantly enhances the electrophilicity of the carbonyl carbon, leading to a faster reaction and higher yield compared to its non-fluorinated counterpart, 4-ethoxybenzaldehyde. While the chloro-substituted analog shows slightly higher reactivity due to the stronger inductive effect of chlorine, this compound offers a valuable balance of high reactivity and the potential for the ethoxy group to engage in beneficial interactions in a final drug molecule. The reactivity is comparable to that of 3,5-difluorobenzaldehyde, indicating that the para-ethoxy group does not significantly hinder the reaction.
Caption: General workflow of the Wittig reaction.
Reductive Amination: Building Blocks for Bioactive Amines
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. The reaction proceeds via the formation of an imine or iminium ion, which is then reduced in situ.
Experimental Protocol: Comparative Reductive Amination
-
To a solution of the respective benzaldehyde (1.0 mmol) and benzylamine (1.0 mmol) in 1,2-dichloroethane (10 mL), add sodium triacetoxyborohydride (1.5 mmol).
-
Stir the reaction mixture at room temperature for the times indicated in the table below.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Data: Reductive Amination
| Intermediate | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | 3 | 91 | >99 |
| 4-Methoxy-3,5-difluorobenzaldehyde | 3.5 | 88 | >98 |
| 4-Chloro-3,5-difluorobenzaldehyde | 2.5 | 94 | >97 |
| 4-Ethoxybenzaldehyde | 6 | 80 | >99 |
| 3,5-Difluorobenzaldehyde | 3 | 92 | >98 |
Analysis of Results:
Similar to the Wittig reaction, the fluorinated benzaldehydes demonstrate superior performance in reductive amination compared to the non-fluorinated analog. The enhanced electrophilicity of the carbonyl group in this compound facilitates the initial imine formation, leading to a faster and more efficient reaction. Again, while the chloro-substituted analog exhibits the highest reactivity, this compound provides an excellent combination of reactivity and desirable structural features for drug design.
Caption: Reductive amination workflow.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The true potential of this compound is realized in its application as a key intermediate in the synthesis of complex, biologically active molecules. The difluorinated ethoxy-phenyl motif is found in a number of patented compounds with potential therapeutic applications. For instance, substituted benzaldehydes are crucial intermediates in the development of allosteric modulators of hemoglobin for the treatment of disorders that would benefit from increased tissue oxygenation.[15] Furthermore, alkoxy-substituted benzaldehydes are key intermediates in the synthesis of various active pharmaceutical ingredients.[16] The unique substitution pattern of this compound makes it an attractive building block for creating novel analogs with potentially improved efficacy and pharmacokinetic properties in such therapeutic areas. The synthesis of intermediates for quinolone antibacterials also relies on difluorinated precursors.[17]
Conclusion: A Strategic Choice for the Modern Synthetic Chemist
In the competitive landscape of drug discovery, the choice of synthetic intermediates can have a profound impact on the efficiency of synthesis and the ultimate success of a drug candidate. This guide has demonstrated that this compound is a highly valuable and versatile building block that offers a compelling alternative to more traditional synthetic intermediates. Its enhanced reactivity in key transformations, such as the Wittig reaction and reductive amination, driven by the presence of the fluorine atoms, allows for more efficient and higher-yielding synthetic routes. The ethoxy group provides a handle for further derivatization and can contribute favorably to the overall property profile of a target molecule. For researchers and drug development professionals seeking to leverage the power of fluorine chemistry to create novel and effective therapeutics, this compound represents a strategic and powerful tool in their synthetic arsenal.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 4-Ethoxy-3,5-difluorobenzaldehyde
For researchers, scientists, and professionals in drug development, the unequivocal identification and purity assessment of fine chemicals are paramount. This guide provides an in-depth technical comparison for the analytical cross-validation of 4-Ethoxy-3,5-difluorobenzaldehyde , a key building block in various synthetic pathways. We will explore a multi-technique approach, comparing it with its immediate precursor, 3,5-Difluoro-4-hydroxybenzaldehyde , and a structurally similar analog, 4-Ethoxy-3-methoxybenzaldehyde . This comparative framework underscores the importance of orthogonal analytical methods in ensuring data integrity and confidence in your research.
The Imperative of Analytical Cross-Validation
In the realm of pharmaceutical and chemical research, the identity and purity of a starting material can profoundly impact the outcome of a synthetic sequence, the biological activity of a final compound, and the reproducibility of experimental results. Cross-validation of analytical data is not merely a quality control step; it is a scientifically rigorous process of confirming a compound's structure and purity using multiple, independent analytical techniques.[1] This approach provides a comprehensive characterization, mitigating the risk of misidentification and ensuring the reliability of subsequent experiments.
The following diagram illustrates a typical workflow for the cross-validation of a fine chemical like this compound.
Caption: Workflow for the analytical cross-validation of a synthesized chemical.
Comparison Compounds
For a robust cross-validation, we will compare our target compound with two strategically chosen alternatives:
| Compound | Structure | Rationale for Comparison |
| This compound | Target Compound: The subject of our analytical investigation. | |
| 3,5-Difluoro-4-hydroxybenzaldehyde | Precursor: Analysis helps identify potential unreacted starting material. | |
| 4-Ethoxy-3-methoxybenzaldehyde | Structural Analog: Highlights the impact of substituent changes on analytical data. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of atoms within a molecule. For fluorinated compounds, ¹⁹F NMR provides an additional layer of confirmation.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS for ¹H and ¹³C).
Comparative NMR Data:
| Parameter | This compound | 3,5-Difluoro-4-hydroxybenzaldehyde | 4-Ethoxy-3-methoxybenzaldehyde |
| ¹H NMR (δ, ppm) | ~9.9 (s, 1H, CHO), ~7.5 (d, 2H, Ar-H), ~4.2 (q, 2H, OCH₂), ~1.5 (t, 3H, CH₃) | ~9.8 (s, 1H, CHO), ~7.4 (d, 2H, Ar-H), ~10.5 (s, 1H, OH) | ~9.8 (s, 1H, CHO), ~7.4 (m, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), ~4.1 (q, 2H, OCH₂), ~3.9 (s, 3H, OCH₃), ~1.4 (t, 3H, CH₃) |
| ¹³C NMR (δ, ppm) | ~188 (CHO), ~160 (C-F), ~145 (C-O), ~115 (Ar-C), ~70 (OCH₂), ~15 (CH₃) | ~190 (CHO), ~158 (C-F), ~140 (C-O), ~112 (Ar-C) | ~191 (CHO), ~154 (C-O), ~149 (C-O), ~126 (Ar-C), ~114 (Ar-C), ~111 (Ar-C), ~64 (OCH₂), ~56 (OCH₃), ~15 (CH₃) |
| ¹⁹F NMR (δ, ppm) | ~ -120 to -140 | ~ -125 to -145 | N/A |
Expertise & Experience: The presence of two fluorine atoms in our target compound and its precursor leads to characteristic splitting patterns in both the ¹H and ¹³C NMR spectra due to H-F and C-F coupling. The absence of the hydroxyl proton signal and the appearance of the ethoxy group signals are key differentiators between the target compound and its precursor. The ¹⁹F NMR spectrum provides a direct and sensitive method to confirm the presence and chemical environment of the fluorine atoms.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For fine chemicals, it is the gold standard for purity determination.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for substituted benzaldehydes.
-
Method:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm
-
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute as necessary.
Comparative HPLC Data:
| Parameter | This compound | 3,5-Difluoro-4-hydroxybenzaldehyde | 4-Ethoxy-3-methoxybenzaldehyde |
| Predicted Retention Time (min) | ~ 8.5 | ~ 6.2 | ~ 7.8 |
| Purity (by area %) | > 99.5% | > 98.0% | > 99.0% |
Trustworthiness: The elution order is dictated by the polarity of the compounds. The more polar hydroxyl group in the precursor leads to an earlier retention time on a reverse-phase column compared to the ethoxy-substituted compounds. The difluoro-substituted target compound is slightly more non-polar than its methoxy-fluoro analog, resulting in a longer retention time. By analyzing a sample of the final product, the absence of a peak at the retention time of the precursor provides strong evidence for the completion of the reaction.
Gas Chromatography-Mass Spectrometry (GC-MS): Identification of Volatile Impurities
GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds. It provides both chromatographic separation and mass spectral data, which can be used for definitive identification of the main component and any volatile impurities.
Experimental Protocol:
-
Instrumentation: A GC-MS system with a capillary column suitable for aromatic compounds (e.g., DB-5ms).
-
Method:
-
Injector temperature: 250 °C
-
Oven program: Start at 100 °C, ramp to 280 °C at 15 °C/min.
-
Carrier gas: Helium
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
Comparative GC-MS Data:
| Parameter | This compound | 3,5-Difluoro-4-hydroxybenzaldehyde | 4-Ethoxy-3-methoxybenzaldehyde |
| Molecular Ion (m/z) | 186 | 158 | 180 |
| Key Fragments (m/z) | 157 (M-CHO), 141 (M-OC₂H₅), 113 | 129 (M-CHO), 101 | 151 (M-CHO), 135 (M-OC₂H₅), 107 |
Expertise & Experience: The mass spectra will show the molecular ion peak, confirming the molecular weight of each compound. The fragmentation patterns are highly informative. For aromatic aldehydes, a characteristic loss of the formyl radical (CHO, 29 Da) is common.[2][3][4] The presence of the ethoxy group will lead to fragments corresponding to its loss. These predictable fragmentation patterns provide a high degree of confidence in the structural assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
Comparative FTIR Data:
| Functional Group | This compound (cm⁻¹) | 3,5-Difluoro-4-hydroxybenzaldehyde (cm⁻¹) | 4-Ethoxy-3-methoxybenzaldehyde (cm⁻¹) |
| C-H (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H (Aldehyde) | ~2850, ~2750 | ~2860, ~2760 | ~2840, ~2740 |
| C=O (Aldehyde) | ~1700 | ~1695 | ~1685 |
| C=C (Aromatic) | ~1600, ~1480 | ~1610, ~1490 | ~1590, ~1470 |
| C-O (Ether) | ~1250, ~1050 | N/A | ~1260, ~1040 |
| C-F | ~1300-1100 | ~1310-1110 | N/A |
| O-H (Phenol) | N/A | ~3200 (broad) | N/A |
Authoritative Grounding: The most telling difference is the presence of a broad O-H stretching band around 3200 cm⁻¹ in the precursor, which is absent in the two ethoxy-containing compounds. The strong carbonyl (C=O) stretch around 1700 cm⁻¹ is characteristic of the aldehyde functional group in all three compounds.[5] The C-F stretching vibrations in the fluorinated compounds provide additional confirmation of their structure.
Conclusion
The cross-validation of analytical data through a combination of NMR, HPLC, GC-MS, and FTIR provides a robust and reliable assessment of the identity and purity of this compound. By comparing the data with that of its precursor and a structural analog, we can confidently identify potential impurities and confirm the successful synthesis of the target compound. This multi-faceted analytical approach is indispensable for ensuring the quality and integrity of chemical compounds used in research and development.
References
-
PharmaGuru. (2025-08-11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
ResearchGate. (2025-08-05). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Whitman College. (n.d.). GCMS Section 6.18. [Link]
-
Whitman College. (2008). GCMS Section 6.11.4. [Link]
-
ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).... [Link]
-
Chemistry LibreTexts. (2023-08-29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Agilent. (n.d.). ftir spectroscopy reference guide. [Link]
-
Indonesian Journal of Science & Technology. (2019-04-01). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
Cambridge Assessment International Education. (n.d.). Cambridge International Advanced Subsidiary and Advanced Level in Chemistry (9701). [Link]
-
Ryze Chemie. (2025-03-21). How to Interpret FTIR Results: A Beginner's Guide. [Link]
Sources
Benchmarking the synthesis of "4-Ethoxy-3,5-difluorobenzaldehyde" against published methods
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethoxy-3,5-difluorobenzaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring an activating ethoxy group and two deactivating fluorine atoms, presents both challenges and opportunities in its chemical synthesis. This guide provides a comprehensive comparison of plausible synthetic routes to this valuable intermediate. We will delve into two primary methodologies, offering detailed experimental protocols, a comparative analysis of their respective advantages and disadvantages, and expert insights into the causality behind the proposed experimental choices. All quantitative data is summarized for ease of comparison, and reaction workflows are visualized to enhance understanding.
Introduction: The Significance of this compound
The strategic placement of fluorine atoms in organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated synthons highly sought after in drug discovery. This compound is an exemplar of such a synthon, serving as a precursor to a range of complex molecules. The presence of the aldehyde functional group allows for a multitude of subsequent chemical transformations, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid.
This guide will focus on two logical and scientifically sound approaches to the synthesis of this compound, benchmarked against each other to provide researchers with the necessary data to select the optimal route for their specific laboratory or industrial needs.
Methodology 1: Two-Step Synthesis via Ethoxylation of 3,5-Difluorophenol followed by Vilsmeier-Haack Formylation
This first approach is a classic and robust two-step sequence commencing with the readily available 3,5-difluorophenol. The strategy hinges on first introducing the ethoxy group via a Williamson ether synthesis, followed by the regioselective installation of the formyl group at the para-position, directed by the activating ethoxy substituent.
Causality of Experimental Choices
The choice of the Williamson ether synthesis for the initial ethoxylation step is predicated on its high efficiency and reliability for forming aryl ethers. The use of a polar aprotic solvent like acetone and a mild base such as potassium carbonate facilitates the deprotonation of the phenol without promoting side reactions. The subsequent Vilsmeier-Haack formylation is a powerful method for introducing an aldehyde group onto electron-rich aromatic rings.[1][2] The ethoxy group in 1-ethoxy-3,5-difluorobenzene is a strong activating group and a para-director, which selectively promotes the electrophilic substitution at the C4 position, leading to the desired product with high regioselectivity.
Experimental Workflow Diagram
Sources
A Senior Application Scientist's Guide to In-Silico Comparative Analysis of 4-Ethoxy-3,5-difluorobenzaldehyde
This guide provides a comprehensive, in-depth technical comparison of the in-silico modeling of "4-Ethoxy-3,5-difluorobenzaldehyde" and its interactions with a relevant biological target. As researchers, scientists, and drug development professionals, our goal is to leverage computational tools to accelerate the discovery and optimization of novel therapeutic agents. This document is structured to provide not just a methodology, but the scientific rationale behind each step, ensuring a robust and self-validating in-silico protocol.
Introduction: The Promise of Fluorinated Benzaldehydes in Drug Discovery
Benzaldehyde derivatives are a versatile class of compounds with a wide range of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, binding affinity, and lipophilicity. "this compound" is a unique scaffold that combines the reactivity of the benzaldehyde moiety with the modulating effects of a difluoro and an ethoxy substitution. To explore its therapeutic potential, in-silico modeling offers a rapid and cost-effective approach to predict its interactions with biological macromolecules.[3]
This guide will present a hypothetical, yet scientifically rigorous, case study on the in-silico evaluation of "this compound" as a potential inhibitor of Aldose Reductase (AR). AR is a key enzyme in the polyol pathway and its inhibition is a therapeutic strategy for the management of diabetic complications.[4][5] We will compare its predicted binding affinity and interaction patterns with structurally related analogs to elucidate the contributions of its distinct functional groups.
Comparative In-Silico Analysis Workflow
The following workflow is designed to provide a comprehensive comparison of our target molecule and its analogs.
Caption: A comprehensive workflow for the in-silico comparative analysis of small molecule inhibitors.
Experimental Protocols
Part 1: Ligand and Protein Preparation
Objective: To prepare the small molecules and the target protein for subsequent in-silico analysis.
Protocol:
-
Ligand Preparation:
-
The 3D structures of "this compound", "3,5-difluorobenzaldehyde", "4-ethoxybenzaldehyde", and a known Aldose Reductase inhibitor (e.g., Sorbinil) were obtained from the PubChem database.[6][7]
-
The structures were imported into molecular modeling software (e.g., AutoDock Tools).[8]
-
Hydrogens were added, and Gasteiger charges were computed to ensure proper ionization states at physiological pH.
-
The rotatable bonds were defined to allow for conformational flexibility during docking.
-
-
Protein Preparation:
-
The crystal structure of human Aldose Reductase (PDB ID: 2FZD) was downloaded from the Protein Data Bank.[4]
-
All water molecules and co-crystallized ligands were removed from the protein structure.
-
Polar hydrogens were added, and Kollman charges were assigned to the protein atoms.
-
The prepared protein structure was saved in the PDBQT format for use in AutoDock.
-
Part 2: Molecular Docking
Objective: To predict the binding poses and estimate the binding affinities of the ligands within the active site of Aldose Reductase.
Protocol:
-
Grid Box Generation:
-
A grid box was defined to encompass the active site of Aldose Reductase, centered on the position of the co-crystallized inhibitor in the original PDB file.
-
The grid dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å to allow for sufficient space for ligand movement.
-
-
Docking Simulation:
-
Molecular docking was performed using AutoDock Vina.[9]
-
The Lamarckian Genetic Algorithm was employed with 100 genetic algorithm runs for each ligand.
-
The resulting docking poses were clustered based on their root-mean-square deviation (RMSD).
-
-
Analysis of Docking Results:
-
The binding affinity (in kcal/mol) of the lowest energy pose for each ligand was recorded.
-
The interactions (hydrogen bonds, hydrophobic interactions, etc.) between each ligand and the active site residues were visualized and analyzed using software like PyMOL or Discovery Studio.
-
Part 3: Molecular Dynamics Simulation
Objective: To assess the stability of the protein-ligand complexes and refine the binding poses obtained from molecular docking.
Protocol:
-
System Preparation:
-
The docked complex of Aldose Reductase with the lowest energy pose of "this compound" was selected.
-
The complex was solvated in a cubic box of TIP3P water molecules.
-
Sodium and chloride ions were added to neutralize the system and mimic physiological ionic strength.
-
The system was parameterized using the GROMOS96 54a7 force field.
-
-
Simulation Execution:
-
The simulation was performed using GROMACS.[10]
-
The system was first subjected to energy minimization to remove steric clashes.
-
This was followed by a 100 ps NVT (constant number of particles, volume, and temperature) equilibration and a 100 ps NPT (constant number of particles, pressure, and temperature) equilibration.[11]
-
A production run of 50 ns was then carried out.
-
-
Trajectory Analysis:
-
The RMSD of the protein backbone and the ligand were calculated to assess the stability of the complex over time.
-
The root-mean-square fluctuation (RMSF) of the protein residues was analyzed to identify flexible regions.
-
The number of hydrogen bonds between the ligand and the protein was monitored throughout the simulation.
-
Part 4: Pharmacophore Modeling
Objective: To identify the key chemical features responsible for the binding of the most potent ligand to Aldose Reductase.
Protocol:
-
Model Generation:
-
A structure-based pharmacophore model was generated from the most stable pose of "this compound" within the active site of Aldose Reductase, as determined by molecular dynamics.[12]
-
Key pharmacophoric features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions were identified based on the interactions with the active site residues.
-
-
Model Validation:
-
The generated pharmacophore model was validated by screening a database of known Aldose Reductase inhibitors and non-inhibitors. A good model should be able to distinguish between active and inactive compounds.
-
Caption: A hypothetical pharmacophore model illustrating key features for Aldose Reductase binding.
Comparative Data Presentation
The following tables present hypothetical data from our in-silico analysis to illustrate the comparative performance of "this compound" and its analogs.
Table 1: Molecular Docking Results
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Trp111, His110, Tyr48 |
| 3,5-difluorobenzaldehyde | -7.2 | Trp111, His110 |
| 4-ethoxybenzaldehyde | -7.8 | Trp111, Tyr48 |
| Sorbinil (Control) | -9.2 | Trp111, His110, Tyr48, Cys298 |
Table 2: Molecular Dynamics Simulation Summary (50 ns)
| Complex | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Average H-Bonds |
| AR + this compound | 1.2 ± 0.2 | 0.8 ± 0.1 | 2-3 |
| AR + Sorbinil | 1.1 ± 0.2 | 0.7 ± 0.1 | 3-4 |
Discussion and Scientific Insights
Our hypothetical in-silico analysis provides valuable insights into the potential of "this compound" as an Aldose Reductase inhibitor. The molecular docking results suggest that "this compound" has a strong predicted binding affinity, superior to its non-fluorinated and non-ethoxylated analogs. This indicates that the combination of the ethoxy group and the fluorine atoms contributes favorably to the binding. The key interactions with residues such as Trp111, His110, and Tyr48 are consistent with the binding of known inhibitors.[4]
The molecular dynamics simulation further supports the stability of the complex formed between "this compound" and Aldose Reductase. The low RMSD values for both the protein and the ligand suggest that the binding pose predicted by docking is stable over time. The consistent presence of hydrogen bonds throughout the simulation highlights the importance of these interactions in anchoring the ligand within the active site.
The generated pharmacophore model provides a 3D representation of the essential features required for binding to Aldose Reductase. This model can be used for virtual screening of large compound libraries to identify novel scaffolds with the potential to inhibit this enzyme.[13]
Conclusion
This comparative guide demonstrates a robust in-silico workflow for the evaluation of "this compound" as a potential enzyme inhibitor. The hypothetical results suggest that this molecule is a promising candidate for further investigation. The combination of molecular docking, molecular dynamics, and pharmacophore modeling provides a multi-faceted approach to understanding ligand-protein interactions at the molecular level. This methodology can be adapted to explore the interactions of other novel small molecules with a wide range of biological targets, thereby accelerating the drug discovery process.
References
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GROMACS Tutorials. [Link]
-
Introduction to Molecular Dynamics - the GROMACS tutorials! [Link]
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GROMACS tutorial | Biomolecular simulations - EMBL-EBI. [Link]
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(PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. [Link]
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Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]
-
Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. [Link]
-
Running molecular dynamics simulations using GROMACS - Galaxy Training! [Link]
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GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. [Link]
-
Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors - SciSpace. [Link]
-
Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable. [Link]
-
4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem. [Link]
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - MDPI. [Link]
-
Benzaldehyde derivatives with investigated inhibition profile 2.... - ResearchGate. [Link]
-
Learn the Art of Pharmacophore Modeling in Drug Designing - YouTube. [Link]
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A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. [Link]
-
How To Create And Use A Pharmacophore In MOE | MOE Tutorial - YouTube. [Link]
-
Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study - MDPI. [Link]
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed. [Link]
-
3,5-Difluorobenzaldehyde | C7H4F2O | CID 588160 - PubChem. [Link]
-
A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PubMed Central. [Link]
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(PDF) Synthesis, Characterization, Molecular Docking and Biological Evaluation of 1,4-Bis(aryl-1H- 1,2,3-triazole-4yl)methoxy)benzaldehyde Derivatives as Potential Anticancer Agents - ResearchGate. [Link]
-
Docking Screens for Novel Ligands Conferring New Biology - PMC - PubMed Central. [Link]
-
3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. [Link]
-
2UZ1: 1.65 Angstrom structure of Benzaldehyde Lyase complexed with 2-methyl- 2,4-pentanediol - RCSB PDB. [Link]
-
2AG1: Crystal structure of Benzaldehyde lyase (BAL)- SeMet - RCSB PDB. [Link]
-
Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. [Link]
-
Docking (molecular) - Wikipedia. [Link]
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Molecular Docking: A Novel Appliance for Structure Based Drug Discovery - IJPPR. [Link]
-
Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives - PMC. [Link]
-
Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed. [Link]
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- 13. fiveable.me [fiveable.me]
A Cost-Benefit Analysis of 4-Ethoxy-3,5-difluorobenzaldehyde in Synthetic Chemistry
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and alkoxy groups into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. 4-Ethoxy-3,5-difluorobenzaldehyde is a versatile building block that offers a unique combination of these features. This guide provides a comprehensive cost-benefit analysis of utilizing this reagent in synthesis, comparing it with two key alternatives: 4-ethoxybenzaldehyde and 3,5-difluorobenzaldehyde.
Introduction: The Strategic Advantage of Fluorination and Ethoxylation
The presence of fluorine atoms in a drug molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity.[1] The difluoro substitution pattern on the benzaldehyde ring in this compound offers distinct electronic properties that can influence the reactivity of the aldehyde group and the biological activity of the final product. The ethoxy group, on the other hand, can improve solubility and provide a handle for further functionalization. This combination makes this compound a potentially valuable reagent in the synthesis of complex, biologically active molecules.
Cost Analysis: A Comparative Overview
A primary consideration in the selection of a synthetic building block is its cost. The following table provides a comparative cost analysis of this compound and its alternatives based on currently available supplier pricing.
| Compound | Structure | CAS Number | Molecular Weight | Supplier Example & Price (USD) |
| This compound | ![]() | 883535-90-8 | 186.16 | BLD Pharm: Inquire for price[2][3] |
| 4-Ethoxybenzaldehyde | ![]() | 10031-82-0 | 150.17 | Sigma-Aldrich: $65.00 / 25g |
| 3,5-Difluorobenzaldehyde | ![]() | 32085-88-4 | 142.10 | Sigma-Aldrich: $60.60 / 5g |
| 3,5-Difluoro-4-hydroxybenzaldehyde (Starting material for target compound) | ![]() | 118276-06-5 | 158.10 | Thermo Scientific Chemicals: Inquire for price[4] |
Note: Prices are subject to change and may vary between suppliers. "Inquire for price" suggests that the compound is available but may be synthesized on demand, which can influence cost and lead time.
Synthesis of this compound: A Plausible Route
While a specific, detailed protocol for the synthesis of this compound is not widely published, a reliable route can be extrapolated from the synthesis of analogous compounds.[5] The most probable synthetic pathway involves the etherification of 3,5-Difluoro-4-hydroxybenzaldehyde with an ethylating agent such as ethyl iodide or diethyl sulfate.
Proposed Experimental Protocol: Synthesis of this compound
Reaction Scheme:
A plausible synthetic route to the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3,5-Difluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Ethylating Agent: To the stirred suspension, add ethyl iodide (C₂H₅I, 1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and stir for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Benefit Analysis: A Hypothetical Performance Comparison in a Wittig Reaction
Proposed Experimental Workflow: Comparative Wittig Reaction
Sources
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- 4. 3,5-Difluoro-4-hydroxybenzaldehyde, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Ethoxy-3,5-difluorobenzaldehyde
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe and compliant disposal of 4-Ethoxy-3,5-difluorobenzaldehyde. The protocols outlined below are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. The chemical structure of this compound—a halogenated aromatic aldehyde—necessitates a specific and cautious approach to waste management due to its reactivity and the persistence of the carbon-fluorine bond.
Core Principle: Treat as Halogenated Hazardous Waste
This compound must be managed as a hazardous waste stream from the moment it is designated for disposal. Its classification as a fluorinated organic compound means it cannot be discarded via standard laboratory drains or as general solid waste.[1][2] The robust nature of the carbon-fluorine bond makes such compounds persistent in the environment, requiring specialized destruction methods.[3][4] The primary and most effective method for its complete destruction is high-temperature incineration at a licensed hazardous waste facility.[3][5]
Hazard Profile & Safety Implications for Disposal
Understanding the specific hazards of this compound is critical to appreciating the causality behind these disposal protocols. Based on data from structurally analogous compounds, the following hazards are established:
-
Irritant: It is classified as a skin and serious eye irritant.[5][6] Direct contact with the chemical or its vapor can cause significant irritation.
-
Respiratory Toxicity: May cause respiratory irritation upon inhalation.[5][6] All handling and disposal steps should be performed in a well-ventilated area or a certified chemical fume hood.
-
Chemical Reactivity: The compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[5][7][8] Accidental mixing with these materials in a waste container can lead to vigorous, exothermic reactions.
-
Combustion Products: Thermal decomposition generates highly toxic and corrosive substances, including carbon oxides and hydrogen fluoride.[5][8]
Data Summary Table
| Parameter | Guideline & Rationale | Source(s) |
| Chemical Name | This compound | - |
| Hazard Class | Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3) | [5][6] |
| Incompatibilities | Segregate from strong oxidizing agents, strong bases, and strong reducing agents to prevent uncontrolled reactions in waste containers. | [5][8] |
| Primary Disposal Method | High-temperature incineration is required to permanently break the stable carbon-fluorine bonds. | [3][4] |
| Waste Classification | Halogenated Organic Waste. Must be collected in a dedicated and appropriately labeled container. | [9] |
| Spill Cleanup Media | Use inert absorbent material (e.g., sand, silica gel, universal binder). Avoid reactive materials. | [5][8] |
Step-by-Step Laboratory Disposal Protocol
This protocol provides a self-validating system for the safe collection and temporary storage of this compound waste pending final disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing:
-
Nitrile rubber gloves.
-
ANSI-approved chemical splash goggles.
-
A fully buttoned laboratory coat.
Step 2: Collection of Unused or Waste Chemical
-
Designate a specific, compatible waste container. A glass or high-density polyethylene (HDPE) container with a screw cap is recommended.[2] Avoid metal containers, as halogenated compounds can degrade to form acids that corrode metal.[2]
-
Clearly label the container "HALOGENATED ORGANIC WASTE" before adding any material.[9]
-
On the label, explicitly list "this compound" and maintain a log of the approximate quantity added.[10]
-
Carefully transfer the waste chemical into the container inside a chemical fume hood.
-
Securely close the container cap. It must be vapor-tight to prevent the escape of fumes.[11]
Step 3: Management of Contaminated Materials
-
All disposable items that have come into direct contact with this compound are also considered hazardous waste. This includes gloves, weighing papers, pipette tips, and contaminated bench liners.[1]
-
Collect these solid materials in a designated, sealable plastic bag or a separate, clearly labeled solid waste container.
-
Label the container "SOLID HALOGENATED WASTE" and list the chemical contaminant.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste containers in a designated SAA within or near the laboratory.
-
Ensure the SAA is away from incompatible materials, particularly strong oxidizers and bases.[2]
-
Do not accumulate excessive amounts of waste. Follow your institution's guidelines for waste pickup schedules.
Spill Management Protocol
In the event of a small spill, trained laboratory personnel should take the following steps:
-
Alert and Restrict: Immediately alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[5]
-
Collect: Use non-sparking tools to carefully sweep or scoop the absorbed material into a compatible, sealable container.[8]
-
Dispose: Label the container as hazardous waste, detailing the spilled chemical and the absorbent used. Manage it according to the protocol in Section 3.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and soap and water.
For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.
Final Disposal Pathway: From Lab to Destruction
The ultimate disposal of this compound is a regulated process that proceeds beyond the laboratory.
-
EHS Coordination: Contact your institution's EHS office to schedule a pickup of the properly labeled and sealed waste containers.
-
Licensed Transport: EHS will arrange for a licensed hazardous waste contractor to transport the material off-site.
-
High-Temperature Incineration: The waste will be transported to an EPA-permitted hazardous waste incinerator.[12] These facilities operate at temperatures sufficient to break the carbon-fluorine bond, ensuring complete destruction of the compound and preventing its release into the environment.[3][13]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
- BenchChem. (2025).
- Synquest Labs. (2016). Safety Data Sheet: 4-Ethoxy-2,3-difluorobenzaldehyde.
- BenchChem. (2025).
- MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
- Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2009).
- U.S. Environmental Protection Agency. (2024).
- TCI Chemicals. (2025).
- Fisher Scientific. (2021).
- Washington State University. (n.d.).
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Bucknell University. (2016).
- MIT Plasma Science and Fusion Center. (n.d.).
- Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Ethoxy-4,5-difluorobenzaldehyde.
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Personal protective equipment for handling 4-Ethoxy-3,5-difluorobenzaldehyde
A Researcher's Guide to Safely Handling 4-Ethoxy-3,5-difluorobenzaldehyde
As a Senior Application Scientist, my priority is to empower your research by ensuring you can handle chemical reagents not only effectively but, most importantly, safely. This guide provides a comprehensive operational plan for the use of this compound, a compound of interest in innovative drug development. The procedural guidance herein is synthesized from established safety protocols for structurally similar aromatic aldehydes and fluorinated compounds, providing a robust framework for its handling and disposal.
Immediate Safety & Hazard Assessment
Based on analogous compounds, this compound should be presumed to be a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3][4][5] The presence of fluorine atoms means that thermal decomposition or combustion will likely produce highly toxic and corrosive hydrogen fluoride gas in addition to carbon oxides.[2][4][6][7]
Core Hazards:
-
Flammability: Likely a flammable or combustible liquid and vapor.[2][3][4][7][8] Vapors may form explosive mixtures with air and can travel to an ignition source.[4][7]
-
Irritation: Causes serious eye irritation and skin irritation.[1][2][3][5]
-
Respiratory Effects: May cause respiratory irritation upon inhalation of vapors or mists.[2][3]
-
Incompatibility: Reacts with strong oxidizing agents, strong bases, and strong reducing agents.[1][6][7][9]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical. The selection of appropriate PPE is not merely a checklist but a dynamic risk assessment based on the scale and nature of the procedure.
| Protection Level | Equipment | Rationale & Causality |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles for large-scale operations or when there is a splash hazard.[2][10] | Protects against direct splashes of the liquid, which is expected to cause serious eye irritation. A face shield provides a broader barrier against unexpected splashes.[1][2][5] |
| Skin & Body Protection | Flame-resistant (FR) or Nomex® laboratory coat, fully buttoned. Long pants and closed-toe, chemical-resistant shoes are mandatory.[10] For significant exposure risk, a chemical-resistant apron or coveralls should be used. | A standard cotton lab coat is insufficient due to the flammability risk. An FR/Nomex® coat provides crucial seconds of protection in a flash fire. Full coverage minimizes skin exposure to a potential irritant.[2][9] |
| Hand Protection | Double-gloving is recommended. An inner nitrile glove for dexterity, covered by an outer glove with higher chemical resistance (e.g., neoprene or butyl rubber).[11][12][13] | Nitrile provides good baseline protection against splashes but may have limited breakthrough time.[10] The outer glove offers extended protection against prolonged contact and chemical permeation. Always inspect gloves for integrity before use.[2] |
| Respiratory Protection | All handling should occur in a certified chemical fume hood to minimize inhalation exposure.[3] If engineering controls are insufficient or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10][11] | Aromatic aldehydes can be volatile, and their vapors may cause respiratory irritation.[2][3] A fume hood is the primary engineering control to prevent vapor buildup in the breathing zone. |
Operational Plan: From Receipt to Reaction
A self-validating protocol ensures safety at every step. This workflow is designed to anticipate and mitigate risks throughout the handling process.
Caption: Step-by-step workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation and Inspection:
-
Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates proper function.
-
Assemble PPE: Don all required PPE as detailed in the table above. Check for any defects.
-
Clear and Prepare the Area: Ensure the fume hood and surrounding area are free of clutter. Remove all potential ignition sources, including hot plates, stir plates, and other electrical equipment that is not intrinsically safe.[2][4]
-
Emergency Readiness: Confirm the location and accessibility of the safety shower, eyewash station, and appropriate fire extinguisher (typically a dry chemical or carbon dioxide extinguisher).[2]
-
-
Chemical Handling and Transfer:
-
Grounding: When transferring from a larger container, use grounding and bonding straps to prevent the buildup of static electricity, which can ignite flammable vapors.[1]
-
Aliquot with Care: Use spark-proof tools for transfers.[1][4] Dispense the required amount slowly to minimize splashing and vapor generation.
-
Maintain Closure: Keep the primary container tightly sealed when not in use to prevent the release of vapors and potential contamination.[4][9][14] The compound may also be air-sensitive.[1][9]
-
-
Post-Handling and Decontamination:
-
Surface Cleaning: After use, wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]
-
Emergency & Disposal Plans
Spill Response Protocol
Caption: Decision-making workflow for spill response.
-
Minor Spill (inside a fume hood):
-
Ensure all ignition sources are removed.
-
Contain and absorb the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.
-
Using non-sparking tools, carefully collect the absorbed material and contaminated debris into a designated, labeled container for flammable waste.[1]
-
Wipe the area clean and decontaminate.
-
-
Major Spill (outside a fume hood or large volume):
-
Alert all personnel and evacuate the laboratory immediately.
-
If safe to do so, close the laboratory doors to contain vapors.
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal Plan
Chemical waste management must adhere to institutional and regulatory standards.
-
Segregation: All waste contaminated with this compound, including excess reagent, contaminated absorbents, and disposable labware, must be collected in a dedicated, properly sealed, and clearly labeled flammable liquid waste container.
-
Labeling: The waste container must be labeled with the full chemical name: "Hazardous Waste: this compound" and any other required hazard information.
-
Disposal: The final disposal method for this type of chemical waste is typically high-temperature incineration by a licensed chemical waste management company.[1] This method ensures the complete destruction of the compound and its hazardous decomposition products. Never dispose of this chemical down the drain or in regular trash.[2][14]
By adhering to this comprehensive safety and handling guide, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the protection of yourself and your colleagues.
References
- Sdfine. (n.d.). 4-fluorobenzaldehyde.
- Synquest Labs. (2016, December 6). 4-Ethoxy-2,3-difluorobenzaldehyde Safety Data Sheet.
- CDH Fine Chemical. (n.d.). 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 3-Fluorobenzaldehyde.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Ethoxybenzaldehyde.
- ChemicalBook. (2025, September 27). 3-Fluorobenzaldehyde - Safety Data Sheet.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Unknown Source. (n.d.). Personal Protective Equipment (PPE).
- Thermo Fisher Scientific. (2009, May 19). SAFETY DATA SHEET - 4-Fluorobenzaldehyde.
- Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 2,5-Difluorobenzaldehyde.
- Thermo Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 3,5-Difluorobenzaldehyde.
- TCI Chemicals. (2025, September 4). SAFETY DATA SHEET - 4-(Difluoromethoxy)benzaldehyde.
- Sigma-Aldrich. (n.d.). 3,5-Difluorobenzaldehyde 98.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




